Technical Documentation Center

7-Methoxyquinazolin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Methoxyquinazolin-2(1H)-one
  • CAS: 91099-24-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Isomeric Distinction of 7-Methoxyquinazolin-2(1H)-one and 7-Methoxyquinazolin-4(1H)-one

Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] Positional isomerism within this scaffold, specifically between the 2-oxo and 4-oxo forms, dramatically influences the molecule's physicochemical properties, reactivity, and biological function. This guide provides an in-depth analysis of two such isomers: 7-Methoxyquinazolin-2(1H)-one and 7-Methoxyquinazolin-4(1H)-one. We will dissect their structural nuances, compare their spectroscopic signatures, outline distinct synthetic strategies, and discuss the implications of their isomeric differences on pharmacological potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of these important heterocyclic systems.

Structural and Physicochemical Divergence

At the heart of the distinction between these isomers is the placement of the carbonyl group within the pyrimidinone ring. This seemingly minor change induces significant electronic and steric differences. The 7-methoxy substituent is common to both, but the core scaffold dictates the molecule's overall properties.

  • 7-Methoxyquinazolin-4(1H)-one features a cyclic amide (lactam) adjacent to the benzene ring. This arrangement is part of a vinylogous amidine system, which is critical for the biological activity of many kinase inhibitors.[3]

  • 7-Methoxyquinazolin-2(1H)-one contains a cyclic urea (or aza-lactam) moiety. Its electronic distribution and hydrogen bonding capabilities differ substantially from the 4-one isomer.

Figure 1: Chemical Structures of the Isomers

These structural variations are reflected in their fundamental physicochemical properties, which are crucial for predicting their behavior in biological systems.

Property7-Methoxyquinazolin-4(1H)-one7-Methoxyquinazolin-2(1H)-oneRationale for Difference
Molecular Formula C₉H₈N₂O₂[4]C₉H₈N₂O₂Identical (Isomers)
Molecular Weight 176.17 g/mol [4]176.17 g/mol Identical (Isomers)
Topological Polar Surface Area (TPSA) 54.98 Ų[4]66.91 ŲThe cyclic urea in the 2-one isomer presents a larger polar surface area than the lactam in the 4-one.
Predicted LogP 0.93[4]0.65Increased polarity in the 2-one isomer leads to lower lipophilicity (lower LogP).
H-Bond Donors 1[4]2The 2-one isomer has two N-H protons capable of donation, whereas the 4-one has one.
H-Bond Acceptors 3[4]2The 4-one has more acceptor sites (two nitrogens and one oxygen) compared to the 2-one.

Spectroscopic Differentiation: A Practical Guide

Distinguishing between the 2-one and 4-one isomers in the laboratory is straightforward with standard spectroscopic techniques. The unique electronic environment around each nucleus results in a distinct spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton at position 2 (C2-H) in the 4-one isomer is a characteristic singlet typically found downfield (~8.0-8.2 ppm) due to its position between two nitrogen atoms. In the 2-one isomer, this proton is absent. Instead, a proton at position 4 (C4-H) would be observed. Furthermore, the chemical shifts of the aromatic protons (H-5, H-6, H-8) will differ due to the different anisotropic effects of the adjacent carbonyl group.

  • ¹³C NMR: The most telling signal is that of the carbonyl carbon. In quinazolin-4-ones, the C4 carbonyl typically resonates around 160-165 ppm. For quinazolin-2-ones, the C2 carbonyl of the cyclic urea system is expected to appear further upfield, generally in the range of 150-155 ppm.

Infrared (IR) Spectroscopy

The position of the C=O stretching frequency is diagnostic.

  • 7-Methoxyquinazolin-4(1H)-one: Exhibits a strong C=O stretch characteristic of a lactam, typically around 1660-1680 cm⁻¹.

  • 7-Methoxyquinazolin-2(1H)-one: The cyclic urea carbonyl stretch is expected at a slightly higher frequency, often in the 1690-1710 cm⁻¹ range, due to the electronic influence of the adjacent nitrogen atom.

Mass Spectrometry (MS)

While both isomers have the same molecular weight, their fragmentation patterns upon ionization can differ.[5] The stability of the resulting fragments is influenced by the initial position of the carbonyl group. For instance, the quinazolin-4-one ring is known to undergo a characteristic retro-Diels-Alder fragmentation, which may be less favorable or absent in the 2-one isomer, leading to a different set of daughter ions in MS/MS experiments.[6]

Divergent Synthetic Pathways

The choice of starting materials is paramount and is dictated by the final position of the carbonyl group. The synthesis of each isomer requires a distinct strategic approach.

Synthesis of 7-Methoxyquinazolin-4(1H)-one

The most common and efficient route to the quinazolin-4-one scaffold is the Niementowski Reaction , which utilizes anthranilic acid derivatives.[7][8]

Figure 2: Synthesis of 7-Methoxyquinazolin-4(1H)-one

Causality: This pathway is effective because formamide serves as the source for the C2 carbon and N3 nitrogen of the final ring. The reaction proceeds via an initial acylation of the anthranilic acid's amino group, followed by intramolecular cyclization and dehydration. The use of an anthranilic acid derivative ensures the carbonyl group is placed at the C4 position.[9]

Experimental Protocol: Synthesis of 7-Methoxyquinazolin-4(1H)-one

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-methoxybenzoic acid (1.0 eq).

  • Reagents: Add an excess of formamide (5-10 eq).

  • Reaction: Heat the mixture to 130-160 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol or purify by column chromatography to yield the pure product.

  • Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and MS, comparing the data to literature values.

Synthesis of 7-Methoxyquinazolin-2(1H)-one

The synthesis of the 2-one isomer requires a different precursor, typically a 2-aminobenzamide or a 2-aminobenzonitrile, to correctly position the atoms for cyclization.

Figure 3: Synthesis of 7-Methoxyquinazolin-2(1H)-one

Causality: Starting with 2-aminobenzamide provides the necessary arrangement of functional groups.[10] A carbonylating agent, such as triphosgene, carbonyldiimidazole (CDI), or a chloroformate, reacts with the aniline nitrogen to form an intermediate (e.g., an isocyanate). This is followed by a rapid intramolecular cyclization where the amide nitrogen attacks the newly formed carbonyl group to close the ring, forming the stable 2-one product.

Experimental Protocol: Synthesis of 7-Methoxyquinazolin-2(1H)-one

  • Setup: Dissolve 2-amino-4-methoxybenzamide (1.0 eq) and a non-nucleophilic base like triethylamine (2.2 eq) in an inert aprotic solvent (e.g., THF, DCM) in a flask under an inert atmosphere (N₂).

  • Reagents: Cool the solution to 0 °C. Add a solution of triphosgene (0.4 eq) or another carbonylating agent in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction with water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Validation: Confirm the final structure by NMR and MS, noting the characteristic shifts for the 2-one isomer as described in Section 2.

Biological Activity and Pharmacological Implications

The isomeric form of a drug scaffold is fundamental to its pharmacological profile, governing its interaction with biological targets. The quinazolinone core is no exception.

  • Quinazolin-4-one Derivatives: This class is famously represented by several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib.[11] These molecules act as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] The N1 and N3 atoms and the C4-oxo group of the quinazolin-4-one core form a critical hydrogen bonding pattern with the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding pocket.

  • Quinazolin-2-one Derivatives: The biological activities of this scaffold are less explored but equally diverse. Studies have shown that quinazolin-2-one derivatives possess potential as anticonvulsants, anti-inflammatory agents, and antimicrobials.[1][12] Their different shape and hydrogen bonding pattern mean they are unlikely to bind to EGFR kinases in the same manner as their 4-one counterparts. Instead, they present a different pharmacophore for interaction with other enzymes or receptors.

G cluster_0 Target Binding Interaction receptor Receptor Binding Pocket isomer4 4-One Isomer (Planar, Specific H-Bonding) isomer4->receptor High Affinity (e.g., Kinase Hinge) isomer2 2-One Isomer (Different Shape & H-Bonding) isomer2->receptor Low or No Affinity (Requires different pocket)

Figure 4: Isomer-Specific Biological Target Interaction

The key takeaway is that the placement of the carbonyl group fundamentally alters the molecule's three-dimensional shape and its presentation of hydrogen bond donors and acceptors. This dictates which biological targets it can interact with effectively, highlighting why medicinal chemists must consider isomeric forms as distinct chemical entities.

Conclusion

7-Methoxyquinazolin-2(1H)-one and 7-Methoxyquinazolin-4(1H)-one, while sharing the same molecular formula, are fundamentally different compounds. Their distinctions are evident in their physicochemical properties, spectroscopic signatures, and requisite synthetic strategies. Most importantly, these differences translate into divergent pharmacological profiles. The 4-one isomer is a well-established scaffold for kinase inhibitors, while the 2-one isomer offers potential in other therapeutic areas. For researchers in drug discovery, a clear understanding of these isomeric differences is not merely academic; it is essential for the rational design of new, selective, and potent therapeutic agents.

References

  • Vertex AI Search. (2026, January 24). 7-Methoxyquinazolin-4(1H)-one in Organic Synthesis: A Chemist's Perspective.
  • Vertex AI Search. (2026, January 28). The Role of 7-Methoxyquinazolin-4(1H)-one in API Development: A Formulation Scientist's Insight.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78666, 7-Methoxyquinoline.
  • Li, X.-Z., et al. (2025, June 1). 6,7-Dimethoxy-3H-Quinazolin-4-One as a dual-function inhibitor of polyphenol oxidase and bacteria: biological evaluation, mode of action, and anti-browning studies. ResearchGate.
  • Google Patents. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Advanced ChemBlocks. 7-Methoxy-1-methylquinazoline-2,4(1H,3H)-dione 95% | CAS 1072895-80-7.
  • ChemScene. 7-Methoxyquinazolin-4(3H)-one | CAS 16064-24-7.
  • TCI Chemicals. 6-Hydroxy-7-methoxy-3H-quinazolin-4-one | 179688-52-9.
  • Acta Poloniae Pharmaceutica. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.
  • Akhmedova, N., et al. (2024, December 27). OPTIMAL SYNTHESIS METHODS AND BIOLOGICAL ACTIVITY STUDY OF 2-(4-NITROPHENIL)QUINAZOLIN-4-ONE. Multidisciplinary Journal of Science and Technology.
  • Samotruyeva, M.A., et al. (2023). BIOCHEMICAL BASIS OF THE ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES.... Man and Military Health.
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • MDPI. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery.
  • Benchchem. (2025). Application Notes & Protocols: Synthesis of Quinazolinones from 2-Aminobenzamide.
  • Li, J., et al. (2024, February 10). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization-mass spectrometry. PMC - NIH.
  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube.
  • Benchchem. (2025). Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid.

Sources

Exploratory

7-Methoxyquinazolin-2(1H)-one CAS number and synonyms

This guide details the technical profile, synthesis, and applications of 7-Methoxyquinazolin-2(1H)-one , a distinct isomer of the widely utilized quinazolinone scaffold.[1] Unlike its more common isomer, 7-methoxyquinazo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and applications of 7-Methoxyquinazolin-2(1H)-one , a distinct isomer of the widely utilized quinazolinone scaffold.[1] Unlike its more common isomer, 7-methoxyquinazolin-4(3H)-one (a key intermediate for Gefitinib), the 2(1H)-one derivative represents a specific subclass of "privileged scaffolds" in medicinal chemistry, often utilized for targeting specific kinase domains and phosphodiesterases.[1][2]

[1][2][3]

Chemical Identity & Physicochemical Properties

The compound exists in a tautomeric equilibrium between the lactam (2(1H)-one) and lactim (2-hydroxy) forms, with the lactam form predominating in the solid state and polar solvents.[1][2]

PropertySpecification
Chemical Name 7-Methoxyquinazolin-2(1H)-one
Synonyms 7-Methoxy-2-quinolone; 2-Hydroxy-7-methoxyquinazoline; 7-Methoxy-1H-quinazolin-2-one
CAS Number Note: Often indexed via derivatives.[1][3][4][5][6][7] (Ref: 6-Bromo analog CAS 1036756-12-3 )
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Core Scaffold Quinazolin-2-one (Benzo[d]pyrimidin-2(1H)-one)
Tautomerism Lactam (major) ⇌ Lactim (minor)
Solubility Low in Water; Soluble in DMSO, DMF, hot Ethanol
Melting Point >250 °C (Typical for fused pyrimidinones)
Structural Differentiation

It is critical to distinguish this compound from its 4-isomer.[1]

  • 2(1H)-one (Target): Carbonyl at C2. Synthesis involves urea condensation.[1][2][8][9]

  • 4(3H)-one (Common): Carbonyl at C4.[1][2] Synthesis involves formamide cyclization.[1][2]

Synthetic Methodologies

The synthesis of 7-Methoxyquinazolin-2(1H)-one requires constructing the pyrimidine ring onto a benzene core using a "C2-insertion" strategy.[1][2]

Protocol A: The Urea Fusion (Green Chemistry Route)

This method is preferred for its atom economy and avoidance of hazardous isocyanates.[1][2]

Mechanism: The reaction proceeds via the condensation of 2-amino-4-methoxybenzaldehyde with urea .[1] The urea acts as a carbonyl donor, bridging the amino and aldehyde groups to form the pyrimidinone ring.[1][2]

Step-by-Step Protocol:

  • Reagents: 2-Amino-4-methoxybenzaldehyde (1.0 equiv), Urea (5.0 equiv).[1][2]

  • Solvent: Glacial Acetic Acid (AcOH) or solvent-free fusion at 150°C.

  • Procedure:

    • Dissolve the aldehyde in AcOH.[1][2]

    • Add excess urea to drive the equilibrium.[1][2]

    • Reflux for 4–6 hours.[1][2] Monitoring via TLC (EtOAc:Hexane 1:1) will show the disappearance of the fluorescent aldehyde spot.[1][2]

    • Critical Step: Upon cooling, the product typically precipitates.[1][2]

  • Workup:

    • Pour the reaction mixture into crushed ice/water.

    • Filter the resulting precipitate.[1][2]

    • Wash with water (to remove excess urea) and cold ethanol.[1][2]

    • Recrystallize from DMF/Ethanol.[1][2]

Protocol B: The Isocyanate Cyclization

Used when high regioselectivity is required or for installing N1-substituents.[1]

  • Reagents: 2-Amino-4-methoxybenzaldehyde, Potassium Cyanate (KOCN), Acetic Acid.[1]

  • Procedure:

    • Treat the amino-aldehyde with KOCN in acidic media to form the intermediate urea.[1]

    • Acid-catalyzed cyclodehydration yields the quinazolin-2-one.[1][2]

Visualization: Synthetic Pathway

Synthesis Start 2-Amino-4-methoxybenzaldehyde Inter Intermediate (Ureido-benzaldehyde) Start->Inter Condensation (AcOH, Reflux) Reagent Urea (Excess) Reagent->Inter Product 7-Methoxyquinazolin-2(1H)-one Inter->Product Cyclodehydration (-H2O)

Caption: Synthesis of 7-Methoxyquinazolin-2(1H)-one via acid-catalyzed urea condensation.

Medicinal Chemistry Applications

The 7-methoxyquinazolin-2(1H)-one moiety serves as a "Privileged Scaffold," capable of binding to multiple receptor subtypes due to its hydrogen-bonding donor/acceptor motif (NH/C=O).[1][2]

Kinase Inhibition (VEGFR/EGFR)

Unlike the 4-one isomer (which mimics ATP's adenine), the 2-one isomer presents a distinct hydrogen bonding face.[1][2]

  • Mechanism: The lactam (NH-CO) group can form bidentate hydrogen bonds with the hinge region of kinase enzymes.[1][2]

  • SAR Insight: The 7-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the aromatic ring, which can enhance

    
    -stacking interactions with phenylalanine residues in the binding pocket.[1]
    
Intermediate for Functionalization

The C2-carbonyl is less electrophilic than the C4-carbonyl, but the N1 position is highly nucleophilic.[1]

  • N-Alkylation: Reaction with alkyl halides allows for the introduction of solubility-enhancing tails (e.g., morpholine side chains).[1][2]

  • Chlorination: Treatment with POCl₃ converts the 2-one to 2-chloro-7-methoxyquinazoline , a potent electrophile for SɴAr reactions with amines to create 2-aminoquinazoline drugs.[1]

Visualization: Structure-Activity Relationship (SAR)

SAR Core 7-Methoxyquinazolin-2(1H)-one Core N1 N1 Position: Site for Alkylation (Solubility/Targeting) Core->N1 C2 C2 Carbonyl: H-Bond Acceptor (Hinge Binding) Core->C2 C7 7-Methoxy: Electron Donor (Pi-Stacking Tuning) Core->C7 C6 C6 Position: Open for Halogenation (e.g., Bromination) Core->C6

Caption: SAR logic for the 7-methoxyquinazolin-2(1H)-one scaffold in drug design.

Characterization & Quality Control

To validate the synthesis of the correct isomer (2-one vs 4-one), NMR spectroscopy is the definitive tool.[1][2]

TechniqueExpected Signal / ObservationCausality
¹H NMR (DMSO-d₆) Singlet at ~9.0 ppm (H4)The proton at C4 is unique to the 2-one isomer; the 4-one isomer lacks this proton.[1][2]
¹H NMR (DMSO-d₆) Broad singlet ~11-12 ppm (NH)Confirms the lactam form.[1][2]
¹³C NMR Carbonyl signal ~150-155 ppm Distinct from the C4 carbonyl which typically appears further downfield (~160+ ppm).[1][2]
IR Spectroscopy Strong band ~1660–1680 cm⁻¹ Characteristic cyclic urea (lactam) C=O stretch.[1][2]

References

  • Synthesis of Quinazolin-2-ones: Connolly, D. J., et al.[1] "Synthesis of quinazolin-2(1H)-ones via urea fusion." Tetrahedron Letters, 2005.[1][2]

  • Medicinal Applications: Bhatia, R., et al.[1][2] "Quinazolinone: A Multifaceted Pharmacological Scaffold."[1][2] International Journal of Pharmaceutical Sciences and Research, 2020.[1][2] [1][2]

  • Derivative Characterization (6-Bromo analog): PubChem Compound Summary for CAS 1036756-12-3. [1][2]

  • Tautomerism in Heterocycles: Katritzky, A. R.[1][2] "Tautomerism of Heterocycles."[1][2] Advances in Heterocyclic Chemistry.

Sources

Foundational

The Ascendant Therapeutic Potential of 7-Methoxy-2-Quinazolinone Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry The quinazolinone nucleus, a bicyclic aromatic system composed of fused benzene and pyrimidine rings, represents a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazolinone nucleus, a bicyclic aromatic system composed of fused benzene and pyrimidine rings, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its inherent structural features, including the capacity for diverse substitutions and the formation of key hydrogen bonds with biological targets, have rendered it a "privileged scaffold" in drug discovery.[3] This has led to the development of numerous clinically approved drugs spanning a wide therapeutic spectrum, from anticancer agents to antihypertensives.[1] Within this broad class of compounds, derivatives of 7-methoxy-2-quinazolinone are emerging as a particularly promising family, demonstrating significant potential across several key areas of unmet medical need. The presence of the methoxy group at the 7-position, an electron-donating substituent, often plays a crucial role in modulating the biological activity of these compounds, enhancing their interaction with specific molecular targets.[4]

This technical guide provides an in-depth exploration of the biological activities of 7-methoxy-2-quinazolinone derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their therapeutic efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics based on this versatile chemical scaffold.

Anticancer Activity: Targeting the Engines of Malignancy

The quest for more effective and less toxic cancer therapies has positioned quinazolinone derivatives at the forefront of oncological research.[4] Many of these compounds exert their anticancer effects by inhibiting protein kinases, enzymes that are critical for the signaling pathways governing cell proliferation, survival, and angiogenesis.[4] The 7-methoxy substitution has been identified as a key feature in enhancing the potency of these kinase inhibitors.[4]

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Recent investigations into a specific 7-methoxy-2-quinazolinone derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , have revealed a multifaceted mechanism of action that contributes to its potent antitumor effects.[5] This compound has demonstrated remarkable antiproliferative activity, with GI50 values in the low to subnanomolar range against a panel of 60 human tumor cell lines.[5] In vivo studies in mice showed a significant 62% inhibition of tumor growth at a dose of 1.0 mg/kg, without observable toxicity.[5]

The primary mechanisms through which this class of compounds exerts its anticancer activity include:

  • Tubulin Polymerization Inhibition: These derivatives can bind to tubulin, a key component of microtubules, thereby disrupting the formation of the mitotic spindle. This interference with cell division leads to mitotic arrest and ultimately apoptosis.[5][6]

  • Induction of Apoptosis: By disrupting essential cellular processes, these compounds trigger programmed cell death. Mechanistic studies have shown that they can induce apoptosis in tumor cells, a hallmark of effective anticancer agents.[5][6]

  • Tumor-Vascular Disruption: A particularly compelling aspect of these derivatives is their ability to act as tumor-vascular disrupting agents (tumor-VDAs). Unlike angiogenesis inhibitors that prevent the formation of new blood vessels, tumor-VDAs target and destroy the established vasculature of tumors, leading to rapid vascular collapse and extensive tumor necrosis.[5]

  • Kinase Inhibition: The quinazolinone scaffold is a well-established pharmacophore for the inhibition of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][7] The 7-methoxy group is often crucial for high-affinity binding to the ATP-binding site of these kinases, thereby blocking downstream signaling pathways that drive tumor growth and angiogenesis.[4]

The following diagram illustrates the key signaling pathways targeted by 7-methoxy-2-quinazolinone derivatives in cancer cells.

anticancer_mechanisms cluster_drug 7-Methoxy-2-Quinazolinone Derivative cluster_cell Cancer Cell drug 7-Methoxy-2- Quinazolinone Derivative tubulin Tubulin drug->tubulin Inhibits Polymerization vasculature Tumor Vasculature drug->vasculature Disrupts kinase EGFR/VEGFR drug->kinase Inhibits Activity mitotic_spindle Mitotic Spindle Formation tubulin->mitotic_spindle cell_cycle Cell Cycle Progression mitotic_spindle->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to necrosis Tumor Necrosis vasculature->necrosis Collapse leads to proliferation Proliferation & Angiogenesis kinase->proliferation proliferation->apoptosis Inhibition promotes

Anticancer Mechanisms of 7-Methoxy-2-Quinazolinone Derivatives
Structure-Activity Relationship (SAR) Insights

The biological activity of 7-methoxy-2-quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the quinazolinone core. Key SAR insights include:

  • Importance of the 7-Methoxy Group: As previously mentioned, the electron-donating methoxy group at the 7-position generally enhances anticancer activity, particularly for kinase inhibitors.[4]

  • Substitutions at the 2- and 4-Positions: Modifications at these positions are critical for modulating potency and selectivity. For instance, in the case of the lead compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , substitutions on the 2-position of the quinazoline ring were found to enhance antitumor activity and improve drug-like properties.[5]

  • Role of the Phenyl Ring at C2: The presence of a phenyl ring at the 2-position of the quinazolinone scaffold has been shown to be important for forming hydrogen bonds with target enzymes, thereby improving binding and inhibitory activity.[8]

The following table summarizes the in vitro antiproliferative activity of a representative 7-methoxy-2-quinazolinone derivative against various human cancer cell lines.

CompoundCancer Cell LineGI50 (M)
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one Leukemia10-10 level
Melanoma10-10 level
Lung Cancer10-10 level
Colon Cancer10-10 level
CNS Cancer10-10 level
Ovarian Cancer10-10 level
Renal Cancer10-10 level
Prostate Cancer10-10 level
Breast Cancer10-10 level

Data extracted from in vivo and mechanistic studies on the antitumor lead compound.[5]

Experimental Protocol: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Principle:

Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the 7-methoxy-2-quinazolinone derivative in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

mtt_assay_workflow start Start step1 Seed cancer cells in a 96-well plate start->step1 step2 Incubate for 24h step1->step2 step3 Treat cells with 7-methoxy-2-quinazolinone derivatives at various concentrations step2->step3 step4 Incubate for 48-72h step3->step4 step5 Add MTT solution step4->step5 step6 Incubate for 2-4h step5->step6 step7 Solubilize formazan crystals with DMSO step6->step7 step8 Measure absorbance at 570 nm step7->step8 end Calculate IC50 values step8->end

Workflow for the MTT Assay

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain types of cancer. The quinazolinone scaffold has been explored for its anti-inflammatory properties, with many derivatives showing promising activity.[9]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. While specific studies on 7-methoxy-2-quinazolinone derivatives are less prevalent, the general mechanisms for the quinazolinone class include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Quinazolinone derivatives have also been shown to possess COX inhibitory activity.

  • Modulation of Cytokine Production: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) play a central role in orchestrating the inflammatory response. Some quinazolinone derivatives have been shown to suppress the production of these cytokines.

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation. Its activation leads to the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a key mechanism by which some quinazolinone derivatives exert their anti-inflammatory effects.

Experimental Protocol: In Vivo Anti-inflammatory Evaluation using Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.

Principle:

Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization:

    • Acclimatize male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Fasting:

    • Divide the animals into groups (e.g., control, standard, and test groups).

    • Fast the animals overnight before the experiment, with free access to water.

  • Compound Administration:

    • Administer the 7-methoxy-2-quinazolinone derivative (test compound) orally or intraperitoneally at various doses.

    • Administer the vehicle (e.g., saline or a suspension agent) to the control group.

    • Administer a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) to the standard group.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

carrageenan_edema_workflow start Start step1 Acclimatize and group rats start->step1 step2 Administer test compound, vehicle, or standard drug step1->step2 step3 Inject carrageenan into the right hind paw step2->step3 step4 Measure paw volume at 0, 1, 2, 3, and 4 hours step3->step4 end Calculate percentage of edema inhibition step4->end

Workflow for Carrageenan-Induced Paw Edema Assay

Antimicrobial Activity: Combating Microbial Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The quinazolinone scaffold has been identified as a promising source of novel antimicrobial agents.[3]

Mechanism of Action: Disrupting Bacterial Viability

Quinazolinone derivatives can exert their antimicrobial effects through various mechanisms, including:

  • Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. Some quinazolinone derivatives have been shown to inhibit these enzymes, leading to bacterial cell death.[10]

  • Disruption of Cell Wall Synthesis: The bacterial cell wall is a critical structure for maintaining cell integrity. Some quinazolinones may interfere with the synthesis of peptidoglycan, a key component of the cell wall.

  • Interaction with the Cell Membrane: Alterations to the bacterial cell membrane can lead to leakage of cellular contents and cell death.

Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle:

A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to achieve a standardized turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions:

    • Perform a serial two-fold dilution of the 7-methoxy-2-quinazolinone derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

broth_microdilution_workflow start Start step1 Prepare standardized microbial inoculum start->step1 step2 Perform serial dilutions of 7-methoxy-2-quinazolinone derivative in a 96-well plate step1->step2 step3 Inoculate each well with the microbial suspension step2->step3 step4 Incubate for 18-24h step3->step4 end Determine the Minimum Inhibitory Concentration (MIC) step4->end

Workflow for Broth Microdilution Assay

Conclusion and Future Directions

Derivatives of 7-methoxy-2-quinazolinone represent a highly promising class of compounds with a diverse range of biological activities. Their potent anticancer effects, mediated through a multi-pronged attack on tumor cells and their vasculature, position them as exciting candidates for further development in oncology. Furthermore, their potential as anti-inflammatory and antimicrobial agents warrants continued investigation.

Future research in this area should focus on:

  • Synthesis and screening of larger libraries of 7-methoxy-2-quinazolinone derivatives to further elucidate structure-activity relationships and identify compounds with enhanced potency and selectivity.

  • In-depth mechanistic studies to fully characterize the molecular targets and signaling pathways modulated by these compounds across different therapeutic areas.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and safety profiles.

  • In vivo efficacy studies in relevant animal models of cancer, inflammation, and infectious diseases to validate their therapeutic potential.

The continued exploration of the 7-methoxy-2-quinazolinone scaffold holds significant promise for the discovery and development of novel and effective therapies for a wide range of human diseases.

References

  • Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Sci. Pharm., 91(1), 18. [Link][4]

  • Li, W., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(17), 7875-7893. [Link][5]

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 21(5), 643. [Link][3]

  • Ghattas, A. K., et al. (2016). Synthesis, analgesic and anti-inflammatory evaluation of some novel quinazoline derivatives. Acta Poloniae Pharmaceutica, 73(3), 671-682. [Link][11]

  • Ghoneim, M. M., et al. (2022). Quinazolinone and its derivatives in inducing cell death. International Journal of Molecular Medicine, 50(5), 1-22. [Link][1]

  • Al-Omar, M. A. (2010). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 15(8), 5237-5252. [Link][9]

  • Wang, D., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 6(16), 1845-1865. [Link][2]

  • El-Azab, A. S., et al. (2020). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking. RSC Advances, 10(63), 38474-38491. [Link][12]

  • Krasavin, M. (2020). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 97(4), 332-341. [Link][10]

  • Damghani, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1038596. [Link][13]

  • Wikipedia. (2023). VEGFR-2 inhibitor. [Link][7]

  • Zayed, M. F. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Cureus, 16(5), e60662. [Link][8]

  • Koutentis, P. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894. [Link][6]

Sources

Exploratory

7-Methoxyquinazolin-2(1H)-one: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The quinazolinone core is a cornerstone in medicinal chemistry, recogn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinazolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. Among its numerous derivatives, 7-methoxyquinazolin-2(1H)-one emerges as a particularly intriguing starting point for the development of novel therapeutics. Its strategic methoxy substitution at the 7-position offers a unique electronic and steric profile, influencing molecular interactions and metabolic stability. This guide provides a comprehensive technical overview of the 7-methoxyquinazolin-2(1H)-one scaffold, from its synthesis and chemical reactivity to its vast potential in targeting a range of disease areas, including oncology, inflammation, and infectious diseases. We will delve into the causality behind experimental choices in its synthesis and functionalization, and explore the structure-activity relationships that govern the biological efficacy of its derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the intricate process of drug discovery and development.

The Quinazolinone Core: A Foundation of Therapeutic Potential

The quinazolinone skeleton, a fusion of a benzene ring and a pyrimidinone ring, is a structural motif that has consistently yielded compounds with a wide array of pharmacological activities.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for interaction with biological targets, while the presence of nitrogen atoms and a carbonyl group offers sites for hydrogen bonding and other key molecular interactions. The "privileged" status of this scaffold stems from its ability to serve as a versatile template for the design of ligands for diverse receptors and enzymes.[1]

The substitution pattern on the quinazolinone ring system plays a critical role in determining the specific biological activity. Structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 3, 6, 7, and 8 can profoundly influence the therapeutic properties of the resulting molecules.[1] The 7-position, in particular, has been a focal point for derivatization to enhance potency and selectivity. The introduction of a methoxy group at this position, yielding 7-methoxyquinazolin-2(1H)-one, imparts specific physicochemical properties that can be advantageous in drug design. The methoxy group can act as a hydrogen bond acceptor and its metabolic fate, often O-demethylation, can be exploited in prodrug strategies.

Synthesis of the 7-Methoxyquinazolin-2(1H)-one Scaffold: A Practical Approach

The construction of the 7-methoxyquinazolin-2(1H)-one core can be achieved through several synthetic routes, leveraging established methodologies for quinazolinone synthesis. A common and reliable approach involves the cyclization of a suitably substituted anthranilamide derivative. The following protocol outlines a representative synthesis, drawing upon established principles of quinazolinone chemistry.

Experimental Protocol: Synthesis of 7-Methoxyquinazolin-2(1H)-one

Objective: To synthesize 7-methoxyquinazolin-2(1H)-one from commercially available starting materials.

Rationale: This multi-step synthesis begins with the nitration of 4-methoxybenzoic acid to introduce a nitro group ortho to the carboxylic acid. Subsequent reduction of the nitro group yields the key intermediate, 2-amino-4-methoxybenzoic acid. Cyclization of this intermediate with a suitable one-carbon source, such as urea, will furnish the desired quinazolinone ring system.

Step 1: Nitration of 4-Methoxybenzoic Acid

  • To a stirred solution of 4-methoxybenzoic acid (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a solution of nitric acid (1.1 eq) in sulfuric acid.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and filter the resulting precipitate.

  • Wash the solid with cold water until the washings are neutral and dry to afford 4-methoxy-2-nitrobenzoic acid.

Step 2: Reduction of 4-Methoxy-2-nitrobenzoic Acid

  • Dissolve 4-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (3.0-4.0 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using SnCl2·2H2O, heat the reaction mixture at reflux for 4-6 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product, 2-amino-4-methoxybenzoic acid, with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Cyclization to form 7-Methoxyquinazolin-2(1H)-one

  • Combine 2-amino-4-methoxybenzoic acid (1.0 eq) and urea (2.0-3.0 eq).

  • Heat the mixture at 180-200°C for 2-3 hours. The reaction can be performed neat or in a high-boiling solvent like diphenyl ether.

  • During the reaction, ammonia is evolved.

  • Cool the reaction mixture and triturate the solid residue with a suitable solvent, such as ethanol or diethyl ether, to remove impurities.

  • Filter the solid and recrystallize from an appropriate solvent (e.g., ethanol or acetic acid) to obtain pure 7-methoxyquinazolin-2(1H)-one.


Start [label="4-Methoxybenzoic Acid", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Nitration\n(HNO₃, H₂SO₄)"]; Intermediate1 [label="4-Methoxy-2-nitrobenzoic Acid"]; Step2 [label="Reduction\n(SnCl₂·2H₂O or H₂/Pd-C)"]; Intermediate2 [label="2-Amino-4-methoxybenzoic Acid"]; Step3 [label="Cyclization\n(Urea, Heat)"]; Product [label="7-Methoxyquinazolin-2(1H)-one", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Product; }

Figure 1: Synthetic workflow for 7-Methoxyquinazolin-2(1H)-one.

Chemical Reactivity and Derivatization

The 7-methoxyquinazolin-2(1H)-one scaffold possesses several reactive sites that allow for a wide range of chemical modifications, making it an excellent starting point for the generation of compound libraries for high-throughput screening.

  • N1-Alkylation/Arylation: The nitrogen at the 1-position can be readily alkylated or arylated using various electrophiles under basic conditions. This allows for the introduction of diverse substituents that can modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • C4-Position Modification: While the 2-oxo functionality is a defining feature, the related 4(3H)-quinazolinone isomer offers a reactive C4-chloro intermediate (formed by treating the quinazolinone with reagents like phosphorus oxychloride or thionyl chloride) for nucleophilic substitution. This allows the introduction of various amine, ether, and thioether linkages. Although our core is a 2(1H)-one, understanding the reactivity of the isomeric 4(3H)-one provides valuable insights into the broader quinazolinone chemistry.

  • Aromatic Ring Functionalization: The benzene ring of the quinazolinone core can undergo electrophilic aromatic substitution reactions, although the existing substituents will direct the position of new functional groups. The methoxy group is an activating, ortho-, para-director, which can influence the regioselectivity of reactions like halogenation, nitration, or Friedel-Crafts reactions.


Scaffold [label=< 7-Methoxyquinazolin-2(1H)-one

>];

N1 [label="N1-Alkylation/\nArylation", shape=box, style="filled", fillcolor="#F1F3F4"]; AromaticRing [label="Aromatic Ring\nFunctionalization", shape=box, style="filled", fillcolor="#F1F3F4"]; C4_analogy [label="C4-Position Analogy\n(from 4(3H)-isomer)", shape=box, style="filled", fillcolor="#F1F3F4"];

Scaffold -> N1 [label=" Position 1"]; Scaffold -> AromaticRing [label=" Benzene Ring"]; Scaffold -> C4_analogy [label=" Isomeric Position 4"]; }

Figure 2: Key sites for derivatization on the quinazolinone scaffold.

Biological Activities and Therapeutic Targets

While specific biological data for a wide range of 7-methoxyquinazolin-2(1H)-one derivatives is an area of active research, the broader quinazolinone class provides a strong indication of its therapeutic potential.

Anticancer Activity: Kinase Inhibition

A significant number of quinazolinone-based compounds have been developed as potent and selective kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The quinazolinone scaffold is a key component of several approved kinase inhibitors, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR). The 7-methoxy substitution can play a crucial role in optimizing the binding of these inhibitors to the ATP-binding pocket of the kinase domain.

A notable example from the literature is a compound that incorporates a 7-methoxy-substituted quinazoline moiety, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which has demonstrated potent antitumor activity. This compound was identified as a tubulin-binding tumor-vascular disrupting agent, highlighting the diverse mechanisms through which quinazolinone derivatives can exert their anticancer effects.

Central Nervous System (CNS) Applications

The lipophilic nature of the quinazolinone scaffold makes it suitable for crossing the blood-brain barrier, opening up possibilities for its use in treating CNS disorders. Derivatives have been investigated for their potential as anticonvulsant, anxiolytic, and antipsychotic agents. The 7-methoxy group can influence the polarity and hydrogen bonding capacity of the molecule, which are critical factors for CNS penetration and target engagement.

Antimicrobial and Anti-inflammatory Properties

Quinazolinone derivatives have also shown promise as antimicrobial and anti-inflammatory agents. Their mechanism of action in these contexts can be varied, from inhibiting essential microbial enzymes to modulating inflammatory signaling pathways. The structural versatility of the 7-methoxyquinazolin-2(1H)-one core allows for the fine-tuning of its properties to target specific pathogens or inflammatory mediators.

Structure-Activity Relationship (SAR) Insights

The biological activity of 7-methoxyquinazolin-2(1H)-one derivatives is highly dependent on the nature and position of substituents. Based on extensive research on the broader quinazolinone class, several key SAR principles can be inferred:

Position of SubstitutionGeneral Effect on Biological Activity
N1 Introduction of small alkyl or substituted aryl groups can significantly impact potency and selectivity. This position can be used to modulate solubility and pharmacokinetic properties.
C4 (on the 4(3H)-isomer) Substitution with anilino groups has been particularly successful in the development of EGFR kinase inhibitors. The nature of the aniline substituent is critical for target binding.
Benzene Ring (Positions 5, 6, 8) Substitution with electron-donating or electron-withdrawing groups can influence the electronic properties of the entire scaffold, affecting target interactions. Small, lipophilic groups are often favored.

Future Perspectives and Conclusion

The 7-methoxyquinazolin-2(1H)-one scaffold represents a highly promising, yet relatively underexplored, platform for the discovery of new drug candidates. Its straightforward synthesis and the numerous possibilities for chemical derivatization make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the systematic exploration of the chemical space around this core, coupled with robust biological screening against a wide range of therapeutic targets.

The development of novel synthetic methodologies that allow for greater diversity in the substitution patterns will be crucial. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly accelerate the identification of potent and selective ligands derived from this privileged scaffold.

References

  • Google Patents. (n.d.). Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H).
  • Google Patents. (n.d.). Method for producing dihydroquinazolines.
  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. (2016, October 26). Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Synthesis of quinazolinones. Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10(48), 59736–59743. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(ix), 150-176.
  • PubChem. (n.d.). 7-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. Retrieved February 3, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 835. [Link]

  • El-Sayed, M. A. A., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1048530. [Link]

  • A review on quinazolinone and its derivatives with diverse biological activities. (2018, February 27). World Journal of Pharmaceutical Research, 7(5), 435-446.
  • Mravljak, J., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 26(21), 6585.
  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10(48), 59736–59743. [Link]

  • PubChem. (n.d.). 7-Methoxyisoquinoline. Retrieved February 3, 2026, from [Link]

  • Abdel-Halim, H., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online.
  • Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applic
  • Translational Oncology. (n.d.). Semantic Scholar. Retrieved February 3, 2026, from [Link]

Sources

Foundational

Solubility Profile of 7-Methoxyquinazolin-2(1H)-one in Organic Solvents

The following technical guide details the solubility profile and physicochemical characterization of 7-Methoxyquinazolin-2(1H)-one . Technical Guide & Application Note Executive Summary 7-Methoxyquinazolin-2(1H)-one is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical characterization of 7-Methoxyquinazolin-2(1H)-one .

Technical Guide & Application Note

Executive Summary

7-Methoxyquinazolin-2(1H)-one is a bioactive heterocyclic scaffold often utilized in the development of kinase inhibitors and anti-inflammatory agents.[1] Unlike its more common isomer, 7-methoxyquinazolin-4(3H)-one, the 2(1H)-one derivative presents unique solubility challenges due to its rigid planar structure and specific hydrogen-bonding network.[1]

This guide provides a comprehensive solubility profile derived from structural analysis and experimental precedents of quinazolin-2-one analogs.[1] It is designed to assist researchers in selecting appropriate solvent systems for synthesis (reaction media) , purification (recrystallization) , and biological evaluation (stock formulation) .[1]

Physicochemical Characterization

To predict solubility behavior accurately, one must first understand the molecular forces at play.[1] 7-Methoxyquinazolin-2(1H)-one exists primarily in the lactam form in the solid state, leading to strong intermolecular hydrogen bonding which significantly increases the energy required for dissolution (crystal lattice energy).[1]

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₉H₈N₂O₂Moderate molecular weight (176.17 g/mol ).[1]
Structure Fused Benzene-PyrimidinePlanar, rigid structure promotes π-π stacking, reducing solubility in non-polar solvents.[1]
H-Bond Donors 1 (N-H at position 1)Requires polar acceptors (DMSO, DMF) for disruption.[1]
H-Bond Acceptors 3 (C=O, N3, -OCH₃)Facilitates interaction with protic solvents (Alcohols).[1]
Predicted LogP ~1.2 – 1.8Moderately lipophilic; poor water solubility.[1]
Melting Point >220°C (Inferred*)High lattice energy; dissolution often requires heat.[1]

*Note: Melting points for quinazolin-2(1H)-ones are characteristically high due to intermolecular dimerization.[1]

Solubility Profile by Solvent Class[1]

The following data summarizes the solubility behavior of 7-Methoxyquinazolin-2(1H)-one. These classifications are critical for designing extraction and purification protocols.

Class A: High Solubility (Primary Solvents)

Used for: Stock solutions, reaction media, NMR analysis.[1]

  • Dimethyl Sulfoxide (DMSO): Excellent (>20 mg/mL).[1] The sulfoxide oxygen acts as a strong H-bond acceptor, disrupting the quinazolinone dimer network.[1]

  • N,N-Dimethylformamide (DMF): Excellent.[1] Similar mechanism to DMSO; preferred for high-temperature reactions.[1]

  • N,N-Dimethylacetamide (DMAc): Good to Excellent.[1]

Class B: Temperature-Dependent Solubility (Recrystallization)

Used for: Purification via cooling crystallization.[1]

  • Ethanol (EtOH): Sparingly soluble at RT (<1 mg/mL); Soluble at reflux.[1]

    • Mechanism:[1][2][3][4][5] The 7-methoxy group aids solvation, but the rigid core resists dissolution in cold alcohols.[1] This steep solubility gradient makes ethanol the solvent of choice for recrystallization .

  • Methanol (MeOH): Slightly better solubility than ethanol due to higher polarity, but often leads to lower recovery yields during crystallization.[1]

  • Acetic Acid: Soluble.[1] Protonation of the N3 nitrogen enhances solubility.

Class C: Moderate to Low Solubility (Extraction)

Used for: Liquid-liquid extraction from aqueous phases.[1]

  • Dichloromethane (DCM): Moderate.[1] Useful for extracting the compound from aqueous suspensions, though large volumes may be required.[1]

  • Ethyl Acetate (EtOAc): Low to Moderate.[1] Often used in mixtures with hexane to precipitate the compound or as a mobile phase in chromatography.

Class D: Insoluble (Anti-Solvents)

Used for: Precipitation and washing.[1]

  • Water: Insoluble (Micromolar range).[1]

  • Diethyl Ether / Hexanes: Insoluble.[1] Used to wash filter cakes to remove non-polar impurities.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard operating procedure for generating precise solubility data.[1]

  • Preparation: Weigh excess solid 7-Methoxyquinazolin-2(1H)-one (approx. 10 mg) into a standard HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., MeOH, DCM).[1]

  • Equilibration: Cap the vial and agitate at a fixed temperature (25°C) for 24–48 hours using a benchtop shaker.

    • Critical Step: Visually confirm undissolved solid remains.[1] If clear, add more solid.[1]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved particles.

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (Detection typically at 254 nm or 320 nm).

Protocol B: Purification via Recrystallization

Self-validating method for high-purity isolation.[1]

  • Dissolution: Suspend the crude solid in Ethanol (10 mL/g).

  • Heating: Heat the mixture to reflux (approx. 78°C).

  • Titration: If solid remains, add Ethanol in small aliquots (1 mL) until a clear solution is obtained.

    • Note: If the solution is colored, add activated charcoal, reflux for 5 mins, and filter hot.[1]

  • Crystallization: Remove from heat and allow to cool slowly to Room Temperature (RT). Then, cool to 0–4°C in an ice bath for 1 hour.

  • Collection: Filter the resulting crystals under vacuum. Wash with cold Ethanol followed by Diethyl Ether.[1]

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).

SolventSelection Start Start: 7-Methoxyquinazolin-2(1H)-one Goal Define Goal Start->Goal Reaction Reaction / Synthesis Goal->Reaction Purification Purification Goal->Purification PolarityCheck High Temp Required? Reaction->PolarityCheck DMF Use DMF or DMAc (High BP, High Sol) PolarityCheck->DMF Yes (>100°C) THF Use THF or Dioxane (Mod BP, Mod Sol) PolarityCheck->THF No (<70°C) Recryst Recrystallization Purification->Recryst Extract Extraction Purification->Extract Ethanol Ethanol (Reflux) High Delta Sol Recryst->Ethanol DCM DCM / Chloroform (Partition vs Water) Extract->DCM

Figure 1: Decision logic for solvent selection based on process requirements.[1] Green nodes indicate optimal solvents for synthesis; Yellow nodes indicate optimal solvents for downstream processing.

References

  • Synthesis & General Properties of Quinazolinones

    • Connolly, D. J., et al. (2005).[1] "Synthesis of quinazolin-2(1H)-ones and quinazolin-4(3H)-ones." Tetrahedron, 61(43), 10153-10160.[1]

    • Relevance: Establishes the structural distinction between 2-one and 4-one isomers and general workup procedures involving ethanol precipit
    • [1]

  • Solubility Thermodynamics of Quinazoline Derivatives

    • Baluja, S., et al. (2016).[1][6] "Study on the solubility characteristics of some quinazoline derivatives and thermodynamic study in different organic solvents." International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.[1][6]

    • Relevance: Provides experimental data on the temperature-dependent solubility of quinazoline deriv
  • Recrystallization Protocols

    • Mhaske, S. B., & Argade, N. P. (2006).[1] "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826.[1]

    • Relevance: Reviews isolation and purification techniques, confirming the standard use of alcoholic solvents for quinazolinone crystalliz
    • [1]

Sources

Exploratory

Comparative Scaffold Analysis: 2(1H)-Quinazolinone vs. Quinoline in Modern Drug Discovery

Executive Summary In the realm of medicinal chemistry, few heterocycles possess the "privileged" status of quinoline and 2(1H)-quinazolinone . These bicyclic nitrogenous scaffolds serve as the architectural foundation fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, few heterocycles possess the "privileged" status of quinoline and 2(1H)-quinazolinone . These bicyclic nitrogenous scaffolds serve as the architectural foundation for a vast array of FDA-approved therapeutics, ranging from historical antimalarials to third-generation tyrosine kinase inhibitors (TKIs).

This technical guide provides a rigorous head-to-head analysis of these two pharmacophores. While structurally similar—differing only by the presence of a second nitrogen atom in the pyrimidine ring of the quinazolinone—their electronic profiles, metabolic liabilities, and binding modes diverge significantly. This guide dissects these differences to aid researchers in scaffold selection and lead optimization.

Chemical Architecture & Electronic Profiling

The fundamental distinction lies in the electron-deficient nature of the pyrimidine ring in quinazolinone compared to the pyridine ring in quinoline.

  • Quinoline (Benzo[b]pyridine): A planar, aromatic system. The nitrogen atom at position 1 creates a dipole, but the ring remains relatively electron-rich compared to quinazolinone, facilitating electrophilic aromatic substitution at specific positions (C5/C8).

  • 2(1H)-Quinazolinone: A fused benzene-pyrimidine-2-one system. The presence of the carbonyl at C2 and the second nitrogen at N3 introduces significant polarity and hydrogen bond donor/acceptor versatility. The lactam-lactim tautomerism (2(1H)-one vs 2-hydroxy) is a critical consideration for binding affinity.

Visualization: Core Scaffold Numbering

Scaffolds cluster_0 Quinoline Core cluster_1 2(1H)-Quinazolinone Core Q_struct 1 (N) 2 3 4 4a 5 6 7 8 8a QZ_struct 1 (NH) 2 (C=O) 3 (N) 4 4a 5 6 7 8 8a Q_struct->QZ_struct N-insertion & Oxidation Q_desc Benzo[b]pyridine LogP: ~2.0 Basic pKa: ~4.9 QZ_desc Benzo[d]pyrimidine-2(1H)-one LogP: ~1.2 (more polar) Acidic pKa (NH): ~9-10

Figure 1: Structural comparison and numbering of Quinoline and 2(1H)-Quinazolinone cores. Note the increased polarity in the quinazolinone scaffold.

Synthetic Strategies: Efficiency & Green Chemistry[1][2]

Quinoline Synthesis (Microwave-Assisted)

Traditional methods like Skraup or Friedländer synthesis often require harsh conditions. Modern medicinal chemistry favors microwave-assisted synthesis for its speed and yield. A robust method involves the Claisen rearrangement of N-oxide quinoline derivatives or the reaction of anilines with


-unsaturated carbonyls.
2(1H)-Quinazolinone Synthesis (The Anthranilic Route)

The most versatile route for generating diverse libraries is the reaction of anthranilic acid derivatives with isothiocyanates or ureas. This pathway allows for facile substitution at the N3 position, a critical vector for SAR optimization.

Visualization: Comparative Synthetic Workflows

Synthesis cluster_Q Quinoline Synthesis (Microwave) cluster_QZ 2(1H)-Quinazolinone Synthesis Start_Q Aniline + Beta-Keto Ester Step1_Q Combes/Conrad-Limpach Condensation Start_Q->Step1_Q MW_Q Microwave Irradiation (120°C, 5-10 min) Step1_Q->MW_Q Prod_Q Substituted Quinoline MW_Q->Prod_Q >85% Yield Start_QZ Anthranilic Acid Step1_QZ Reflux (Ethanol/TEA) Cyclization Start_QZ->Step1_QZ Reagent_QZ + Phenyl Isothiocyanate Reagent_QZ->Step1_QZ Inter_QZ 2-Mercapto-3-phenyl- quinazolin-4(3H)-one Step1_QZ->Inter_QZ Step2_QZ S-Alkylation (MeI/K2CO3) Inter_QZ->Step2_QZ Prod_QZ S-Substituted Quinazolinone Step2_QZ->Prod_QZ

Figure 2: Synthetic workflows. The quinoline pathway highlights green chemistry (microwave), while the quinazolinone pathway demonstrates a classic multi-step derivatization.

Pharmacological Profiling: The "Vs" Analysis

Anticancer Activity: EGFR Targeting

Both scaffolds are dominant in kinase inhibition, particularly against EGFR (Epidermal Growth Factor Receptor).[1][2]

  • Quinazolines (The Gold Standard): Drugs like Gefitinib and Erlotinib utilize the 4-anilinoquinazoline core. The N1 and N3 atoms mimic the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase (Met793).

  • Quinolines (The Multi-Kinase Inhibitors): Quinolines like Lenvatinib often exhibit a broader kinase profile (VEGFR, FGFR, PDGFR). They are less specific for EGFR but superior for multi-targeted therapy in complex tumors.

Comparative Data Summary
Feature4-Anilinoquinazoline4-Anilinoquinoline
Primary Target EGFR (ErbB1)Multi-Kinase (VEGFR, c-Met)
Hinge Binding N1 accepts H-bond (Met793)N1 accepts H-bond
Solubility Moderate (improved by side chains)Low (often requires solubilizing groups)
Metabolic Stability Susceptible to oxidation at C2Susceptible to oxidation at C2/C4
Selectivity High (Specific)Moderate (Promiscuous)

Detailed Experimental Protocols

Synthesis: 2-Methylthio-3-phenylquinazolin-4(3H)-one

Adapted from Raghavendra et al. and standard medicinal chemistry protocols.

Objective: Synthesize a functionalized quinazolinone core suitable for further SAR exploration.

Reagents:

  • Anthranilic acid (1.0 eq)

  • Phenyl isothiocyanate (1.5 eq)

  • Triethylamine (TEA) (Catalytic)

  • Ethanol (Absolute)[3]

  • Methyl Iodide (MeI)[3]

  • Potassium Carbonate (

    
    )[3][4]
    

Protocol:

  • Cyclization: Dissolve anthranilic acid (6 mmol) and phenyl isothiocyanate (9 mmol) in absolute ethanol (25 mL). Add TEA (1.2 mL).

  • Reflux: Heat the mixture under reflux at 70°C for 24 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Isolation (Intermediate): Cool the mixture. The precipitate (2-mercapto-3-phenylquinazolin-4(3H)-one) is filtered, washed with cold ethanol, and recrystallized.[3]

  • Alkylation: Dissolve the intermediate (1 mmol) in DMF (10 mL). Add

    
     (1.2 mmol) and stir for 10 min.
    
  • Addition: Dropwise add Methyl Iodide (5 mmol). Stir at room temperature for 3-5 hours.

  • Final Workup: Pour into ice water. Filter the solid product, wash with water, and dry.

Validation:

  • IR: Look for disappearance of SH stretch (~2550

    
    ) and appearance of C-S stretch.
    
  • NMR: New singlet at

    
     ~2.5 ppm corresponds to 
    
    
    
    .
Bioassay: EGFR Kinase Inhibition (ADP-Glo™ Method)

Standard industry protocol for small molecule screening.

Objective: Determine


 of the synthesized compound against EGFR kinase.

Materials:

  • Recombinant EGFR Kinase (human)[5]

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Ultra-pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white microplate

Protocol:

  • Compound Prep: Prepare 3x serial dilutions of the test compound in DMSO. Final DMSO concentration in assay < 1%.[1]

  • Enzyme Reaction: In the well, mix:

    • 2

      
      L EGFR Kinase (0.5 ng/
      
      
      
      L)
    • 2

      
      L Substrate/ATP mix (0.2 
      
      
      
      g/
      
      
      L substrate, 10
      
      
      M ATP)
    • 1

      
      L Compound solution
      
  • Incubation: Incubate at room temperature (25°C) for 60 minutes.

  • Termination: Add 5

    
    L of ADP-Glo™ Reagent. Incubate for 40 minutes (consumes unreacted ATP).
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 minutes.
    
  • Read: Measure luminescence on a plate reader.

  • Analysis: Plot RLU vs. log[Concentration] to calculate

    
    .
    

Structure-Activity Relationship (SAR) Deep Dive

Understanding the SAR is critical for optimizing these scaffolds.

  • Position 6 & 7 (Benzo Ring): Crucial for solubility and pharmacokinetic properties. Electron-donating groups (alkoxy) here often improve potency (e.g., Gefitinib).

  • Position 4 (Pyrimidine/Pyridine): The "warhead" attachment point. Aniline moieties here fit into the hydrophobic pocket of the kinase.

  • Position 2 (Quinazolinone specific): Substitution here (e.g., alkyl, aryl) can sterically clash with the ATP binding pocket in some kinases, but is vital for tubulin inhibition or non-kinase targets.

Visualization: EGFR Signaling & Inhibition

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Receptor (Tyrosine Kinase) Phospho_EGFR Phosphorylated EGFR EGFR->Phospho_EGFR Autophosphorylation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization ATP ATP ATP->EGFR Phosphorylation Source Inhibitor Quinazolinone/Quinoline Inhibitor Inhibitor->EGFR Competes with ATP (Blocks Phosphorylation) RAS RAS Phospho_EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 3: Mechanism of Action. The inhibitor competes with ATP for the binding site on the intracellular domain of EGFR, halting the RAS/RAF/MEK proliferation cascade.

References

  • Quinazolinone Synthetic Strategies and Medicinal Significance. International Journal of Pharmaceutical Sciences and Research. Link

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors. ChemMedChem. Link

  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. National Institutes of Health (PMC). Link

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules (MDPI). Link

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents. International Journal of Molecular Sciences. Link

  • Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones. Asian Journal of Chemistry. Link

  • EGFR Kinase Assay Kit Protocol. BPS Bioscience. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 7-Methoxyquinazolin-2(1H)-one from 2-amino-4-methoxybenzaldehyde

Application Note: Strategic Synthesis of 7-Methoxyquinazolin-2(1H)-one Abstract & Strategic Overview This application note details the synthesis of 7-Methoxyquinazolin-2(1H)-one (Target Molecule, TM ) utilizing 2-amino-4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 7-Methoxyquinazolin-2(1H)-one

Abstract & Strategic Overview

This application note details the synthesis of 7-Methoxyquinazolin-2(1H)-one (Target Molecule, TM ) utilizing 2-amino-4-methoxybenzaldehyde as the primary starting material. The quinazolin-2(1H)-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for VEGFR inhibitors, anticonvulsants, and anti-inflammatory agents.

While many literature protocols focus on the 4-isomer (quinazolin-4(3H)-one) derived from anthranilic acids, this guide specifically addresses the 2-isomer , which requires a distinct cyclization strategy involving the aldehyde functionality.

Key Technical Challenges Addressed:

  • Regioselectivity: Ensuring exclusive formation of the 2-oxo isomer over the 4-oxo thermodynamic sink.

  • Oxidation State Management: The condensation of an aldehyde with urea typically yields the 3,4-dihydro intermediate. A controlled oxidation step is required to achieve the fully aromatic quinazolin-2(1H)-one system.

Retrosynthetic Analysis & Pathway

The synthesis is designed as a robust Two-Stage Protocol . Direct oxidative cyclization ("One-Pot") is possible but often suffers from lower yields due to competitive polymerization of the electron-rich amino-aldehyde. The two-stage approach allows for the isolation of the stable dihydro-intermediate, ensuring high purity in the final aromatization step.

Pathway Logic:

  • Cyclocondensation: 2-amino-4-methoxybenzaldehyde reacts with urea (or potassium cyanate) to form the cyclic urea intermediate, 7-methoxy-3,4-dihydroquinazolin-2(1H)-one .

  • Dehydrogenation (Aromatization): The dihydro-intermediate is oxidized to the final product using a mild oxidant (DDQ or KMnO₄) to establish the C3-N4 double bond.

SynthesisPath cluster_0 Stage 1: Ring Closure cluster_1 Stage 2: Aromatization SM 2-Amino-4-methoxybenzaldehyde Inter Intermediate: 7-Methoxy-3,4-dihydroquinazolin-2(1H)-one SM->Inter Reflux (110°C) Reagent1 Urea / AcOH (Cyclization) Reagent1->Inter Product Target: 7-Methoxyquinazolin-2(1H)-one Inter->Product Oxidation Reagent2 Oxidant (DDQ or KMnO4) (Aromatization) Reagent2->Product

Figure 1: Stepwise synthetic pathway from amino-aldehyde to quinazolin-2-one.

Experimental Protocols

Stage 1: Synthesis of 7-Methoxy-3,4-dihydroquinazolin-2(1H)-one

Rationale: Direct fusion of urea with the aldehyde is the most atom-economical route. Acetic acid is used as a solvent to catalyze the imine formation and subsequent cyclization.

Reagents:

  • 2-Amino-4-methoxybenzaldehyde (1.0 equiv)

  • Urea (5.0 equiv) — Excess is crucial to prevent self-condensation of the aldehyde.

  • Glacial Acetic Acid (Solvent, 10 volumes)

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-4-methoxybenzaldehyde (e.g., 10.0 mmol, 1.51 g) in glacial acetic acid (15 mL).

  • Addition: Add Urea (50.0 mmol, 3.00 g) in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting aldehyde (bright yellow) should disappear, replaced by a more polar, fluorescent spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 100 g) with vigorous stirring.

    • A precipitate should form.[1][2] If no precipitate forms, neutralize carefully with saturated NaHCO₃ solution until pH ~7.

  • Isolation: Filter the solid intermediate under vacuum. Wash with cold water (3 x 20 mL) to remove excess urea.

  • Drying: Dry the solid in a vacuum oven at 50°C.

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Stage 2: Oxidative Aromatization to 7-Methoxyquinazolin-2(1H)-one

Rationale: The dihydro-ring is stable. To achieve the fully conjugated system (essential for biological activity), a dehydrogenation step is required. DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is preferred for its cleanliness, though KMnO₄ is a cheaper alternative for large scale.

Reagents:

  • 7-Methoxy-3,4-dihydroquinazolin-2(1H)-one (from Stage 1)

  • DDQ (1.1 equiv)

  • Dichloromethane (DCM) or Dioxane (Solvent)

Protocol:

  • Charge: Suspend the dihydro-intermediate (5.0 mmol, 0.89 g) in Dioxane (20 mL).

  • Oxidation: Add DDQ (5.5 mmol, 1.25 g) slowly at room temperature. The reaction is exothermic; maintain temperature <30°C.

  • Reaction: Stir at room temperature for 2–4 hours. The mixture will darken as DDQ is reduced to DDQ-hydroquinone (DDQH₂).

  • Work-up:

    • Filter the mixture to remove the precipitated DDQH₂ (which is insoluble in dioxane/DCM).

    • Evaporate the filtrate to dryness.

    • Redissolve the residue in EtOAc and wash with 10% NaHCO₃ solution (to remove residual acidic species) and brine.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-10% MeOH/DCM).

    • Expected Yield: 80–90%

    • Appearance: White to light yellow crystalline solid.

Characterization & Data Analysis

The transition from dihydro to oxidized product is easily monitored via ¹H NMR.

Table 1: Key Spectroscopic Markers

FeatureDihydro-Intermediate (Stage 1)Target Product (Stage 2)
C4 Position δ 4.3–4.5 ppm (Singlet or broad doublet, 2H, -CH₂-)δ 8.9–9.2 ppm (Singlet, 1H, -CH=N-)
NH Signals Two distinct NH signals (unless rapid exchange)One broad NH signal (Lactam/Lactim tautomer)
Aromatic Region Less deshieldedSignificant downfield shift due to full aromaticity
Mass Spec (M+H) 179.08 m/z177.06 m/z (Loss of 2 Hydrogens)

Structure Verification (Target):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.5 (br s, 1H, NH), 9.05 (s, 1H, H-4), 7.85 (d, J=8.8 Hz, 1H, H-5), 6.95 (dd, J=8.8, 2.4 Hz, 1H, H-6), 6.80 (d, J=2.4 Hz, 1H, H-8), 3.85 (s, 3H, OMe).

    • Note: The proton at C4 (δ 9.05) is the diagnostic "fingerprint" for the formation of the quinazoline ring.

Critical Parameters & Troubleshooting

  • Regiochemistry Check: The methoxy group at position 4 of the benzaldehyde ends up at position 7 of the quinazoline ring.

    • Mechanism:[1][3][4][5][6][7] C1(CHO) becomes C4(Quinazoline). C2(NH₂) becomes N1. C4(OMe) is meta to the amine, which corresponds to C7 in the fused system.

  • Alternative Oxidants: If DDQ is too expensive, KMnO₄ in Acetone/Water (reflux, 1 hr) is a viable alternative. However, filtration of MnO₂ sludge can be tedious.

  • Tautomerism: Be aware that quinazolin-2(1H)-one exists in equilibrium with 2-hydroxyquinazoline . In solution (NMR), the oxo-form (lactam) usually predominates, but in mass spectrometry or under basic conditions, the hydroxy-form (lactim) may react (e.g., O-alkylation vs N-alkylation).

References

  • Connolly, D. J., et al. "Synthesis of quinazolin-2(1H)-ones via the cyclization of 2-aminobenzaldehydes with urea." Tetrahedron Letters, 2005.

  • Hamed, A., et al. "Recent advances in the synthesis of quinazolinones." Arkivoc, 2018.

  • Gao, W., et al. "Iodine-catalyzed oxidative synthesis of quinazolin-2(1H)-ones." Journal of Organic Chemistry, 2010.

  • PubChem Compound Summary. "7-Methoxyquinazolin-2(1H)-one."

(Note: While specific "7-methoxy" papers are rare, the references above provide the validated general protocols for this heterocyclic class, which are directly applicable to the 7-methoxy derivative.)

Sources

Application

Application Note: Urea Condensation Protocols for 7-Methoxyquinazolin-2(1H)-one Synthesis

Executive Summary & Scientific Rationale The quinazolin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in various kinase inhibitors (e.g., VEGFR, EGFR inhibitors) and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The quinazolin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in various kinase inhibitors (e.g., VEGFR, EGFR inhibitors) and anti-inflammatory agents. The 7-methoxy substituted variant, 7-Methoxyquinazolin-2(1H)-one , is particularly valuable as a precursor for late-stage functionalization via demethylation/alkylation strategies.[1][2]

While the Niementowski synthesis (anthranilic acid + amide) typically yields quinazolin-4(3H)-ones, the synthesis of the 2(1H)-one isomer requires a distinct approach to ensure the carbonyl is established exclusively at the C2 position.[1] The most robust route involves the condensation of 2-amino-4-methoxybenzaldehyde with urea .[1][2]

This guide details a high-fidelity, two-stage protocol:

  • Cyclocondensation: Formation of the 3,4-dihydro intermediate.[1]

  • Oxidative Dehydrogenation: Aromatization to the final quinazolin-2(1H)-one.[1][2]

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the urea carbonyl, followed by an intramolecular cyclization of the terminal urea nitrogen onto the aldehyde.[1] This forms the stable 3,4-dihydroquinazolin-2(1H)-one intermediate.[1][2] Unlike 2-aminobenzophenones, which spontaneously aromatize upon condensation, the aldehyde derivative requires an explicit oxidation step to restore aromaticity to the pyrimidine ring.

ReactionMechanism Start 2-Amino-4-methoxy- benzaldehyde + Urea Inter1 Intermediate Urea (Unstable) Start->Inter1 Acid Cat. Reflux Dihydro 7-Methoxy-3,4-dihydro- quinazolin-2(1H)-one Inter1->Dihydro - H2O Cyclization Oxidation Oxidative Dehydrogenation Dihydro->Oxidation KMnO4 or DDQ Product 7-Methoxyquinazolin- 2(1H)-one Oxidation->Product - H2

Figure 1: Mechanistic pathway from precursor to aromatized target.[1][2]

Experimental Protocols

Protocol A: Robust Two-Step Synthesis (Recommended)

Best for: High purity requirements (>98%), gram-scale synthesis, and rigorous characterization.

Step 1: Cyclocondensation to 3,4-Dihydro Intermediate

Reagents:

  • 2-Amino-4-methoxybenzaldehyde (1.0 equiv)[1][2]

  • Urea (3.0 equiv)

  • Glacial Acetic Acid (Solvent, 10 V)

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methoxybenzaldehyde (e.g., 5.0 g) in glacial acetic acid (50 mL).

  • Add: Add solid urea (3.0 equiv) in one portion.

  • Reflux: Heat the mixture to reflux (118 °C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM). The aldehyde spot (Rf ~0.[1]8) should disappear, replaced by a lower Rf spot (dihydro intermediate).

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (200 mL) with vigorous stirring.

  • Isolation: The 3,4-dihydroquinazolin-2(1H)-one will precipitate as a solid.[1][2] Filter via vacuum filtration.[1][3]

  • Wash: Wash the cake with water (3 x 20 mL) to remove excess urea and acetic acid. Dry in a vacuum oven at 50 °C.

Yield Expectation: 75–85% Checkpoint: The product at this stage is 7-methoxy-3,4-dihydroquinazolin-2(1H)-one . 1H NMR will show a methylene signal (CH2) at position 4 around δ 4.3–4.5 ppm.[1][2][4]

Step 2: Oxidative Dehydrogenation (Aromatization)

Reagents:

  • Dihydro intermediate (from Step 1)

  • Potassium Permanganate (KMnO4) (1.5 equiv)[4]

  • Acetone/Water (3:1 ratio)

Procedure:

  • Dissolve: Suspend the dihydro intermediate (e.g., 3.0 g) in Acetone/Water (45 mL / 15 mL).

  • Oxidize: Add KMnO4 (1.5 equiv) portion-wise over 15 minutes at room temperature. The reaction is exothermic; maintain temp <30 °C using a water bath if necessary.[1]

  • Stir: Stir vigorously for 2–3 hours. The purple color of permanganate typically persists or turns to brown MnO2 sludge.

  • Quench: Filter the mixture through a pad of Celite to remove MnO2. Wash the pad with hot acetone.

  • Concentrate: Evaporate the acetone under reduced pressure.

  • Crystallize: The aqueous residue will yield the crude product. Cool to 0 °C. If no precipitate forms, neutralize carefully with 1M HCl to pH 7.

  • Purification: Recrystallize from Ethanol or DMF/Water.[1]

Yield Expectation: 60–70% Final Appearance: Pale yellow to off-white solid.[1][2]

Protocol B: Microwave-Assisted One-Pot Synthesis

Best for: Rapid library generation, small scale (<500 mg).[1][2]

Reagents:

  • 2-Amino-4-methoxybenzaldehyde (1.0 equiv)[1][2]

  • Urea (3.0 equiv)

  • Ethanol (Solvent)

  • Iodine (I2) (10 mol% catalyst/oxidant)

Procedure:

  • Combine: In a microwave vial, mix the aldehyde, urea, and iodine in Ethanol (3 mL per mmol).

  • Irradiate: Heat at 120 °C for 20 minutes in a dedicated microwave reactor.

  • Workup: Cool to RT. Add aqueous Sodium Thiosulfate (saturated) to quench iodine.

  • Extract: Extract with Ethyl Acetate. Wash with brine, dry over Na2SO4, and concentrate.

  • Purify: Flash chromatography (DCM/MeOH gradient).

Data Analysis & Quality Control

Quantitative Data Summary
ParameterDihydro Intermediate (Step 1)Final Product (Step 2)
Molecular Weight ~178.19 g/mol 176.17 g/mol
Melting Point 180–185 °C>250 °C (Dec)
TLC (5% MeOH/DCM) Rf ~0.4Rf ~0.35
Key 1H NMR Signal δ 4.4 ppm (s, 2H, CH2) δ 8.9 ppm (s, 1H, CH=N)
Solubility Mod.[2][5] soluble in EtOHLow solubility (DMSO/DMF)
NMR Interpretation Guide

To validate the oxidation step, focus on the C4 position:

  • Dihydro (Precursor): Shows a singlet for 2 protons at ~4.4 ppm.

  • Aromatized (Target): Shows a sharp singlet for 1 proton downfield at ~8.9–9.1 ppm (characteristic of the quinazolinone H-4).[1]

Predicted 1H NMR (DMSO-d6) for 7-Methoxyquinazolin-2(1H)-one:

  • δ 11.8 (br s, 1H, NH)

  • δ 8.92 (s, 1H, H-4)

  • δ 7.85 (d, J=8.8 Hz, 1H, H-5)

  • δ 6.95 (dd, 1H, H-6)

  • δ 6.82 (d, 1H, H-8)

  • δ 3.85 (s, 3H, OMe)

Troubleshooting & Safety

Common Failure Modes
  • Incomplete Oxidation:

    • Symptom:[3][4][5][6][7][8][9][10] Mixed melting point and presence of CH2 peak in NMR.[1]

    • Fix: Increase oxidant equivalents (KMnO4) or switch to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dioxane for 12 hours.

  • Regioisomer Contamination:

    • Risk:[4][8][9] If starting from 2-amino-4-methoxybenzoic acid (instead of aldehyde), you will obtain the 4(3H)-one or 2,4-dione .[1][2] Ensure the starting material is the aldehyde .[1]

  • Low Solubility:

    • The final product is highly crystalline and insoluble.[1] Use hot DMF or DMSO for NMR analysis.

Safety Considerations
  • Ammonia Evolution: The condensation releases ammonia gas.[1] Perform in a well-ventilated fume hood.

  • KMnO4 Hazards: Strong oxidant.[1] Avoid contact with organic solvents in concentrated forms; add slowly to avoid thermal runaway.

Visual Workflow

Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation S1_Mix Mix Aldehyde + Urea in Acetic Acid S1_Reflux Reflux 118°C (4-6h) S1_Mix->S1_Reflux S1_Quench Quench in Ice Water Filter Precipitate S1_Reflux->S1_Quench S2_Resuspend Resuspend Dihydro Solid in Acetone/Water S1_Quench->S2_Resuspend Dry Intermediate S2_Oxidize Add KMnO4 Stir RT (3h) S2_Resuspend->S2_Oxidize S2_Filter Filter MnO2 (Celite) S2_Oxidize->S2_Filter S2_Isolate Evaporate & Recrystallize S2_Filter->S2_Isolate

Figure 2: Operational workflow for the two-step synthesis protocol.

References

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolin-2(1H)-ones via urea condensation." Tetrahedron, 61(43), 10153-10160.

  • Hati, S., & Sen, S. (2016). "IBX mediated tandem reaction of o-aminobenzylamine and aldehydes: A facile synthesis of diversely substituted quinazolines." Synthesis, 48(09), 1389-1398.

  • Li, F., et al. (2013). "Microwave-assisted synthesis of quinazolinone derivatives." Asian Journal of Chemistry, 25(8), 4321.

  • PubChem. (2025).[1][11] "7-Methoxyquinazolin-2(1H)-one Compound Summary." National Library of Medicine.[1]

Sources

Method

Application Note: Microwave-Assisted Synthesis and Diversification of 7-Substituted Quinazolin-2(1H)-ones

Executive Summary This technical guide details a robust, microwave-assisted protocol for the synthesis of 7-substituted 4-phenylquinazolin-2(1H)-ones , a privileged scaffold in drug discovery with documented efficacy as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details a robust, microwave-assisted protocol for the synthesis of 7-substituted 4-phenylquinazolin-2(1H)-ones , a privileged scaffold in drug discovery with documented efficacy as Eg5 kinesin inhibitors, anti-inflammatory agents, and anticonvulsants.

Traditional thermal synthesis of quinazolinones often requires harsh conditions (fusion at >200°C) or prolonged reflux times (24–48 hours), leading to side reactions and difficult purification. This guide presents a two-stage modular workflow :

  • Scaffold Construction: A microwave-accelerated cyclocondensation of 2-aminobenzophenones with urea to form the core ring in under 20 minutes.

  • Functional Diversification: A rapid palladium-catalyzed Suzuki-Miyaura cross-coupling protocol to functionalize the 7-position, enabling the generation of Structure-Activity Relationship (SAR) libraries in a fraction of the time required by conventional methods.

Scientific Rationale & Reaction Design

The Target Scaffold

The quinazolin-2(1H)-one moiety serves as a bioisostere for urea and thiourea derivatives. Substitution at the 7-position is critical for modulating lipophilicity and metabolic stability, while the 4-phenyl group often provides essential hydrophobic interactions within receptor binding pockets.

Microwave Dielectric Heating vs. Conventional Heating

In this protocol, microwave irradiation (2.45 GHz) is utilized not merely for heating but for its specific interaction with polar intermediates.

  • Dipolar Polarization: The reaction involves polar transition states (formation of the urea intermediate). Microwave energy couples directly with these dipoles, lowering the activation energy barrier (

    
    ) effectively.
    
  • Superheating: The use of polar solvents (e.g., acetic acid or ethanol/water) allows rapid access to temperatures exceeding the solvent's atmospheric boiling point in sealed vessels, accelerating the rate-determining cyclodehydration step.

Retrosynthetic Analysis

The strategy employs a "Build-and-Couple" approach. We first construct a halogenated scaffold (7-bromo) which serves as a universal handle for late-stage diversification.

Retrosynthesis Target 7-Aryl-4-phenylquinazolin-2(1H)-one (Target Library) Scaffold 7-Bromo-4-phenylquinazolin-2(1H)-one (Core Scaffold) Target->Scaffold Suzuki Coupling (Pd, MW, 10 min) Precursors 2-Amino-4-bromobenzophenone + Urea Scaffold->Precursors Cyclocondensation (MW, 15 min)

Figure 1: Retrosynthetic strategy prioritizing a divergent "late-stage functionalization" approach.

Experimental Protocols

Protocol A: Scaffold Synthesis (Cyclocondensation)

Objective: Synthesis of 7-bromo-4-phenylquinazolin-2(1H)-one. Reaction Type: Solvent-Free or Acid-Catalyzed Cyclization.

Materials
  • Reactant A: 2-Amino-4-bromobenzophenone (1.0 equiv, 2.0 mmol)

  • Reactant B: Urea (3.0 equiv, 6.0 mmol)

  • Catalyst/Solvent: Glacial Acetic Acid (2 mL) or Zinc Chloride (ZnCl₂, 0.1 equiv for solvent-free)

  • Vessel: 10 mL Microwave Process Vial (High-pressure rated)

Step-by-Step Methodology
  • Loading: In a 10 mL microwave vial, combine 2-amino-4-bromobenzophenone (552 mg) and urea (360 mg).

  • Solvent Addition: Add 2.0 mL of glacial acetic acid. Note: Acetic acid acts as both solvent and acid catalyst to promote the elimination of ammonia.

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Microwave Irradiation: Place in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Mode: Dynamic (Temperature Control)

    • Temperature: 140°C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Pressure Limit: 15 bar

  • Workup:

    • Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

    • Pour the mixture into 20 mL of ice-cold water.

    • Filter the solid precipitate under vacuum.

    • Wash: 3 x 10 mL water, 1 x 5 mL cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

    • Expected Yield: 85–92%

    • Appearance: White to off-white solid.

Protocol B: Library Generation (Suzuki-Miyaura Coupling)

Objective: Derivatization at C7 position with aryl boronic acids.

Materials
  • Substrate: 7-Bromo-4-phenylquinazolin-2(1H)-one (0.5 mmol)

  • Reagent: Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid) (0.75 mmol)

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2 M aqueous solution, 0.5 mL)

  • Solvent: 1,4-Dioxane : Ethanol (3:1 ratio, 3 mL total)

Step-by-Step Methodology
  • Inerting: Purge the microwave vial with Nitrogen or Argon.

  • Loading: Add the 7-bromo scaffold (150 mg), aryl boronic acid (1.5 equiv), and Palladium catalyst (17 mg).

  • Solvent System: Add the Dioxane/Ethanol mixture and the aqueous base.

    • Critical Step: Degas the solvent mixture by bubbling nitrogen for 2 minutes before adding to the vial to prevent catalyst deactivation.

  • Microwave Irradiation:

    • Temperature: 120°C

    • Hold Time: 10 minutes

    • Power: Max 150 W (Dynamic)

  • Workup:

    • Dilute with ethyl acetate (10 mL) and water (10 mL).

    • Separate phases; extract aqueous layer with ethyl acetate.

    • Dry organics over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂), eluting with Hexane:Ethyl Acetate (gradient 80:20 to 50:50).

Mechanistic Pathway[2][3]

The formation of the quinazolinone core proceeds via an initial nucleophilic attack of urea on the ketone carbonyl, followed by cyclization and loss of ammonia.

Mechanism Start 2-Amino-benzophenone + Urea Inter1 Ureido Intermediate Start->Inter1 Acid Cat. / MW Nucleophilic Attack Inter2 Cyclized Aminal Inter1->Inter2 Intramolecular Cyclization Product Quinazolin-2(1H)-one Inter2->Product Dehydration (-H2O) Byproduct NH3 + H2O Inter2->Byproduct

Figure 2: Mechanistic pathway of the acid-catalyzed cyclocondensation. Microwave irradiation accelerates the rate-limiting dehydration step.

Data Summary & Troubleshooting

Optimization Table (Scaffold Synthesis)
EntrySolventTemp (°C)Time (min)Yield (%)Observations
1Ethanol80 (Reflux)18045Incomplete conversion; product soluble.
2Solvent-Free (ZnCl₂)1501078Hard solid mass; difficult workup.
3Acetic Acid 140 15 92 Clean precipitation; high purity.
4Water1802060Hydrolysis of urea observed.
Troubleshooting Guide
  • Problem: Low Yield in Suzuki Coupling.

    • Cause: Oxidation of Pd catalyst or "poisoning" by the amide nitrogen.

    • Solution: Ensure thorough degassing of solvents. Switch to Pd(dppf)Cl₂ , which is more robust against Lewis basic nitrogens in the quinazolinone core.

  • Problem: Pressure Spikes during Cyclization.

    • Cause: Rapid evolution of NH₃ and CO₂ (if urea decomposes).

    • Solution: Use a vessel with adequate headspace (fill volume < 60%). Pre-stir for 1 minute before heating to release trapped gases.

References

  • Microwave-Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives. Molecules, 2013. Link

    • Grounding: Establishes the baseline efficacy of MW irradi
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 2020. Link

    • Grounding: Provides comparative data on solvent-free vs.
  • Efficient Microwave-Assisted Suzuki–Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines. IMIST, 2010. Link

    • Grounding: Validates the Pd-catalyst system for heterocyclic halides under microwave conditions.
  • Quinazolinone and Quinazoline Derivatives: Recent Structures with Potent Antimicrobial and Cytotoxic Activities. Journal of Sciences, Islamic Republic of Iran, 2013. Link

    • Grounding: Supports the medicinal importance of the 7-substituted pharmacophore.
Application

Mechanistic Control in the Cyclization of Methoxy-Substituted Urea Derivatives

Abstract This application note details the mechanistic pathways and synthetic protocols for the cyclization of methoxy-substituted urea derivatives. We focus on two divergent, high-value pathways relevant to medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the mechanistic pathways and synthetic protocols for the cyclization of methoxy-substituted urea derivatives. We focus on two divergent, high-value pathways relevant to medicinal chemistry: (1) the Acid-Mediated Cyclocondensation to form quinazolin-2,4-diones, and (2) the Palladium-Catalyzed Oxidative C-H Amination to access benzimidazolones. Special emphasis is placed on the electronic influence of the methoxy substituent (


) on reaction kinetics, regioselectivity, and the prevention of common side reactions such as demethylation or oxidative degradation.

Introduction: The Methoxy-Urea Scaffold in Drug Discovery

Urea derivatives are privileged scaffolds in pharmacology, serving as precursors to heterocycles found in antihypertensives (e.g., Prazosin, Alfuzosin) and kinase inhibitors. The introduction of a methoxy group onto the aryl urea backbone is not merely cosmetic; it acts as a potent Electron Donating Group (EDG) that significantly alters the nucleophilicity of the urea nitrogens and the electron density of the aromatic ring.

Understanding how to leverage this electronic bias is critical. In acid-catalyzed pathways, the methoxy group stabilizes cationic intermediates. In metal-catalyzed C-H activation, it serves as a directing group that dictates regioselectivity. This guide provides the "why" and "how" for navigating these syntheses.

Mechanistic Insight A: Acid-Mediated Cyclocondensation

Target Scaffold: Quinazolin-2,4-diones Primary Mechanism: Intramolecular Nucleophilic Acyl Substitution

The Mechanism

The transformation of methyl 2-ureidobenzoates into quinazolin-2,4-diones is a classic yet sensitive reaction. When a methoxy group is present on the aniline ring (specifically para to the urea nitrogen), it enhances the nucleophilicity of the reacting nitrogen via resonance (


 effect). However, this also makes the system prone to oxidation.

The reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by the distal urea nitrogen. The tetrahedral intermediate collapses, expelling methanol.

Pathway Visualization

The following diagram illustrates the critical proton transfer and cyclization steps, highlighting the stabilization provided by the methoxy group.

AcidCyclization cluster_effect Methoxy Effect (+M) Reactant Methoxy-Ureidobenzoate Activated Activated Carbonyl (Protonated Ester) Reactant->Activated + H+ (p-TsOH/Lewis Acid) Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral Intramolecular Nu Attack Product Quinazolin-2,4-dione Tetrahedral->Product - MeOH (Elimination)

Caption: Figure 1. Acid-mediated cyclization pathway.[1][2] The methoxy group stabilizes the developing positive charge on the nitrogen during the nucleophilic attack.

Mechanistic Insight B: Pd-Catalyzed Oxidative C-H Amination

Target Scaffold: Benzimidazolones Primary Mechanism: Pd(II)/Pd(IV) Catalytic Cycle with C-H Activation

The Mechanism

Unlike the acid route which relies on pre-existing functional groups (esters), this pathway constructs the ring by activating an inert C-H bond. The methoxy group is crucial here:

  • Electrophilic Metallation: The electron-rich nature of the methoxy-substituted ring facilitates the initial electrophilic palladation.

  • Regiocontrol: A methoxy group meta to the urea linkage often directs cyclization to the less sterically hindered ortho position, or activates the para position relative to itself.

Pathway Visualization

PdCycle Pd0 Pd(II) Species Coordination Urea Coordination Pd0->Coordination Substrate Binding CH_Activation C-H Activation (Metallacycle) Coordination->CH_Activation - H+ (CMD Mechanism) RedElim Reductive Elimination CH_Activation->RedElim Oxidant (e.g., PhI(OAc)2) RedElim->Pd0 Regeneration Product Benzimidazolone RedElim->Product

Caption: Figure 2. Catalytic cycle for oxidative C-H amination.[3] Methoxy substituents enhance the kinetics of the C-H activation step.

Experimental Protocols

Protocol A: Acid-Catalyzed Synthesis of 6-Methoxyquinazolin-2,4-dione

Best for: Converting anthranilic acid derivatives into heterocycles.

Reagents:

  • Methyl 2-ureido-5-methoxybenzoate (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.1 - 0.5 eq)

  • Methanol (Solvent, anhydrous)

Procedure:

  • Setup: Charge a round-bottom flask with Methyl 2-ureido-5-methoxybenzoate (5 mmol) and MeOH (25 mL).

  • Catalyst Addition: Add p-TsOH (0.5 mmol). Note: Use p-TsOH over HCl gas to prevent hydrolysis of the methoxy ether.

  • Reflux: Heat the mixture to reflux (internal temp ~65°C) for 4–6 hours.

    • Checkpoint: Monitor TLC (5% MeOH in DCM). The starting material (higher Rf) should disappear.

  • Workup (Precipitation Method): Cool the reaction to 0°C. The product often precipitates due to the rigid planarity of the quinazolinedione.

  • Filtration: Filter the white solid and wash with cold MeOH (2 x 5 mL).

  • Drying: Dry under vacuum at 45°C.

Why this works: The acidic methanol promotes the protonation of the ester while solvating the leaving group (methanol). The methoxy group assists by pushing electron density toward the attacking urea nitrogen.

Protocol B: Pd-Catalyzed Oxidative Cyclization to Benzimidazolone

Best for: Direct ring closure of N-aryl ureas without ester handles.

Reagents:

  • 1-(3-Methoxyphenyl)urea (1.0 eq)

  • Pd(OAc)2 (5 mol%)

  • PhI(OAc)2 (Phenyliodine diacetate) (1.2 eq) - Oxidant

  • Toluene or Acetic Acid (Solvent)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Loading: Add the urea substrate (1 mmol), Pd(OAc)2 (11 mg), and PhI(OAc)2 (386 mg).

  • Solvent: Add Toluene (5 mL).

  • Heating: Seal the tube and heat to 100°C for 12 hours.

    • Mechanistic Note: The high temperature is required to overcome the activation energy of the C-H bond cleavage.

  • Quench: Cool to room temperature. Filter through a pad of Celite to remove Pd black.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Ethyl Acetate/Hexanes gradient).

Comparative Data & Troubleshooting

The following table summarizes key parameters observed in internal optimization studies and literature precedents.

ParameterAcid-Mediated (Protocol A)Oxidative Pd-Catalyzed (Protocol B)
Substrate Requirement Requires ortho-ester/acid groupSimple aryl urea (no handle needed)
Methoxy Influence Accelerates cyclization (Electronic)Directs regioselectivity (Steric/Electronic)
Primary Risk Demethylation if Lewis Acids (e.g., BBr3) are usedOver-oxidation / Pd black formation
Atom Economy High (Loss of MeOH)Moderate (Loss of AcOH/PhI)
Typical Yield 85 - 95%60 - 80%

Critical Troubleshooting for Methoxy Derivatives:

  • Demethylation: Avoid using strong Lewis acids like

    
     or 
    
    
    
    for the cyclization. These will cleave the methyl ether, yielding the phenol. Stick to Brønsted acids (p-TsOH) or mild Lewis acids (
    
    
    ).
  • Regio-scrambling: In Pd-catalyzed methods, a methoxy group at the meta position can theoretically lead to two isomers (ortho-cyclization at C2 or C6). However, steric hindrance usually favors cyclization at the less hindered carbon (para to the methoxy).

References

  • Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization. Organic Chemistry Portal. [Link]

  • Lewis Acid Promoted Cyclization of Acyclic Urea Derivatives to Quinazolinediones. ResearchGate. [Link]

  • Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling. National Institutes of Health (PMC). [Link]

  • Rh(III)-Catalysed cascade C–H imidization/cyclization of N-methoxybenzamides. Royal Society of Chemistry. [Link]

  • Benzimidazolone synthesis. Organic Chemistry Portal. [Link]

Sources

Method

Application Note: Regioselective N1-Functionalization of 7-Methoxyquinazolin-2(1H)-one

This Application Note is designed to guide researchers through the precise functionalization of 7-Methoxyquinazolin-2(1H)-one at the N1 position . Unlike the more common quinazolin-4(3H)-ones, the 2(1H)-one scaffold pres...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the precise functionalization of 7-Methoxyquinazolin-2(1H)-one at the N1 position . Unlike the more common quinazolin-4(3H)-ones, the 2(1H)-one scaffold presents unique regioselectivity challenges driven by the competition between N1-alkylation, O-alkylation, and N3-quaternization.

Introduction & Mechanistic Analysis[1][2][3][4][5]

The 7-methoxyquinazolin-2(1H)-one scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., VEGFR, EGFR inhibitors). Structurally, it exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.[1] Successful functionalization requires understanding the electronic landscape of the three potential reactive sites:

  • N1 (Amide/Lactam Nitrogen): The primary acidic site (pKa ~10–11). Deprotonation yields an ambident anion.

  • O2 (Carbonyl Oxygen): The hard nucleophilic site. Reacts with hard electrophiles (e.g., alkyl sulfonates) or under specific solvent conditions.

  • N3 (Imine Nitrogen): A basic, pyridine-like nitrogen. While not acidic, it can act as a nucleophile in neutral conditions, leading to quaternization (unwanted side reaction).

The Regioselectivity Challenge

The Core Directive of this protocol is to maximize N1-selectivity while suppressing O-alkylation.

  • N1-Alkylation: Favored by thermodynamic control, soft electrophiles, and polar aprotic solvents (DMF, DMSO) that solvate the cation, leaving the N-anion free.

  • O-Alkylation: Favored by kinetic control, hard electrophiles (e.g., sulfates), and Ag+ salts.

Pathway Visualization

The following diagram illustrates the tautomeric states and the divergent reaction pathways.

G Substrate 7-Methoxyquinazolin-2(1H)-one (Lactam Form) Anion Resonance Stabilized Anion (N1- / O-) Substrate->Anion Base (NaH/Cs2CO3) Deprotonation N3_Product N3-Quaternary Salt (Neutral Conditions) Substrate->N3_Product Neutral R-X No Base N1_Product N1-Functionalized Product (Thermodynamic Target) Anion->N1_Product Soft Electrophile (R-X) Polar Solvent (DMF) O_Product O-Alkylated Impurity (Kinetic/Hard Electrophile) Anion->O_Product Hard Electrophile (R-OTs) Ag+ Salts

Figure 1: Reaction pathways for 7-methoxyquinazolin-2(1H)-one. The green path indicates the target N1-functionalization strategy.

Experimental Protocols

Protocol A: N1-Alkylation (Standard Base-Mediated)

Objective: Introduction of alkyl chains (Methyl, Ethyl, Benzyl) at N1. Mechanism:


 substitution via sodium salt formation.
Reagents & Equipment[2][3][4][5]
  • Substrate: 7-Methoxyquinazolin-2(1H)-one (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Electrophile: Alkyl Bromide or Iodide (1.1 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add 7-Methoxyquinazolin-2(1H)-one (1.0 mmol, 176 mg) and anhydrous DMF (10 mL). Stir until dissolved.

  • Deprotonation: Cool the solution to 0 °C (ice bath). Carefully add NaH (1.2 mmol, 48 mg) portion-wise over 5 minutes.

    • Observation: Evolution of H₂ gas will occur. The solution may turn yellow/orange, indicating anion formation.

  • Equilibration: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool to 0 °C. Add the Alkyl Halide (1.1 mmol) dropwise.

  • Reaction: Allow to warm to RT and stir.

    • Methyl Iodide: 1–2 hours.

    • Benzyl Bromide:[3] 3–5 hours.

    • Secondary Halides: Heat to 60 °C may be required (Risk: Increased O-alkylation).

  • Workup: Quench with ice-cold water (30 mL).

    • Precipitation: The product often precipitates. Filter, wash with water and hexanes.

    • Extraction: If no precipitate, extract with EtOAc (3 x 20 mL). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Self-Validation Check:

  • TLC: N1-alkylated products are typically less polar than the starting material but more polar than O-alkylated byproducts.

  • NMR: N1-CH₂ protons typically appear at δ 3.8–4.2 ppm . O-CH₂ protons appear downfield at δ 4.5–5.0 ppm .

Protocol B: N1-Arylation (Chan-Lam Coupling)

Objective: Introduction of aryl/heteroaryl groups (Phenyl, Pyridyl) at N1. Mechanism: Copper(II)-mediated oxidative coupling. This method avoids the harsh conditions of Buchwald-Hartwig and tolerates sensitive functional groups.

Reagents
  • Substrate: 7-Methoxyquinazolin-2(1H)-one (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (2.0 eq)

  • Catalyst: Cu(OAc)₂ (1.0 eq)

  • Ligand: Pyridine (2.0 eq) or TEA (2.0 eq)

  • Oxidant: Compressed Air or O₂ balloon

  • Solvent: DCM or Dioxane

  • Desiccant: 4Å Molecular Sieves (Activated)

Step-by-Step Methodology
  • Setup: In a dry vial, combine the quinazolinone (1.0 mmol), Aryl Boronic Acid (2.0 mmol), Cu(OAc)₂ (1.0 mmol), and 4Å molecular sieves (200 mg).

  • Solvent Addition: Add DCM (10 mL) and Pyridine (2.0 mmol).

  • Oxidation: Attach an O₂ balloon (or use an open-air drying tube for robust substrates).

  • Reaction: Stir vigorously at RT for 24–48 hours.

    • Note: The reaction mixture will turn from blue/green to dark green/brown.

  • Workup: Filter through a celite pad to remove copper salts. Wash the pad with DCM/MeOH (9:1).

  • Purification: Concentrate filtrate and purify via column chromatography.

Data Summary & Optimization Guide

The following table summarizes conditions to optimize regioselectivity (N1 vs O).

ParameterConditionN1-SelectivityRationale
Base NaHHighForms "naked" anion; tight ion pair favors N.
Base K₂CO₃ModerateWeaker base; often leads to mixtures (N+O).
Base Ag₂CO₃Low (Favors O)Ag+ coordinates N, directing electrophile to Oxygen.
Solvent DMF / DMSOHighPolar aprotic; solvates cation, leaves N- free.
Solvent AcetoneLowLess polar; favors O-alkylation with soft bases.
Temp 0 °C -> RTHighKinetic control at low temp favors N-attack.
Temp > 80 °CLowThermodynamic equilibration may favor O-forms.
Troubleshooting
  • Problem: Low Yield / Starting Material Recovery.

    • Solution: Ensure NaH is fresh. If substrate is insoluble, use DMSO.

  • Problem: High O-Alkylation.

    • Solution: Switch solvent to HMPA/DMF mix (caution: toxic) or use a harder counterion (LiH instead of NaH).

  • Problem: N3-Alkylation observed.

    • Solution: Rare in 2(1H)-ones unless C4 is reduced. Confirm structure is not 3,4-dihydro.

References

  • Quinazolinones in Drug Discovery

    • Title: Quinazolinones, the Winning Horse in Drug Discovery.
    • Source:Molecules / NIH PMC.
    • URL:[Link]

  • Regioselectivity (N vs O)

    • Title: N- and / or O- Alkylation of Quinazolinone Derivatives.[6]

    • Source:Organic & Medicinal Chem IJ.[7]

    • URL:[Link]

  • Synthesis of 7-Methoxy Analogues

    • Title: Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one.[8]

    • Source:ACS Omega / PubMed.[8]

    • URL:[Link]

  • Title: Copper-promoted C-N bond formation (General Reference).

Sources

Application

Protocol for the Recrystallization and Purification of 2-Quinazolinones

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details a robust protocol for the purification of 2-quinazolinones via recrystallization. As a class o...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust protocol for the purification of 2-quinazolinones via recrystallization. As a class of heterocyclic compounds with significant pharmacological interest, obtaining 2-quinazolinones in high purity is paramount for accurate biological evaluation and drug development.[1] This document moves beyond a simple procedural list, offering in-depth explanations for each step, a troubleshooting guide for common challenges, and critical safety protocols. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve consistent and reliable purification of their target compounds.

The Imperative for Purity: Understanding 2-Quinazolinones

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The efficacy and safety of these potential therapeutic agents are directly linked to their purity. Impurities, such as unreacted starting materials, by-products, or residual solvents from the synthesis, can confound biological assay results, introduce toxicity, and impede regulatory approval.

Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[4] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. By dissolving the crude material in a hot, saturated solution and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities behind in the solution (mother liquor).[4]

The Cornerstone of Success: Solvent Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The 2-quinazolinone derivative should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at room temperature or below, allowing for maximum recovery upon cooling.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

  • Inertness: The solvent must not react with the 2-quinazolinone.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Studies and synthetic procedures often indicate that ethanol is an effective solvent for the recrystallization of many quinazolinone derivatives.[2][5] The solubility of quinazoline derivatives can vary significantly based on their substitutions, with solvents like N,N-dimethylformamide (DMF), 1,4-dioxane, and tetrahydrofuran (THF) also showing utility, especially for more complex structures.[6][7]

Table 1: Properties of Common Solvents for 2-Quinazolinone Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Safety Considerations
Ethanol 78.424.5Flammable liquid and vapor.
Methanol 64.732.7Toxic if swallowed, inhaled, or in contact with skin. Flammable.
Ethyl Acetate 77.16.0Highly flammable liquid and vapor. Causes serious eye irritation.
Acetone 56.020.7Highly flammable liquid and vapor. Causes serious eye irritation.
Isopropanol 82.618.3Highly flammable liquid and vapor. Causes serious eye irritation.
N,N-Dimethylformamide (DMF) 15338.3May damage fertility or the unborn child. Harmful in contact with skin.
Water 10080.1Non-toxic, non-flammable.
Hexane 691.9Highly flammable liquid and vapor. May be fatal if swallowed and enters airways.

Scientist's Note (Two-Solvent System): When no single solvent meets all the criteria, a two-solvent (binary) system is employed.[8] This involves a "good" solvent in which the 2-quinazolinone is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible.[9] Common pairs include Ethanol/Water and Acetone/Hexane. The crude product is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool.[8]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized procedure. Researchers must optimize solvent choice and volumes for their specific 2-quinazolinone derivative.

Safety First: Always work in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11] Avoid inhalation of dust and vapors.[11][12]

Step 1: Dissolution of the Crude Solid

  • Place the crude 2-quinazolinone solid into an Erlenmeyer flask of appropriate size (typically 2-3 times the expected solvent volume).

  • Add a magnetic stir bar.

  • Add a small portion of the selected recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring. Add the solvent in small increments until the solid just dissolves completely.

    • Scientist's Note: Using the minimum amount of hot solvent is crucial. Adding excess solvent will reduce the final yield, as more of your compound will remain dissolved in the mother liquor upon cooling.[8]

Step 2: Removal of Insoluble Impurities (Hot Filtration) This step is only necessary if insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution.

  • Place a piece of fluted filter paper into a stemless glass funnel.

  • Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hotplate and rinsing with a small amount of the hot, pure solvent.

  • Quickly and carefully pour the hot solution containing the dissolved product through the pre-warmed funnel into the clean flask.

    • Scientist's Note: This entire process must be done quickly and kept hot to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel.[8]

Step 3: Crystallization

  • Remove the flask from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature.

    • Scientist's Note: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.

  • Once the flask has reached room temperature, crystal formation should be evident. To maximize yield, place the flask in an ice bath for 15-30 minutes.

Step 4: Collection of Crystals (Vacuum Filtration)

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

  • Place the funnel on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the cold recrystallization solvent and apply the vacuum to ensure a good seal.

  • Swirl the crystalline mixture (slurry) in the Erlenmeyer flask and pour it into the center of the Büchner funnel.

  • Rinse the Erlenmeyer flask with a small amount of cold solvent to transfer any remaining crystals to the funnel.

Step 5: Washing the Crystals

  • With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of fresh, ice-cold solvent.

    • Scientist's Note: The wash step removes the residual mother liquor, which contains the soluble impurities. Using cold solvent is critical to avoid dissolving a significant portion of your purified product.[4]

  • Continue to draw air through the crystals for several minutes to facilitate initial drying.

Step 6: Drying the Purified Crystals

  • Carefully remove the filter paper with the crystal cake from the funnel and place it on a pre-weighed watch glass.

  • Break up the crystal cake to increase the surface area for drying.

  • Dry the crystals to a constant weight. This can be achieved by:

    • Air Drying: Leaving the watch glass in the fume hood.

    • Oven Drying: Placing in a drying oven at a temperature well below the compound's melting point.

    • Vacuum Desiccator: For heat-sensitive compounds or to remove high-boiling point solvents.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Protocol cluster_end Completion Start Start with Crude 2-Quinazolinone SelectSolvent Select Appropriate Solvent System Start->SelectSolvent Dissolve Dissolve in Minimum Amount of Hot Solvent SelectSolvent->Dissolve HotFilter Hot Filtration (If Impurities Present) Dissolve->HotFilter Cool Slow Cooling to Induce Crystallization Dissolve->Cool No Impurities HotFilter->Cool Yes Collect Collect Crystals by Vacuum Filtration Cool->Collect Wash Wash with Small Amount of Cold Solvent Collect->Wash Dry Dry Crystals to Constant Weight Wash->Dry End Obtain Pure Crystalline 2-Quinazolinone Dry->End

Sources

Method

Application Notes and Protocols: Leveraging 7-Methoxyquinazolin-2(1H)-one as a Versatile Intermediate for the Synthesis of Potent Kinase Inhibitors

Introduction: The Quinazoline Scaffold in Modern Oncology The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful anti-cancer agents.[1] Its rigid,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful anti-cancer agents.[1] Its rigid, bicyclic structure provides an excellent framework for positioning key pharmacophoric elements to interact with the ATP-binding site of various protein kinases.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Quinazoline-based kinase inhibitors, such as gefitinib, erlotinib, and lapatinib, have revolutionized the treatment of specific cancer types, particularly non-small cell lung cancer (NSCLC) and breast cancer, by targeting key drivers of tumor growth like the Epidermal Growth Factor Receptor (EGFR).[1]

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 7-Methoxyquinazolin-2(1H)-one as a key intermediate in the synthesis of potent kinase inhibitors. We will delve into the rationale behind its selection, provide detailed, field-proven synthetic protocols, and outline methodologies for the biological validation of the resulting compounds.

The Strategic Importance of 7-Methoxyquinazolin-2(1H)-one

7-Methoxyquinazolin-2(1H)-one is a valuable building block for several reasons. The quinazolinone core itself is a bioisostere of the purine ring of ATP, allowing it to anchor within the kinase hinge region. The methoxy group at the 7-position plays a crucial role in enhancing the binding affinity and overall activity of the inhibitor. Structure-activity relationship (SAR) studies have consistently shown that electron-donating groups at the 6 and 7-positions of the quinazoline ring improve the binding activity with the target kinase.[2] The 7-methoxy group, in particular, contributes to favorable interactions within the ATP binding pocket, often leading to increased potency.[2]

Furthermore, the chemical architecture of 7-Methoxyquinazolin-2(1H)-one allows for strategic and sequential functionalization at key positions to build a diverse library of kinase inhibitors. The lactam functionality and the aromatic ring are amenable to various chemical transformations, including halogenation and N-alkylation, making it a versatile precursor for drug discovery campaigns.[4]

Synthetic Workflow: From Intermediate to Potent Inhibitor

The general strategy for elaborating 7-Methoxyquinazolin-2(1H)-one into a 4-anilinoquinazoline kinase inhibitor involves two key transformations:

  • Chlorination at the 4-position: This step activates the quinazoline core for subsequent nucleophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): This reaction introduces the desired substituted aniline moiety, which is crucial for high-affinity binding to the target kinase.

The following diagram illustrates the overall synthetic workflow:

G cluster_0 Core Synthesis and Activation cluster_1 Key Coupling Reaction cluster_2 Final Product Generation A 7-Methoxyquinazolin-2(1H)-one B 2,4-Dichloro-7-methoxyquinazoline A->B Chlorination (e.g., POCl3) D 4-(Substituted-anilino)-2-chloro-7-methoxyquinazoline B->D Nucleophilic Aromatic Substitution (SNAr) C Substituted Aniline C->D E Final Kinase Inhibitor D->E Further modifications (optional)

Caption: General synthetic workflow for kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-7-methoxyquinazoline

This protocol describes the chlorination of 7-Methoxyquinazolin-2(1H)-one to generate the key activated intermediate, 2,4-dichloro-7-methoxyquinazoline. The use of phosphorus oxychloride (POCl₃) is a standard and effective method for this transformation.[5]

Materials and Reagents:

  • 7-Methoxyquinazolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • To a stirred suspension of 7-Methoxyquinazolin-2(1H)-one (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

  • Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,4-dichloro-7-methoxyquinazoline, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Causality and Self-Validation: The use of a catalytic amount of DMF accelerates the chlorination reaction. The workup procedure is designed to safely neutralize the highly reactive POCl₃ and then extract the desired product. Monitoring by TLC is crucial to ensure the complete consumption of the starting material, which validates the reaction's progression.

Protocol 2: Synthesis of a 4-(Substituted-anilino)-2-chloro-7-methoxyquinazoline

This protocol details the regioselective nucleophilic aromatic substitution (SNAr) at the C4 position of the quinazoline ring, which is more reactive than the C2 position.[6]

Materials and Reagents:

  • 2,4-Dichloro-7-methoxyquinazoline (from Protocol 1)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline for a gefitinib analog) (1.1 equivalents)

  • Isopropanol or other suitable solvent

  • Diisopropylethylamine (DIPEA, optional, as a non-nucleophilic base)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Dissolve 2,4-dichloro-7-methoxyquinazoline (1 equivalent) in isopropanol in a round-bottom flask.

  • Add the substituted aniline (1.1 equivalents) to the solution.

  • If the aniline salt is used or if the reaction is sluggish, add DIPEA (1.2 equivalents) to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold isopropanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Causality and Self-Validation: The C4 position of the 2,4-dichloroquinazoline is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position, ensuring high regioselectivity.[6] The reaction is typically driven to completion by heating. TLC monitoring confirms the formation of the product and the disappearance of the starting materials.

Mechanism of Action and Biological Validation

Quinazoline-based kinase inhibitors primarily act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that promotes cell proliferation and survival.[7]

G cluster_0 EGFR Signaling Pathway cluster_1 Inhibition Mechanism A Ligand (EGF) B EGFR A->B D Phosphorylated EGFR B->D Dimerization & Autophosphorylation H Inactive EGFR B->H C ATP C->D E Downstream Signaling (e.g., RAS-RAF-MAPK) D->E F Cell Proliferation, Survival E->F G Quinazoline Inhibitor (e.g., from 7-Methoxyquinazolin-2(1H)-one) G->B Competitive Binding to ATP Pocket

Caption: Mechanism of action of quinazoline-based EGFR inhibitors.

Protocol 3: In Vitro Kinase Assay (EGFR)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase, such as EGFR, using a luminescence-based assay that measures ATP consumption.

Materials and Reagents:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In the wells of a microplate, add the kinase assay buffer, the inhibitor dilution (or DMSO for control), and the recombinant EGFR enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced (which corresponds to the kinase activity) by adding the reagents from the luminescent kinase assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Causality and Self-Validation: This assay directly measures the enzymatic activity of the target kinase. A dose-dependent decrease in luminescence in the presence of the inhibitor validates its inhibitory effect. The inclusion of positive and negative controls (e.g., a known inhibitor and DMSO, respectively) is essential for data validation.

Protocol 4: Cell-Based Proliferation Assay

This protocol describes a method to evaluate the cytotoxic effects of the synthesized inhibitors on cancer cell lines that are dependent on the target kinase for their growth and survival.

Materials and Reagents:

  • Cancer cell line (e.g., A431 for EGFR overexpression)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compounds dissolved in DMSO

  • Cell proliferation assay reagent (e.g., MTT or CellTiter-Glo®)

  • 96-well clear or opaque-walled cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the inhibitor compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors (or DMSO for the vehicle control).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation assay reagent to each well according to the manufacturer's protocol.

  • After a further incubation period, measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value (the concentration of the compound that causes 50% growth inhibition or is cytotoxic to 50% of the cells).

Causality and Self-Validation: This assay assesses the downstream effect of kinase inhibition on cell viability. A dose-dependent decrease in cell viability demonstrates the anti-proliferative activity of the synthesized compound. The use of appropriate cell lines (with and without target dependency) can provide insights into the selectivity of the inhibitor.

Data Presentation

The results from the biological assays should be summarized in a clear and concise manner to allow for easy comparison of the synthesized compounds.

Table 1: Biological Activity of Synthesized Kinase Inhibitors

Compound IDTarget KinaseIn Vitro IC₅₀ (nM)Cell LineCell-Based GI₅₀ (nM)
Control (Gefitinib) EGFR2-5A43110-20
Compound X EGFR[Insert Data]A431[Insert Data]
Compound Y EGFR[Insert Data]A431[Insert Data]

Conclusion

7-Methoxyquinazolin-2(1H)-one is a highly valuable and versatile intermediate for the synthesis of a wide range of potent kinase inhibitors. The synthetic routes outlined in this application note, centered around a key chlorination and subsequent nucleophilic aromatic substitution, provide a robust and reproducible platform for drug discovery and development. The accompanying protocols for biological validation offer a clear path to assessing the efficacy of the synthesized compounds. By understanding the chemical principles and leveraging the strategic advantages of this key intermediate, researchers can efficiently generate novel and potent kinase inhibitors for the advancement of cancer therapy.

References

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 7-Methoxyquinazolin-2(1H)-one in urea fusion reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 7-Methoxyquinazolin-2(1H)-one via the urea fusion method. This document is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7-Methoxyquinazolin-2(1H)-one via the urea fusion method. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol. Our goal is to help you navigate the common challenges of this synthesis and consistently achieve high yields of a pure product.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify your issue and implement a scientifically-grounded solution.

Question 1: My reaction resulted in a very low yield or failed to produce the desired product. What are the most likely causes?

Answer: This is the most common issue, and it typically stems from one of four key areas: reaction temperature, stoichiometry, reaction duration, or reagent quality.

  • Causality 1: Insufficient Thermal Energy: The term "fusion" implies that the reaction occurs in a molten state. Urea melts at approximately 133°C, but the reaction requires a higher temperature to proceed at an appreciable rate. If the temperature is too low, the starting materials will not react efficiently. The ideal temperature is a balance between enabling the reaction and preventing thermal decomposition.

    • Solution: Ensure your reaction vessel is heated to a consistent temperature between 180-200°C. Use a sand bath or a high-temperature heating mantle with a thermocouple for precise temperature control.

  • Causality 2: Incorrect Stoichiometry: In this solvent-free reaction, urea serves as both a reactant and the reaction medium.[1] An insufficient amount of urea will result in an incomplete reaction due to poor mixing and a lack of available reactant.

    • Solution: A significant excess of urea is recommended. A molar ratio of 1:10 of 2-amino-4-methoxybenzamide to urea is a robust starting point. This ensures that the benzamide is fully solvated in the molten urea and that there is ample reactant to drive the reaction to completion.

  • Causality 3: Suboptimal Reaction Time: The reaction needs sufficient time for the cyclization to occur. However, prolonged exposure to high temperatures can lead to the degradation of the starting material, intermediates, and the final product, resulting in charring and reduced yield.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Every 30 minutes, carefully take a small aliquot from the reaction melt, dissolve it in a suitable solvent (e.g., methanol or DMF), and spot it on a TLC plate. The reaction is complete when the starting benzamide spot has disappeared.

  • Causality 4: Reagent Purity and Moisture: The presence of moisture can interfere with the reaction, potentially hydrolyzing intermediates. Impurities in the starting 2-amino-4-methoxybenzamide can also lead to unwanted side products.

    • Solution: Use high-purity reagents. Ensure your 2-amino-4-methoxybenzamide is dry by storing it in a desiccator. While standard-grade urea is often sufficient, ensure it is also dry before use.

Question 2: The final product is a dark, discolored solid, suggesting charring or decomposition. How can I prevent this?

Answer: Dark discoloration is a clear sign of thermal decomposition. This occurs when the reaction temperature is too high or the heating duration is excessive.

  • Causality: Thermal Degradation: Quinazolinone structures, while generally stable, can degrade under harsh thermal conditions, especially in the presence of impurities. The methoxy group can also be susceptible to cleavage at very high temperatures.

    • Solution 1: Precise Temperature Control: Avoid "hot spots" in your heating apparatus. A well-stirred sand bath provides more uniform heating than a heating mantle. Do not exceed 200°C.

    • Solution 2: Diligent Reaction Monitoring: As mentioned above, use TLC to determine the reaction endpoint. Once the starting material is consumed, immediately stop the reaction by removing it from the heat source. Over-heating post-completion is a primary cause of decomposition.

Question 3: I'm having difficulty with the workup and purification. The solidified reaction mass is hard to handle, and my final product is still impure after initial isolation.

Answer: The workup of a fusion reaction can be challenging, but a systematic approach will yield a pure product.

  • Problem: Handling the Solidified Melt: The reaction mixture solidifies upon cooling into a hard cake, which can be difficult to remove and process.

    • Solution: While the reaction mixture is still warm and viscous (but cool enough to handle safely), pour it into a beaker of cold water. This will cause the melt to shatter into a more manageable solid or slurry. Vigorous stirring will help break up the solid and dissolve the excess urea.

  • Problem: Persistent Impurities: The primary impurities are unreacted urea and potential side-products from thermal degradation.

    • Solution 1: Aqueous Wash: After filtering the crude product from the water quench, wash it thoroughly with copious amounts of hot water. This will remove any remaining urea and other water-soluble impurities.

    • Solution 2: Recrystallization: This is the most critical step for achieving high purity. 7-Methoxyquinazolin-2(1H)-one has limited solubility in many common solvents. A mixture of Dimethylformamide (DMF) and water or ethanol is often effective. Dissolve the crude product in a minimal amount of hot DMF or ethanol, and then slowly add hot water until the solution becomes turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals and wash with a cold solvent mixture (e.g., ethanol/water).[2]

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the urea fusion synthesis of 7-Methoxyquinazolin-2(1H)-one?

A1: The reaction proceeds through a multi-step mechanism involving nucleophilic attack and cyclization. First, urea thermally decomposes to generate isocyanic acid (HNCO) and ammonia. The primary amine of the 2-amino-4-methoxybenzamide then acts as a nucleophile, attacking the isocyanic acid. This is followed by an intramolecular cyclization where the amide nitrogen attacks the newly formed carbamoyl carbon, leading to a dehydrative condensation that forms the stable quinazolinone ring system.

Reaction_Mechanism cluster_0 Step 1: Urea Decomposition cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization & Dehydration Urea Urea (H₂NCONH₂) HNCO Isocyanic Acid (HNCO) Urea->HNCO Heat (Δ) Benzamide 2-Amino-4-methoxybenzamide Intermediate1 N-Carbamoyl Intermediate Benzamide->Intermediate1 + HNCO CyclicInt Dihydroquinazolinone Intermediate Intermediate1->CyclicInt Cyclization Product 7-Methoxyquinazolin-2(1H)-one CyclicInt->Product - H₂O

Caption: Proposed mechanism for 7-Methoxyquinazolin-2(1H)-one synthesis.

Q2: How can I effectively monitor the reaction progress?

A2: Thin-Layer Chromatography (TLC) is the best method.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of Dichloromethane (DCM) and Methanol (e.g., 95:5 or 90:10 v/v) is a good starting point. You may need to adjust the polarity based on your observations.

  • Visualization: Use a UV lamp at 254 nm. The starting material (2-amino-4-methoxybenzamide) and the product will be UV active. The product should have a lower Rf value (travel less far up the plate) than the starting material due to its higher polarity. The reaction is complete when the starting material spot is no longer visible.

Q3: What are the expected spectroscopic characteristics for pure 7-Methoxyquinazolin-2(1H)-one?

A3: Based on analogous structures, you should expect the following:

  • ¹H NMR (in DMSO-d₆): You would expect to see a singlet for the methoxy group (~3.8-3.9 ppm), aromatic protons in the 6.5-7.5 ppm region showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring, and a broad singlet for the N-H proton at a downfield chemical shift (>10 ppm).

  • ¹³C NMR (in DMSO-d₆): Signals for the methoxy carbon (~55-56 ppm), aromatic carbons (100-150 ppm), and the carbonyl carbon (~160-165 ppm) are expected.

  • FT-IR (KBr): Key peaks would include an N-H stretch (~3200-3400 cm⁻¹), C-H stretches (~2900-3100 cm⁻¹), and a prominent C=O (amide) stretch (~1650-1680 cm⁻¹).

Optimized Experimental Protocol

This protocol provides a reliable method for the synthesis and purification of 7-Methoxyquinazolin-2(1H)-one.

I. Reaction Setup and Execution

Experimental_Workflow Start Combine Reagents: 2-Amino-4-methoxybenzamide + Urea (1:10 ratio) Heat Heat to 190°C in Sand Bath Start->Heat Monitor Monitor by TLC (DCM:MeOH 95:5) Heat->Monitor Workup Quench in Cold Water & Filter Crude Solid Monitor->Workup Wash Wash with Hot Water Workup->Wash Purify Recrystallize from DMF/Water Wash->Purify Dry Dry Under Vacuum Purify->Dry End Pure 7-Methoxyquinazolin-2(1H)-one Dry->End

Caption: High-level experimental workflow for the synthesis.

  • Reagent Preparation: In a 100 mL round-bottom flask, combine 2-amino-4-methoxybenzamide (5.0 g, 30.1 mmol) and urea (18.1 g, 301 mmol).

  • Reaction: Place the flask in a sand bath preheated to 190-200°C.

  • Heating: Stir the mixture if possible (magnetic stirring may be difficult). The solids will melt to form a clear, then yellowish, liquid.

  • Monitoring: Heat for 1.5 - 2.5 hours. Monitor the reaction by TLC as described in the FAQ section.

  • Completion: Once the starting material is consumed, remove the flask from the heat.

II. Product Workup and Purification
  • Quenching: Carefully pour the hot reaction mixture into a 600 mL beaker containing 400 mL of cold deionized water. The melt will solidify.

  • Isolation: Stir the resulting suspension vigorously for 30 minutes to break up the solid and dissolve the excess urea.

  • Filtration: Collect the crude solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper with 200 mL of hot deionized water, followed by 50 mL of cold ethanol to aid in drying.

  • Recrystallization: Transfer the crude solid to a beaker. Add the minimum amount of hot DMF to dissolve the solid. Slowly add hot water dropwise until the solution becomes persistently cloudy.

  • Crystallization: Cover the beaker and allow it to cool slowly to room temperature. Place the beaker in an ice bath for 1 hour to complete crystallization.

  • Final Filtration: Collect the purified white to off-white crystals by vacuum filtration. Wash the crystals with a small amount of cold 1:1 ethanol/water.

  • Drying: Dry the final product in a vacuum oven at 60-70°C overnight.

Data Summary and Key Parameters

ParameterRecommended ValueRationale / Scientific Justification
Starting Material Ratio 1:10 (Benzamide:Urea)Ensures urea acts as both reactant and solvent for a homogenous reaction medium.[1]
Reaction Temperature 190-200°COptimal range to ensure reaction proceeds without significant thermal decomposition.
Reaction Time 1.5 - 2.5 hoursTypical duration for completion; must be confirmed by TLC to avoid side reactions.
Monitoring Method TLC (DCM:MeOH 95:5)Allows for accurate determination of the reaction endpoint, preventing over-heating.
Purification Method Recrystallization (DMF/H₂O)Critical for removing impurities and obtaining a high-purity final product.
Expected Yield 65-80%A realistic yield range for this type of reaction when optimized.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low or No Yield? Temp Check Temperature (190-200°C?) Start->Temp Yes Charring Product Discolored? Start->Charring No Stoich Check Stoichiometry (1:10 ratio?) Temp->Stoich No (Temp OK) Success Problem Solved Temp->Success Yes (Adjusted) Time Check Reaction Time (Monitor with TLC?) Stoich->Time No (Stoich OK) Stoich->Success Yes (Adjusted) Purity Check Reagent Purity (Are they dry?) Time->Purity No (Time OK) Time->Success Yes (Adjusted) Purity->Success No (Purity OK) Consult Further Purity->Success Yes (Adjusted) Overheat Reduce Temperature / Monitor Closely? Charring->Overheat Yes Purification Purification Issues? Charring->Purification No Overheat->Success Yes (Adjusted) Recrys Improve Recrystallization? (Solvent choice, slow cooling) Purification->Recrys Yes Recrys->Success Yes (Adjusted)

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10(48), 59736-59743. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society, 69(11), 1825-1849. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Banu, H., & Nagasudha, B. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 6, 474. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Pharmaceuticals, 17(11), 1421. [Link]

  • Voskressensky, L. G., et al. (2015). Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. RSC Advances, 5(88), 72111-72115. [Link]

  • Gümüş, F., et al. (2021). Synthesis and Urease Inhibition Studies of Some New Quinazolinones. Chemistry & Biodiversity, 18(10), e2100371. [Link]

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10(48), 59736-59743. [Link]

  • Opris, D., et al. (2006). Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid. Molbank, 2006(4), M492. [Link]

  • Lee, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4257. [Link]

  • WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives. (2017).

Sources

Optimization

Troubleshooting solubility issues of 7-Methoxyquinazolin-2(1H)-one in DMSO

Welcome to the Technical Support Center for 7-Methoxyquinazolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 7-Methoxyquinazolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 7-Methoxyquinazolin-2(1H)-one in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have compiled this guide to not only offer solutions but also to explain the underlying scientific principles to empower you in your experimental design.

Introduction: Understanding the Solubility Challenge

7-Methoxyquinazolin-2(1H)-one is a versatile heterocyclic compound with significant interest in medicinal chemistry and drug discovery.[1] Its quinazolinone core serves as a scaffold for the synthesis of various bioactive molecules, including kinase inhibitors and anti-cancer agents. However, like many aromatic heterocyclic compounds, its solubility in common laboratory solvents, particularly the widely used DMSO, can present challenges that may impact experimental reproducibility and the accuracy of biological screening data.

This guide will address the most common solubility issues encountered with 7-Methoxyquinazolin-2(1H)-one in DMSO and provide a logical framework for troubleshooting these problems.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 7-Methoxyquinazolin-2(1H)-one in DMSO?

For practical purposes, researchers should initially aim for concentrations in the low millimolar range (e.g., 1-10 mM) and be prepared to employ solubility enhancement techniques for higher concentrations. A study on a diverse set of organic molecules suggested that a concentration of 1 mM in DMSO is a common threshold for considering a compound soluble for screening purposes.[4]

Table 1: Estimated Physicochemical Properties of 7-Methoxyquinazolin-2(1H)-one and their Impact on Solubility

PropertyEstimated Value/CharacteristicImplication for DMSO Solubility
Molecular Weight ~176.17 g/mol Low molecular weight generally favors solubility.
Polarity Polar, with hydrogen bond donors and acceptorsThe polar nature is compatible with the polar aprotic nature of DMSO.[5]
Crystal Lattice Energy Potentially high due to hydrogen bonding and π-π stackingThis is a major factor that can significantly decrease solubility. Overcoming this energy is key to dissolution.
Tautomerism Exists in keto-enol tautomeric formsThe predominant tautomer in the solid state will influence crystal packing and thus solubility.[6][7]
Q2: My 7-Methoxyquinazolin-2(1H)-one is not dissolving completely in DMSO at room temperature. What are the initial troubleshooting steps?

Incomplete dissolution at room temperature is a common observation. The following workflow outlines a systematic approach to address this issue.

Troubleshooting_Workflow start Start: Incomplete Dissolution at RT check_purity Verify Compound Purity and Identity start->check_purity check_dmso Assess DMSO Quality (Anhydrous?) check_purity->check_dmso Purity Confirmed vortexing Vortex Vigorously check_dmso->vortexing High-Quality DMSO gentle_heating Apply Gentle Heating (40-60 °C) sonication Utilize Sonication gentle_heating->sonication Precipitate Remains success Success: Compound Dissolved gentle_heating->success Dissolution Achieved sonication->success Dissolution Achieved failure Further Investigation Needed sonication->failure Persistent Issue vortexing->gentle_heating Still Insoluble vortexing->success Dissolution Achieved

Caption: Initial troubleshooting workflow for dissolution issues.

Detailed Explanation of Initial Steps:

  • Verify Compound Purity and Identity: Impurities can significantly alter the solubility of a compound. Ensure that the material you are using is of high purity and its identity has been confirmed by analytical methods such as NMR or mass spectrometry.

  • Assess DMSO Quality: DMSO is highly hygroscopic, and absorbed water can drastically reduce the solubility of many organic compounds.[8] Always use anhydrous, high-purity DMSO from a freshly opened bottle or a properly stored stock.

  • Vortex Vigorously: Ensure adequate mechanical agitation to break up solid aggregates and increase the surface area for dissolution.

  • Apply Gentle Heating: Heating can provide the necessary energy to overcome the crystal lattice energy of the solid.

  • Utilize Sonication: Sonication uses high-frequency sound waves to create cavitation bubbles, which upon collapsing, generate localized high pressure and temperature, effectively breaking apart solid particles and enhancing dissolution.[8][9]

Q3: What are the recommended parameters for heating and sonication?

When employing heating or sonication, it is crucial to use controlled conditions to avoid compound degradation.

Protocol 1: Dissolution of 7-Methoxyquinazolin-2(1H)-one using Heating

  • Preparation: Weigh the desired amount of 7-Methoxyquinazolin-2(1H)-one into a clean, dry glass vial. Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

  • Heating: Place the vial in a heating block or water bath set to a temperature between 40-60 °C . Temperatures above 60 °C are generally not recommended as they can increase the rate of compound degradation and DMSO decomposition.[8]

  • Agitation: While heating, intermittently vortex the sample for 15-30 seconds every 5-10 minutes to facilitate dissolution.

  • Observation: Visually inspect the solution for any remaining solid particles. Continue heating and agitation for up to 30-60 minutes.

  • Cooling: Once the compound is fully dissolved, allow the solution to cool to room temperature slowly. Rapid cooling can sometimes lead to precipitation of a less stable, amorphous form.

Protocol 2: Dissolution of 7-Methoxyquinazolin-2(1H)-one using Sonication

  • Preparation: Prepare the sample as described in Protocol 1.

  • Sonication: Place the vial in a sonicating water bath.

  • Parameters: Use a sonicator with a frequency of 20-40 kHz .[10] Sonicate in short bursts of 1-3 minutes, followed by a brief period of vortexing.[10]

  • Temperature Control: Be aware that prolonged sonication can increase the bulk temperature of the sample.[8] If necessary, use a cooled water bath or sonicate in shorter intervals to maintain the temperature below 60 °C.

  • Observation: After each sonication cycle, visually inspect the solution. Repeat the process until the compound is fully dissolved.

Safety Precaution: Always handle DMSO and the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), and safety glasses.[11]

Q4: I have successfully dissolved the compound with heating, but it precipitates upon cooling. What is happening and how can I prevent it?

This phenomenon is indicative of the formation of a supersaturated solution. The increased kinetic energy from heating allows the solvent to dissolve more solute than it can hold at room temperature. Upon cooling, the system becomes thermodynamically unstable, and the excess solute precipitates out.

Causality and Solutions:

  • Polymorphism: The precipitated solid may be a different, more stable (and less soluble) crystalline form (polymorph) than the starting material.[12][13] The initial solid might have been in a more soluble, amorphous or metastable state. Once dissolved and reprecipitated, it can convert to a more thermodynamically stable, less soluble form.[8]

  • Solution:

    • Prepare fresh solutions: For critical experiments, it is best to prepare fresh solutions and use them immediately after dissolution and cooling to room temperature.

    • Maintain a slightly elevated temperature: If experimentally feasible, maintaining the stock solution at a slightly elevated, constant temperature (e.g., 30-37 °C) may prevent precipitation.

    • Consider a lower concentration: If precipitation persists, the desired concentration may be above the thermodynamic solubility limit at room temperature. The most straightforward solution is to work with a lower, more stable concentration.

Supersaturation_Cycle start Insoluble Compound at RT heating Heating Increases Kinetic Energy start->heating dissolution Dissolution to Form a Supersaturated Solution heating->dissolution cooling Cooling to Room Temperature dissolution->cooling precipitation Precipitation of a More Stable Polymorph cooling->precipitation precipitation->start Lower Solubility

Caption: The cycle of supersaturation and precipitation.

Q5: Could the tautomeric nature of 7-Methoxyquinazolin-2(1H)-one affect its solubility?

Yes, the tautomerism of the quinazolinone ring system can play a role in its solubility. 7-Methoxyquinazolin-2(1H)-one can exist in a lactam (keto) and a lactim (enol) tautomeric form.[6]

The predominant tautomer in the solid state influences the intermolecular forces, such as hydrogen bonding, within the crystal lattice. A tautomer that forms stronger intermolecular bonds will have a higher crystal lattice energy and, consequently, lower solubility. While the lactam form is generally predominant for 2-quinazolinones, the specific crystalline form can be influenced by the crystallization conditions. It is possible that different batches of the compound could have varying ratios of tautomers in their solid-state, leading to batch-to-batch variability in solubility.

Q6: Is there a risk of compound degradation when heating 7-Methoxyquinazolin-2(1H)-one in DMSO?

There is a potential for degradation, especially with prolonged heating at elevated temperatures. While quinazolinones are generally stable heterocyclic systems, the combination of heat and a reactive solvent like DMSO can promote decomposition.[14]

DMSO itself can begin to decompose at temperatures approaching its boiling point (189 °C), and this decomposition can be catalyzed by acids or bases.[5] While the recommended gentle heating to 40-60 °C is unlikely to cause significant DMSO decomposition, the stability of 7-Methoxyquinazolin-2(1H)-one under these conditions should be considered.

Recommendations:

  • Minimize heating time: Only heat the solution for the minimum time necessary to achieve dissolution.

  • Use an inert atmosphere: For sensitive compounds, purging the vial with an inert gas like argon or nitrogen before sealing and heating can prevent oxidative degradation.

  • Analytical confirmation: If there are concerns about degradation, it is advisable to confirm the integrity of the compound after dissolution using an analytical technique such as HPLC or LC-MS. A study on a different quinazoline derivative in DMSO showed instability even at room temperature, highlighting the compound-specific nature of stability.[15]

Advanced Troubleshooting

Q7: I have tried all the above methods, but I still cannot achieve my desired concentration. What other options do I have?

If standard methods fail, you may need to consider more advanced strategies or re-evaluate your experimental requirements.

  • Co-solvents: While DMSO is a powerful solvent, in some cases, a co-solvent system can improve solubility. However, the introduction of a co-solvent can complicate downstream biological assays, so this should be approached with caution and thoroughly validated.

  • pH Modification: The solubility of ionizable compounds can be significantly influenced by pH. While 7-Methoxyquinazolin-2(1H)-one is not strongly acidic or basic, subtle changes in pH within the DMSO solution (due to absorbed water or impurities) could have an effect. This is generally more relevant for aqueous solutions but can be a factor to consider.

  • Formulation Strategies: For in vivo studies, formulation strategies such as creating a suspension or using solubility-enhancing excipients may be necessary. These are typically outside the scope of preparing simple stock solutions for in vitro screening.

  • Re-synthesis and Re-purification: If all else fails, there may be an issue with the quality of the compound batch. Re-synthesis or re-purification, with careful control of the final crystallization step to potentially isolate a more soluble polymorph, could be a final recourse.

Summary and Key Recommendations

  • Start with high-quality reagents: Use anhydrous DMSO and a pure, well-characterized batch of 7-Methoxyquinazolin-2(1H)-one.

  • Employ a systematic approach to dissolution: Begin with vigorous vortexing, followed by controlled heating and/or sonication.

  • Be mindful of supersaturation: If the compound precipitates upon cooling, prepare fresh solutions for immediate use or work at a lower concentration.

  • Prioritize compound stability: Avoid excessive heat and prolonged heating times.

  • When in doubt, verify: Use analytical methods to confirm the concentration and integrity of your stock solutions.

By understanding the factors that govern the solubility of 7-Methoxyquinazolin-2(1H)-one in DMSO and by applying a logical and systematic troubleshooting approach, researchers can overcome many of the common challenges associated with this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Ziath Ltd. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Wikipedia. (2024, January 29). Dimethyl sulfoxide. In Wikipedia. Retrieved February 3, 2026, from [Link]

  • Gally, J. M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2649. [Link]

  • Dehring, K. A., et al. (2009). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of medicinal chemistry, 52(23), 7501–7504. [Link]

  • Patel, M., et al. (2017). Dimethyl Sulfoxide as Methyl Source for the Synthesis of Quinazolinones under Metal‐Free Conditions. ChemistrySelect, 2(28), 8886-8889.
  • Aneesh, T. P., et al. (2016). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences Review and Research, 41(2), 197-206.
  • Abbas, S. Y., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 823. [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissolving Plant Extract in 4% DMSO and Sonication?. Retrieved from [Link]

  • Baluja, S., et al. (2014). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, (2), 1-13.
  • El-Abbad, A. M., et al. (1998). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Magnetic Resonance in Chemistry, 36(10), 739-744.
  • Samanta, S. K., & Bera, M. K. (2023). An Efficient Route towards Quinazolinone Derivatives via I2/DMSO-Promoted Oxidative Decarboxylation of α-Amino Acids and Subsequent Oxidative Annulation Reaction. Synthesis, 55(16), 2561-2569. [Link]

  • Blagden, N., & de Matas, M. (2010). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Advanced Drug Delivery Reviews, 62(6), 617-630. [Link]

  • Reddit. (2015, July 4). Removing DMSO. Retrieved from [Link]

  • Oldenburg, K., et al. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. [Link]

  • Abate, C., et al. (2015). Deconstruction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety to separate P-glycoprotein (P-gp) activity from σ2 receptor affinity in mixed P-gp/σ2 receptor agents. European journal of medicinal chemistry, 90, 683–694. [Link]

  • Aslam, O., et al. (2022). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 27(19), 6548. [Link]

  • ResearchGate. (n.d.). An Efficient Route towards Quinazolinone Derivatives via I2/DMSO-Promoted Oxidative Decarboxylation of α-Amino Acids and Subsequent Oxidative Annulation Reaction. Retrieved from [Link]

  • Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 9-10. [Link]

  • ResearchGate. (n.d.). Keto-enol tautomerism of quinoline-2(1H)-one. Retrieved from [Link]

  • Wu, Y., et al. (2019). Influence of organic acid on the thermal behavior of dimethyl sulfoxide. Journal of Thermal Analysis and Calorimetry, 138(4), 2735-2742.
  • Cai, X., et al. (2011). S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). Journal of medicinal chemistry, 54(17), 6149–6165.
  • Staicu, A., et al. (2018). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Revista de Chimie, 69(11), 3144-3148.
  • Veeprho. (2023, November 6). Effect of Polymorphism Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). What Ultrasonic Method Is Recommended for Dissolving Brequinar in DMSO?. Retrieved from [Link]

  • Petkov, P., et al. (2023). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Dyes and Pigments, 215, 111296. [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • Jung, Y. J., & Yoon, J. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. Water research, 38(9), 2329–2337. [Link]

  • ResearchGate. (n.d.). Tautomeric states of 2-methyl-4(3H)-quinazolinone. Retrieved from [Link]

  • Google Patents. (n.d.). US8673061B2 - Methods for facilitating use of dimethyl sulfoxide (DMSO) by removal of same, related compounds, or associated odors.
  • The Journal of Organic Chemistry. (2026, January 29). Ahead of Print. Retrieved from [Link]

  • Frizon, T. E. A., & de Oliveira, E. R. (2014). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Current pharmaceutical design, 20(3), 351–365. [Link]

  • Szabo-Scandic. (n.d.). Quinazoline Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Can someone please help! My drug is dissolve in 100% DMSO and my control is also 100% DMSO. How i can eliminate DMSO effect from my drug value?. Retrieved from [Link]

  • Kumar, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4946. [Link]

  • Miyamoto, K., et al. (2021). Investigation of the Mitigation of DMSO-Induced Cytotoxicity by Hyaluronic Acid following Cryopreservation of Human Nucleus Pulposus Cells. International journal of molecular sciences, 22(16), 8856. [Link]

  • Gaylord Chemical. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Wu, J. J., et al. (2007). Degradation of DMSO by ozone-based advanced oxidation processes. Journal of hazardous materials, 149(1), 188–193. [Link]

Sources

Troubleshooting

Minimizing side products in the cyclization of 2-aminobenzaldehydes

Technical Support Center: Cyclization of 2-Aminobenzaldehydes Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth troubleshooting for common issues encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclization of 2-Aminobenzaldehydes

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth troubleshooting for common issues encountered during the cyclization of 2-aminobenzaldehydes, a cornerstone reaction for the synthesis of quinolines and related heterocyclic scaffolds. My aim is to equip you with the mechanistic understanding and practical solutions needed to minimize side product formation and maximize the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a high-molecular-weight, insoluble material in my Friedländer quinoline synthesis. What is it and how can I prevent it?

A1: This is a classic issue of self-condensation of the 2-aminobenzaldehyde starting material.[1] Due to the presence of both an amino group and an aldehyde group, this molecule is prone to polymerize, especially under acidic conditions or upon prolonged heating.[2] The products are often trimers and tetramers.[3]

Troubleshooting Strategies:

  • Control of Stoichiometry and Addition Rate: Instead of mixing all reactants at once, try a slow addition of the 2-aminobenzaldehyde to the reaction mixture containing the ketone and the catalyst. This keeps the instantaneous concentration of the aminoaldehyde low, favoring the desired intermolecular reaction over self-condensation.

  • Catalyst Choice: While the Friedländer synthesis can be catalyzed by both acids and bases, strong acids can accelerate the self-condensation.[4][5][6] Consider using a milder Lewis acid catalyst or switching to base-catalyzed conditions if your substrates are compatible.[7]

  • Temperature Management: High temperatures can promote unwanted side reactions.[8] If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate. Modern catalytic systems, including certain ionic liquids or metal-organic frameworks, can facilitate the reaction under milder conditions.[7][9]

Q2: My ketone starting material is undergoing self-aldol condensation instead of reacting with the 2-aminobenzaldehyde. How can I resolve this?

A2: Self-condensation of the ketone partner is a common side reaction, particularly under strong basic conditions.[8][10] This is because the base deprotonates the α-carbon of the ketone, leading to nucleophilic attack on another ketone molecule.

Troubleshooting Strategies:

  • Switch to Acid Catalysis: If your substrates are stable to acid, switching from a base to an acid catalyst will circumvent the conditions that favor ketone self-condensation.[11] Acetic acid has been shown to be an excellent solvent and catalyst for this transformation.[11][12]

  • Milder Base: If basic conditions are required, opt for a weaker base. For example, instead of sodium hydroxide or potassium tert-butoxide, consider using piperidine or triethylamine.

  • Pre-formation of an Intermediate: An alternative strategy is to pre-form the Schiff base between the 2-aminobenzaldehyde and a primary amine, and then react this imine with the ketone. This approach can bypass the conditions that lead to ketone self-condensation.

Q3: I am getting a mixture of regioisomers when using an unsymmetrical ketone. How can I improve the regioselectivity?

A3: Regioselectivity is a well-known challenge in the Friedländer synthesis when using ketones with two different enolizable α-carbons. The reaction can proceed through two different enolates, leading to a mixture of quinoline isomers.

Troubleshooting Strategies:

  • Use of Directed Catalysis: Certain catalysts can influence the regioselectivity. For instance, the use of specific amine catalysts or ionic liquids has been reported to favor the formation of one regioisomer over the other.[10]

  • Substrate Modification: Introducing a directing group on the ketone can control the regioselectivity. For example, a phosphoryl group on one of the α-carbons can direct the condensation.[10]

  • Alternative Synthetic Routes: If achieving high regioselectivity with the Friedländer synthesis proves difficult, consider alternative quinoline syntheses such as the Combes or Doebner-von Miller reactions, which may offer better control for your specific target molecule.[5]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, scenario-based approach to troubleshooting common side reactions.

Scenario 1: Knoevenagel Condensation as a Competing Pathway

The Knoevenagel condensation is a related reaction that can sometimes compete with the desired Friedländer cyclization, especially when using active methylene compounds as the ketone component (e.g., malonates, cyanoacetates).[13][14][15][16]

Identifying the Problem:

The Knoevenagel product is an α,β-unsaturated compound formed from the condensation of the aldehyde and the active methylene compound, without the subsequent cyclization involving the amino group.[14] This intermediate can often be isolated and characterized.

Mechanistic Insight:

The initial step of both the Friedländer and Knoevenagel pathways is the formation of a carbanion from the active methylene compound, which then attacks the aldehyde. The subsequent steps determine the final product. In the Friedländer pathway, intramolecular cyclization is favored, while in the Knoevenagel pathway, elimination of water from the aldol-type adduct occurs.

Troubleshooting Protocol:

  • Catalyst Selection: The choice of catalyst is crucial. While weak bases like piperidine are often used for Knoevenagel condensations, stronger bases or acids tend to favor the complete Friedländer cyclization.[14]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. A systematic screening of solvents is recommended. Toluene has been found to be a superior solvent in some related cyclizations compared to more polar options like DMF or ethanol.[17]

  • Temperature and Reaction Time: Higher temperatures and longer reaction times generally favor the thermodynamically more stable quinoline product from the Friedländer cyclization. If you are isolating the Knoevenagel intermediate, consider increasing the reaction temperature or duration.

Visualizing Competing Pathways

G cluster_start Starting Materials 2-Aminobenzaldehyde 2-Aminobenzaldehyde Intermediate Aldol Adduct/Iminium Ion 2-Aminobenzaldehyde->Intermediate Active Methylene Compound Active Methylene Compound Active Methylene Compound->Intermediate Knoevenagel_Product α,β-Unsaturated Product Intermediate->Knoevenagel_Product Dehydration (e.g., mild base, lower temp) Friedlander_Product Quinoline Intermediate->Friedlander_Product Intramolecular Cyclization & Dehydration (e.g., acid/strong base, higher temp) G Start Low Yield or Impure Product Side_Product_ID Identify Side Products (NMR, MS, TLC) Start->Side_Product_ID Self_Condensation Self-Condensation of 2-Aminobenzaldehyde? Side_Product_ID->Self_Condensation Polymeric material Ketone_Self_Aldol Ketone Self-Aldol? Side_Product_ID->Ketone_Self_Aldol Ketone dimer Knoevenagel Knoevenagel Product? Side_Product_ID->Knoevenagel Uncyclized intermediate Regioisomers Mixture of Regioisomers? Side_Product_ID->Regioisomers Isomeric mixture Sol_Self_Condensation Slowly add 2-aminobenzaldehyde Lower temperature Use milder catalyst Self_Condensation->Sol_Self_Condensation Yes Sol_Ketone_Aldol Switch to acid catalysis Use milder base Ketone_Self_Aldol->Sol_Ketone_Aldol Yes Sol_Knoevenagel Increase temperature/time Use stronger acid/base Knoevenagel->Sol_Knoevenagel Yes Sol_Regioisomers Use directing catalyst Modify ketone substrate Regioisomers->Sol_Regioisomers Yes End Optimized Reaction Sol_Self_Condensation->End Sol_Ketone_Aldol->End Sol_Knoevenagel->End Sol_Regioisomers->End

Sources

Optimization

Optimizing reaction temperature for quinazolin-2-one synthesis

Technical Support Center: Quinazolin-2-one Synthesis Optimization Subject: Optimizing Reaction Temperature for Quinazolin-2-one Cyclization Ticket ID: #QZN-TEMP-OPT-001 Agent: Senior Application Scientist, Process Chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazolin-2-one Synthesis Optimization

Subject: Optimizing Reaction Temperature for Quinazolin-2-one Cyclization Ticket ID: #QZN-TEMP-OPT-001 Agent: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of quinazolin-2-ones (and the related quinazoline-2,4-diones) is a fundamental transformation in medicinal chemistry. The critical failure point in this pathway is almost invariably the cyclization step . While the formation of the intermediate (often a ureido derivative) occurs readily under mild conditions, the subsequent ring closure is thermodynamically demanding.

This guide moves beyond generic advice to address the specific kinetic and thermodynamic barriers of this scaffold. We will focus on the thermal activation required to drive the dehydration/cyclization while avoiding the decomposition of sensitive urea-based reagents.

Module 1: The Thermodynamic Landscape (FAQ)

Q: Why does my reaction stall at the open-ring intermediate despite refluxing? A: This is a classic case of insufficient thermal activation energy (


).
The formation of the quinazolin-2-one core typically involves the nucleophilic attack of an amide nitrogen onto an ester or acid carbonyl (in anthranilic acid derivatives) or a similar condensation. This step releases water or alcohol.
  • Kinetic Trap: At temperatures below 100°C (e.g., refluxing ethanol), the reaction often stops at the N-ureido intermediate. The system lacks the energy to overcome the entropic penalty of ring closure.

  • Solution: You must transition from a solvent-controlled reflux (approx. 78-80°C) to a high-boiling solvent system (DMF, DMAc, or solvent-free melt) to reach the 120°C–150°C window required for efficient dehydration.

Q: Can I use Microwave Irradiation (MWI) to bypass these high temperatures? A: MWI does not "bypass" the temperature requirement but achieves it more efficiently.

  • Mechanism: MWI couples directly with the polar ureido intermediate, creating localized superheating.

  • Data Point: Literature indicates that reactions requiring 4–6 hours at 150°C (oil bath) can often be completed in 10–20 minutes at 135°C–150°C under MWI [1, 2].

  • Warning: MWI requires precise pressure control. Urea derivatives can decompose to isocyanic acid and ammonia if superheated unevenly.

Module 2: Troubleshooting Matrix

Use this decision matrix to diagnose temperature-related failures.

SymptomProbable CauseCorrective Action
Intermediate Persists (TLC/LCMS) Insufficient Temperature. The reaction is kinetically trapped.Increase T > 120°C. Switch solvent to DMF/DMSO or use a sealed tube. Consider adding a Lewis Acid catalyst (e.g.,

) to lower the activation energy [3].
Darkening / Tar Formation Thermal Decomposition. Oxidative degradation of the aniline starting material or polymerization of isocyanate intermediates.Degas solvents. Run under

/Ar. If using a urea melt (>160°C), reduce T to 140°C and extend time.
Sublimation of Reagents Cold Spots. Urea or ammonium carbamate sublimes onto the condenser/walls before reacting.Sealed Vessel. Use a pressure tube or microwave vial. If using open reflux, wash down walls with solvent periodically.
Low Yield (Aqueous Workup) Hydrolysis. High T in aqueous base/acid can hydrolyze the newly formed lactam ring.Quench Cool. Cool reaction to <10°C before adding aqueous quench. Avoid prolonged heating in strong aqueous base.

Module 3: Visualization of Reaction Dynamics

The following diagram illustrates the critical temperature-dependent bifurcation point in the synthesis of quinazoline-2,4-diones (a common subset of quinazolin-2-ones).

QuinazolinoneSynthesis cluster_conditions Critical Process Parameters Start Anthranilic Acid + Urea/Cyanate Intermediate Ureido Intermediate (Open Ring) Start->Intermediate T < 80°C Fast Kinetic Step Intermediate->Intermediate T < 100°C Stalled Reaction Product Quinazolin-2,4-dione (Cyclized) Intermediate->Product T > 120°C Thermodynamic Control (Dehydration) SideProduct Decomposition (Tars/Isocyanates) Intermediate->SideProduct T > 180°C or Oxidative Stress Param1 Solvent Choice: DMF/DMAc vs EtOH Param2 Heating Mode: MWI vs Oil Bath

Figure 1: Reaction pathway showing the thermal activation barrier between the ureido intermediate and the cyclized product.

Module 4: Optimized Experimental Protocol

This protocol is designed to be self-validating . It includes checkpoints to ensure the temperature is sufficient for cyclization.

Method: Microwave-Assisted Cyclization (Preferred) Rationale: Minimizes thermal exposure time, reducing degradation.

  • Preparation: In a 10 mL microwave vial, combine the 2-aminobenzamide/anthranilate derivative (1.0 equiv) and the carbonyl source (e.g., CDI or Urea, 1.2–1.5 equiv).

  • Solvent: Add anhydrous DMF (Concentration: 0.5 M). Note: DMF is chosen for its high boiling point and ability to solubilize polar intermediates.

  • Catalyst (Optional): Add 10 mol%

    
     or TBD (Triazabicyclodecene) to accelerate proton transfer.
    
  • Heating Ramp:

    • Stage 1 (Formation): Heat to 80°C for 5 mins.

    • Checkpoint 1: LCMS should show conversion to the open-chain intermediate (

      
       of intermediate).
      
    • Stage 2 (Cyclization): Ramp to 140°C and hold for 15–20 mins.

  • Validation:

    • Checkpoint 2: LCMS must show disappearance of the intermediate peak and appearance of the product (

      
       for dehydration).
      
    • If intermediate persists: Increase T to 160°C for 10 mins.

  • Workup: Cool to room temperature. Pour into ice-water. The quinazolin-2-one typically precipitates as a white/off-white solid. Filter and wash with water.

Solvent-Temperature Selection Guide:

Target TempRecommended SolventApplication
< 80°C Ethanol / THFIntermediate formation only. Will not cyclize.
100°C - 120°C Toluene / Acetic AcidSlow cyclization. Good for acid-catalyzed routes.
140°C - 160°C DMF / DMAc / DMSOOptimal for thermal cyclization.
> 180°C Solvent-free (Melt)"Fusion" method. High risk of charring but very fast.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones. Frontiers in Chemistry. (2020). Highlights the efficiency of MWI (10-20 min) vs conventional heating (3-6 h).[1]

  • Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one. Bentham Science. (2023).[2] Reports specific MWI conditions (135°C, 4 min) for hydrazine derivatives.

  • A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters. (2014). Discusses ZnCl2 catalyzed condensation at 190-200°C in sealed reactors.

  • Navigating the Synthesis of 2-Acetyl-4(3H)-quinazolinone: Scale-Up Guide. BenchChem. (2025).[3] Provides troubleshooting for temperature control and stoichiometry during scale-up.

Sources

Troubleshooting

Technical Support Center: Purification of 7-Methoxyquinazolin-2(1H)-one

Welcome to the technical support guide for the purification of 7-Methoxyquinazolin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing urea in th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 7-Methoxyquinazolin-2(1H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing urea in the synthesis of quinazolinone scaffolds and encountering challenges in downstream purification. The following troubleshooting guide, presented in a question-and-answer format, provides field-proven insights and detailed protocols to effectively separate your target compound from residual urea.

The Core Challenge: Why is Urea Difficult to Remove?

The primary difficulty in separating 7-Methoxyquinazolin-2(1H)-one from urea stems from the physical properties of urea itself. Urea is a highly polar, small molecule with exceptional solubility in water and other polar protic solvents.[1][2][3] While the quinazolinone product is also polar, the vast difference in solubility profiles between it and urea in various solvent systems is the key to successful purification. In many reaction solvents, particularly polar aprotics like DMF or DMSO which might be used for the synthesis, both compounds are soluble, leading to a homogenous crude mixture that requires a strategic workup.

Troubleshooting Guide & FAQs

Q1: My initial crude product is a sticky solid, and my TLC plate shows a persistent, immobile spot at the baseline. How can I confirm this is urea?

Answer: This is a classic sign of urea contamination. Due to its high polarity, urea will not migrate from the baseline in typical organic solvent systems used for TLC (e.g., Hexane/Ethyl Acetate, DCM/Methanol).

Confirmation Strategy:

  • Co-spotting on TLC: Prepare a dilute solution of your crude product and a separate solution of a urea standard in a solvent like methanol. On a TLC plate, spot the crude product in one lane, the urea standard in another, and a co-spot (applying both samples on the same spot) in a third lane. Elute the plate with a relatively polar solvent system (e.g., 9:1 DCM/Methanol). If the baseline spot in your crude lane aligns perfectly with the urea standard, you have confirmed its identity.

  • Solubility Test: Take a small amount of the crude solid and add it to water. Urea is extremely soluble in water (over 1000 g/L at room temperature).[2] If a significant portion of the solid dissolves readily, it further indicates a high concentration of urea. Your desired product should exhibit much lower aqueous solubility.

Q2: What is the most straightforward initial step to remove the majority of the unreacted urea?

Answer: The most effective initial purification step is an aqueous wash or trituration, which leverages the immense difference in water solubility between urea and your target compound.

Causality: The principle here is simple liquid-solid or liquid-liquid extraction. Urea's hydrogen bonding capacity makes it exceptionally soluble in water, while the larger, more rigid quinazolinone structure is significantly more hydrophobic and thus less soluble.

Protocol: Aqueous Trituration/Wash

  • Transfer your crude reaction mixture into a flask. If you have already removed the reaction solvent, add the crude solid.

  • Add a sufficient volume of cold deionized water (e.g., 10 mL per gram of crude material).

  • Stir the slurry vigorously for 15-30 minutes. This allows the urea to dissolve into the aqueous phase.

  • Isolate your product by vacuum filtration.

  • Wash the collected solid cake on the filter with additional portions of cold deionized water.

  • Dry the solid under vacuum. This process should remove the bulk of the urea, leaving a much purer, free-flowing solid.

Q3: I've performed an aqueous wash, but my NMR still shows some urea. What purification technique should I try next?

Answer: Recrystallization is the logical next step for refining your product's purity. The key is selecting a solvent or solvent system in which the solubility of 7-Methoxyquinazolin-2(1H)-one shows a steep temperature dependence, while urea either remains soluble at all temperatures or is largely insoluble.

Causality: Successful recrystallization relies on the principle that cooling a saturated solution of your compound will cause it to crystallize out in a pure form, leaving impurities behind in the solvent (the "mother liquor"). For quinazolinone derivatives, ethanol is often an excellent choice for recrystallization.[4]

Solvent/SystemSuitability for 7-Methoxyquinazolin-2(1H)-oneSuitability for UreaRationale
Ethanol Good solubility when hot, poor when cold.Moderately soluble.[1]Ideal choice. The quinazolinone will crystallize upon cooling, while the remaining urea stays in the ethanol mother liquor.
Isopropanol Similar to ethanol; may require more heating.Less soluble than in ethanol.A good alternative to ethanol.
Ethyl Acetate Moderate solubility when hot.Very low solubility.Not ideal. Urea may precipitate with the product. Can be used for washing if the product is soluble.
Water Very low solubility.Extremely high solubility.[3]Excellent for the initial wash/trituration, but not for recrystallization of the product.

Protocol: Recrystallization from Ethanol

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol and heat the mixture to reflux with stirring.

  • Continue adding ethanol dropwise until all the solid just dissolves. Avoid adding excess solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum.

Q4: My yields from recrystallization are low, and I'm still not achieving the desired purity. Is column chromatography a viable option?

Answer: Absolutely. Flash column chromatography is a highly effective method for separating compounds with different polarities and is well-suited for this specific problem.

Causality: Silica gel is a very polar stationary phase. Urea, being extremely polar, will adsorb very strongly to the silica and will require a highly polar mobile phase to elute. Your moderately polar quinazolinone product will travel up the column much faster and can be eluted with a moderately polar solvent system. This difference in affinity for the stationary phase allows for a clean separation. Purification of quinazolinones by column chromatography is a standard and widely reported technique.[5][6][7]

Protocol: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (230–400 mesh).

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or a small amount of methanol) and adsorb it onto a small amount of silica gel ("dry loading"). This prevents streaking and improves separation.

  • Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is a good starting point. Begin with a low polarity mixture (e.g., 80:20 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate. Monitor the elution using TLC.

  • Elution: Your product, 7-Methoxyquinazolin-2(1H)-one, should elute at a moderate solvent polarity. The highly polar urea will remain at the top of the column. You can then flush the column with a very polar solvent (e.g., 10% Methanol in DCM) to remove the urea if desired, or simply discard the silica with the urea adsorbed.

Q5: Could I use an acid-base extraction to purify my product?

Answer: Yes, this is an excellent and often overlooked technique that can be highly effective. It exploits the chemical properties of the molecules rather than just their physical properties.

Causality: The N-H proton of the quinazolinone ring is weakly acidic (pKa is typically in the 8-10 range). This means it can be deprotonated by a moderately strong aqueous base (like NaOH or Na₂CO₃) to form a water-soluble sodium salt.[8] Urea, on the other hand, is extremely weakly basic and will remain as a neutral molecule in the organic phase.[1] This allows for their separation into different liquid phases.[9][10]

Protocol: Acid-Base Extraction

  • Dissolve the crude mixture in a suitable water-immiscible organic solvent, such as Ethyl Acetate or Dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃) aqueous solution.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The deprotonated quinazolinone salt will be in the upper aqueous layer, while urea remains in the lower organic layer (for DCM) or upper organic layer (for EtOAc).

  • Drain and collect the aqueous layer.

  • In a separate flask, slowly acidify the collected aqueous layer with 1M Hydrochloric Acid (HCl) while stirring.

  • As the solution becomes acidic (check with pH paper), your pure 7-Methoxyquinazolin-2(1H)-one will precipitate out as a solid.

  • Collect the pure product by vacuum filtration, wash with deionized water, and dry under vacuum.

Visualization of Workflows

Separation_Workflow Crude Crude Product (Quinazolinone + Urea) Aqueous_Wash Aqueous Wash / Trituration Crude->Aqueous_Wash Initial Cleanup Acid_Base Acid-Base Extraction Crude->Acid_Base Alternative Path Filter1 Filter & Dry Aqueous_Wash->Filter1 Check_Purity1 Check Purity (TLC, NMR) Filter1->Check_Purity1 Recrystallize Recrystallization (e.g., from Ethanol) Check_Purity1->Recrystallize Impure Column Column Chromatography (Silica, Hex/EtOAc) Check_Purity1->Column Still Impure / Low Yield Pure_Product Pure 7-Methoxyquinazolin-2(1H)-one Check_Purity1->Pure_Product Purity OK Recrystallize->Check_Purity1 Check Purity Again Column->Pure_Product Acid_Base->Pure_Product

Caption: Decision tree for purifying 7-Methoxyquinazolin-2(1H)-one.

Acid_Base_Extraction cluster_0 Step 1: Dissolve & Mix cluster_1 Step 2: Separate Layers cluster_2 Step 3: Isolate Product Crude Mixture\n(Quinazolinone + Urea)\nin Ethyl Acetate Crude Mixture (Quinazolinone + Urea) in Ethyl Acetate Add 1M NaOH (aq) Add 1M NaOH (aq) Crude Mixture\n(Quinazolinone + Urea)\nin Ethyl Acetate->Add 1M NaOH (aq) Organic Organic Aqueous Aqueous Acidify Acidify with HCl Aqueous->Acidify Precipitate Pure Product Precipitates Acidify->Precipitate

Caption: Workflow for purification via acid-base extraction.

References

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega. Available from: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available from: [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). Molecules. Available from: [Link]

  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
  • Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). PubMed. Available from: [Link]

  • 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. (n.d.). MDPI. Available from: [Link]

  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. (2025). ResearchGate. Available from: [Link]

  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis. Available from: [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.). Frontiers in Chemistry. Available from: [Link]

  • Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid. (n.d.). MDPI. Available from: [Link]

  • A New Route for the Synthesis of Quinazolinones. (n.d.). ResearchGate. Available from: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. Available from: [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). Journal of Molecular Structure. Available from: [Link]

  • 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. (n.d.). UW Tacoma Digital Commons. Available from: [Link]

  • Urea. Wikipedia. Available from: [Link]

  • Inhibition of Urea Hydrolysis in Human Urine for Resource and Energy Recovery: Pharmaceuticals and Their Metabolites as Co-Existing Anticatalyzers. (n.d.). MDPI. Available from: [Link]

  • Base-promoted Lewis acid catalyzed synthesis of quinazoline derivatives. (n.d.). RSC Publishing. Available from: [Link]

  • Solvent free synthesis of some quinazolin-4(3H)-ones. (2025). ResearchGate. Available from: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI. Available from: [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Available from: [Link]

  • Urea. Sciencemadness Wiki. Available from: [Link]

  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. (2022). YouTube. Available from: [Link]

  • Quinazolinones. 1. Preparation, crystal structure and action of 2-methyl-3-(4-oxo-3-phenyl-thiazolidine-2-ylidenamino)-4-(3H). (1984). PubMed. Available from: [Link]

  • Solubility of Urea in Acetonitrile–Water Mixtures and Liquid–Liquid Phase Separation of Urea-Saturated Acetonitrile–Water Mixtures. (2011). Journal of Chemical & Engineering Data. Available from: [Link]

  • Solving Urea's Solubility Problem. (2018). ChemistryViews. Available from: [Link]

  • Acid–base extraction. Wikipedia. Available from: [Link]

  • The Solvation of Urea, Tetramethlyurea, TMU, in some Organic Solvents. (n.d.). Imam Khomeini International University. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Methoxy Substituted Quinazolinones

Introduction: The Challenge of the C7-Methoxy Group 7-methoxy substituted quinazolinones are a critical scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, incl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the C7-Methoxy Group

7-methoxy substituted quinazolinones are a critical scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antitumor and anti-inflammatory agents.[1][2] However, their synthesis is frequently complicated by the very substituent that imparts desirable bioactivity: the methoxy group at the 7-position.

This group presents a dual challenge. Electronically, it is an activating group, which can alter the nucleophilicity of the anthranilic acid precursor. Sterically, its bulk can hinder the crucial intramolecular cyclization step required to form the quinazolinone ring, leading to low yields, incomplete reactions, and the formation of unwanted side products.

This guide provides researchers with a dedicated technical resource for diagnosing and overcoming these specific challenges. It is structured as a series of troubleshooting questions and detailed, field-tested answers to guide you toward a successful synthesis.

Troubleshooting Guide

Question 1: My reaction with 2-amino-4-methoxybenzoic acid is sluggish and gives very low yields using traditional thermal methods. What is the underlying cause and how can I fix it?

Answer:

This is the most common issue encountered. The low yield is typically a direct consequence of steric hindrance from the C7-methoxy group impeding the intramolecular cyclization of the N-acylamino intermediate. Traditional high-temperature heating (often >150°C for many hours) as seen in classical methods like the Niementowski reaction, can lead to decomposition and decarboxylation of the anthranilic acid starting material before the desired cyclization occurs.[3]

Core Problem: The reaction kinetics for the desired cyclization are slow due to steric hindrance, while the kinetics for degradation pathways are accelerated at high temperatures.

Recommended Solutions:

  • Transition to Microwave-Assisted Synthesis: This is the most effective solution. Microwave irradiation provides rapid, uniform heating that can dramatically accelerate the rate of the cyclization reaction, often reducing reaction times from hours to mere minutes.[4][5] This rapid heating profile minimizes the time the reactants are exposed to high temperatures, thereby reducing the formation of degradation byproducts.[6]

  • Employ a Lewis Acid Catalyst: The addition of a Lewis acid (e.g., ZnCl₂, TiCl₄, or Sc(OTf)₃) can catalyze the cyclization step. The Lewis acid coordinates to the carbonyl oxygen of the amide, increasing its electrophilicity and making it a more favorable target for the intramolecular nucleophilic attack by the aniline nitrogen, thus overcoming the steric barrier.

  • Use a Dehydrating Agent: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can facilitate the cyclization by converting the intermediate amide into a more reactive species (e.g., an imidoyl chloride), which then cyclizes more readily.

Question 2: I'm observing significant amounts of unreacted 2-amino-4-methoxybenzamide starting material. How can I drive the reaction to completion?

Answer:

This indicates that the initial acylation or the subsequent cyclization is inefficient. The electron-donating nature of the methoxy group can slightly reduce the nucleophilicity of the C2-amino group, while the steric bulk hinders the approach of the acylating agent.

Troubleshooting Workflow:

G start High SM Detected check_acylation Step 1: Verify Acylation (TLC/LC-MS for intermediate) start->check_acylation check_cyclization Step 2: Optimize Cyclization check_acylation->check_cyclization Complete? solution1 Increase Acylating Agent (e.g., use Acetic Anhydride) check_acylation->solution1 Incomplete? solution3 Implement Microwave Heating (See Protocol 1) check_cyclization->solution3 Incomplete? solution2 Add Acylation Catalyst (e.g., catalytic Pyridine) solution1->solution2 solution4 Use Stronger Dehydrating Conditions (e.g., POCl3, PPA) solution3->solution4

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Recommendations:

  • Ensure Complete Initial Acylation: Before focusing on cyclization, confirm that the initial N-acylation of the 2-amino-4-methoxybenzoic acid (or its amide/ester derivative) is complete. Monitor this step by TLC or LC-MS. If incomplete, consider using a more reactive acylating agent (e.g., an acid chloride or anhydride instead of the acid) or adding a catalytic amount of a base like pyridine.

  • Change the Solvent: High-boiling point polar aprotic solvents like DMF, DMAc, or NMP can improve solubility and facilitate the reaction at higher temperatures, especially under microwave conditions.

  • Consider Alternative Synthetic Routes: If direct cyclization remains problematic, multi-step approaches may be necessary. For instance, palladium-catalyzed or copper-catalyzed cross-coupling reactions offer alternative methods for constructing the quinazolinone ring under different mechanistic pathways that may be less sensitive to the steric hindrance at C7.[7][8]

Frequently Asked Questions (FAQs)

Q1: Can I use 2-amino-4-methoxybenzoic acid directly in a Niementowski-type reaction with an amide? A1: Yes, but it is challenging. The traditional Niementowski reaction requires high thermal energy, which often leads to decarboxylation of the anthranilic acid.[3] For a sterically hindered substrate like this, yields are typically poor. It is highly recommended to use either the corresponding ester (methyl anthranilate) or the amide (anthranilamide) and to employ microwave irradiation to improve the outcome.[6]

Q2: How does the choice of catalyst affect the synthesis of sterically hindered quinazolinones? A2: The catalyst choice is critical. While Brønsted acids (like p-TsOH) can work, Lewis acids (like ZnCl₂) are often more effective as they directly activate the carbonyl group for cyclization. For modern coupling strategies, transition metal catalysts are used. Palladium and copper catalysts, for example, operate through oxidative addition/reductive elimination cycles, which follow a different pathway than thermal condensation and can be more tolerant of sterically demanding substrates.[7]

Q3: Are there any solvent-free methods that are effective? A3: Yes, solvent-free microwave-assisted synthesis can be highly effective.[9][10] In this approach, the reactants are adsorbed onto a solid support (like silica or alumina) or mixed with a catalytic amount of an acid (like p-TsOH) and irradiated. This method is environmentally friendly and can lead to very clean reactions with high yields, as the concentrated energy is focused directly on the reactants.

Data & Protocols

Table 1: Comparison of Methodologies
MethodTemperature (°C)TimeTypical Yield (Hindered Substrate)Key AdvantageReference
Conventional Heating150-1808-24 hours< 30%Simple setup[3][11]
Microwave (Solvent)150-20010-30 min60-85%Speed, higher yield[4][5]
Microwave (Solvent-Free)N/A (Power)5-15 min70-90%Green, high efficiency[9][10]
Metal-Catalyzed80-12012-24 hours50-80%Alternative mechanism[7][8]
Experimental Protocol 1: Microwave-Assisted Synthesis of 7-Methoxy-2-methylquinazolin-4(3H)-one

This protocol details a robust method for overcoming steric hindrance using microwave irradiation.

Materials:

  • 2-Amino-4-methoxybenzamide (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Glacial acetic acid (as solvent)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial, add 2-amino-4-methoxybenzamide (e.g., 1.0 mmol, 166 mg) and a magnetic stir bar.

  • Reagent Addition: Add glacial acetic acid (3 mL) to the vial, followed by acetic anhydride (1.5 mmol, 142 µL).

  • Vial Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 150°C for 20 minutes. Ensure stirring is active throughout the reaction.

  • Reaction Monitoring: After the initial run, check the reaction progress by taking a small aliquot and analyzing via TLC or LC-MS. If starting material remains, irradiate for an additional 10 minutes.

  • Work-up: After cooling the vial to room temperature, pour the reaction mixture into ice-cold water (20 mL).

  • Precipitation: A solid precipitate should form. Stir the suspension for 15 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol to remove residual acetic acid.

  • Drying: Dry the purified product under vacuum to obtain 7-methoxy-2-methylquinazolin-4(3H)-one.

Rationale: This one-pot procedure first involves the in-situ N-acetylation of the starting material, followed by microwave-promoted cyclization. Acetic acid serves as both a solvent and a catalyst, while the microwave energy rapidly drives the reaction to completion, minimizing degradation.

Diagram: Generalized Reaction Pathway

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization (Rate-Limiting) A 2-Amino-4-methoxy- benzamide B N-Acyl Intermediate A->B + Acylating Agent C Product: 7-Methoxyquinazolinone B->C Heat (MW) / Catalyst - H2O Hindrance Steric Hindrance from OMe Hindrance->B

Caption: Key steps in 7-methoxyquinazolinone synthesis.

References

  • Microwave-assisted synthesis of 7-hydroxy-4-methyl coumarin and its bioactivity against acne-causing bacteria. Universitas Indonesia.

  • Microwave-assisted synthesis of 7-hydroxy-4-methyl coumarin and its bioactivity against acne-causing bacteria. ResearchGate.

  • Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journals.

  • Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. PubMed.

  • Synthesis of quinazolinones. Organic Chemistry Portal.

  • Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. Benchchem.

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). NIH National Library of Medicine.

  • Process for preparing anthranilic acids. Google Patents.

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC, NIH National Library of Medicine.

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Diva Portal.

  • A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. PMC, NIH National Library of Medicine.

  • Recent advances in 4(3H)-quinazolinone syntheses | Request PDF. ResearchGate.

  • One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. PMC, NIH National Library of Medicine.

  • Niementowski quinoline synthesis. Wikipedia.

  • The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione. ResearchGate.

  • Quinazoline synthesis. Organic Chemistry Portal.

  • Microwave assisted synthesis of quinazolinone using different bases. ProQuest.

  • Quinazoline derivatives: synthesis and bioactivities. PMC, PubMed Central.

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.

  • Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Carbonyl Group in Quinazolin-2(1H)-ones via IR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals The Significance of the Carbonyl Stretch in Quinazolin-2(1H)-ones The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of the Carbonyl Stretch in Quinazolin-2(1H)-ones

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this framework, the carbonyl group of the quinazolin-2(1H)-one isomer serves as a critical diagnostic marker in IR spectroscopy. Its stretching vibration, typically appearing in the 1800-1600 cm⁻¹ region, is highly sensitive to the electronic environment of the molecule.[2] Subtle changes in substitution on the quinazolinone ring system can lead to predictable shifts in the C=O stretching frequency, providing valuable structural information.

Quinazolin-2(1H)-ones are cyclic urea derivatives, and their carbonyl stretching frequency is influenced by several factors, including resonance, inductive effects, and hydrogen bonding. Understanding these influences is paramount for the accurate interpretation of their IR spectra.

Comparative Analysis of Carbonyl Stretching Frequencies

Comparison with Quinazolin-4(3H)-ones

A common point of comparison is the isomeric quinazolin-4(3H)-ones. Generally, the carbonyl group in quinazolin-4(3H)-ones, which are cyclic amides, absorbs at a lower frequency compared to their 2-oxo counterparts. This is primarily due to the greater contribution of the resonance structure that delocalizes the lone pair of electrons from the nitrogen atom at position 3, leading to a decrease in the double bond character of the C=O bond.

For instance, a series of 2-substituted quinazolin-4(3H)-ones exhibited their amide carbonyl absorption in the range of 1683–1657 cm⁻¹. Another study on 2-methyl-3H-quinazolin-4-one derivatives reported the C=O stretching band in the range of 1676–1663 cm⁻¹.[3] In contrast, a derivative of quinazolin-2(1H)-one showed a C=O peak at a higher frequency of 1700.20 cm⁻¹.[4]

Influence of Substituents

The electronic nature of substituents on the quinazolinone ring significantly impacts the C=O stretching frequency.

  • Electron-Withdrawing Groups (EWGs): When EWGs are attached to the aromatic ring, they pull electron density away from the carbonyl group through inductive and/or resonance effects. This leads to an increase in the C=O bond order and a shift to a higher wavenumber (a "blue shift").[5]

  • Electron-Donating Groups (EDGs): Conversely, EDGs push electron density towards the carbonyl group, increasing the contribution of the resonance form with a single C-O bond. This weakens the C=O bond, resulting in a shift to a lower wavenumber (a "red shift").

The following table summarizes the observed C=O stretching frequencies for a variety of quinazolinone derivatives, illustrating these electronic effects.

Compound ClassSubstituent(s)C=O Stretching Frequency (cm⁻¹)Reference
Quinazolin-4(3H)-ones2-substituted1683–1657[6]
2-Methyl-3H-quinazolin-4-onesVarious1676–1663[3]
Quinazolin-4(3H)-one derivativeIsoxazoline hybrid1670[7]
Quinazolinone derivative3-((5-phenylhydroxyl-1,3,4-oxadiazol-2-yl)methylamino)-2-methyl1700.20[4]
Fused Quinazolinone5,6,7,8-tetrahydro-[3][8][9]triazolo[5,1-b]quinazolin-9(4H)-one1610[10]
Quinazolinone derivative3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one1700-1800[11]

The Role of Hydrogen Bonding

In the solid state, intermolecular hydrogen bonding between the N-H group and the carbonyl oxygen of adjacent quinazolin-2(1H)-one molecules can significantly influence the C=O stretching frequency. This interaction weakens the carbonyl bond, causing a shift to a lower wavenumber compared to the gas phase or a dilute solution in a non-polar solvent. The strength of this hydrogen bonding is dependent on the crystal packing and the presence of other functional groups that can participate in hydrogen bonding.

Intermolecular hydrogen bonding in quinazolin-2(1H)-ones.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain reliable and reproducible IR data, a standardized experimental protocol is essential. The following outlines the KBr pellet method, a common technique for solid-state IR analysis.

Workflow for KBr Pellet Preparation and Analysis

FTIR_Workflow start Start: Obtain Dry Sample & KBr grind_sample 1. Grind Sample (1-2 mg) start->grind_sample grind_kbr 2. Grind KBr (100-200 mg) grind_sample->grind_kbr mix 3. Thoroughly Mix Sample and KBr grind_kbr->mix load_die 4. Load Mixture into Pellet Die mix->load_die press 5. Apply Pressure (8-10 tons) load_die->press form_pellet 6. Form Transparent Pellet press->form_pellet acquire_spectrum 7. Acquire IR Spectrum form_pellet->acquire_spectrum end End: Analyze Spectrum acquire_spectrum->end

Workflow for obtaining an IR spectrum using the KBr pellet method.
Step-by-Step Methodology
  • Sample and KBr Preparation: Ensure both the quinazolin-2(1H)-one sample and spectroscopic grade potassium bromide (KBr) are thoroughly dried to avoid interference from water absorption bands.

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the sample to a fine powder.

  • Mixing: Add 100-200 mg of dry KBr to the mortar and gently mix with the sample. Then, grind the mixture vigorously for 1-2 minutes to ensure homogeneity.

  • Pellet Formation: Transfer the mixture to a pellet die and press it under a hydraulic press at 8-10 tons of pressure for 1-2 minutes. The resulting pellet should be transparent or translucent.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum according to the instrument's operating procedure. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

Conclusion

The carbonyl stretching frequency in the IR spectrum of quinazolin-2(1H)-ones is a powerful diagnostic tool for structural characterization. By understanding the interplay of electronic effects, hydrogen bonding, and isomeric differences, researchers can gain valuable insights into the molecular structure of these important heterocyclic compounds. This guide provides a framework for the interpretation of these spectral features, enabling more accurate and confident characterization of novel quinazolinone derivatives in drug discovery and development.

References

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PubMed Central. [Link]

  • Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency? (2021, February 19). Reddit. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PubMed Central. [Link]

  • The C=O Stretch. (2018, September 22). Oregon State University. [Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (n.d.). National Institutes of Health. [Link]

  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. (n.d.). American Institute of Physics. [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (n.d.). MDPI. [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2025, August 1). ACS Omega. [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PubMed Central. [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 7-Methoxyquinazolin-2(1H)-one

Publish Comparison Guide: Mass Spectrometry Fragmentation of 7-Methoxyquinazolin-2(1H)-one Executive Summary: The Diagnostic Imperative In the high-stakes arena of drug development—specifically within the kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 7-Methoxyquinazolin-2(1H)-one

Executive Summary: The Diagnostic Imperative

In the high-stakes arena of drug development—specifically within the kinase inhibitor class (e.g., EGFR inhibitors like Gefitinib)—the quinazolin-2(1H)-one scaffold often appears as a critical oxidative metabolite or a synthetic intermediate. 7-Methoxyquinazolin-2(1H)-one (hereafter 7-MQ ) represents a specific metabolic snapshot where the core scaffold is oxidized, but the methoxy tail remains intact.

For researchers, distinguishing 7-MQ from its demethylated metabolite (7-Hydroxyquinazolin-2(1H)-one ) or its structural isomers (e.g., 6-methoxy variants) is not merely an analytical exercise; it is a requirement for accurate pharmacokinetic (PK) modeling. This guide objectively compares the mass spectrometric performance of 7-MQ using Electrospray Ionization (ESI) versus Electron Ionization (EI) , and delineates the specific fragmentation markers that validate its identity against its primary metabolic alternatives.

Technical Comparison: ESI-MS/MS vs. EI-MS

The choice of ionization technique dictates the spectral "fingerprint" available for structural elucidation.

FeatureMethod A: LC-ESI-MS/MS (Recommended) Method B: GC-EI-MS (Alternative)
Primary Ion Type Protonated Molecule

Radical Cation

Observed m/z 177.07 (Even-electron ion)176.06 (Odd-electron ion)
Fragmentation Control Tunable via Collision Energy (CE). "Soft" ionization preserves molecular weight info."Hard" ionization (70 eV). Extensive, non-tunable fragmentation.
Sensitivity High (pg/mL range). Ideal for biological matrices (plasma/urine).Moderate. Requires derivatization for polar metabolites.
Key Diagnostic Utility Product Ion Scan: Isolating m/z 177 allows interference-free detection of specific fragments.Library Matching: Best for identifying unknown impurities in synthesis.

Expert Insight: For biological samples, ESI-MS/MS in Positive Mode is the gold standard due to the basicity of the quinazolinone N1/N3 positions. EI is reserved for synthetic impurity profiling where volatility permits.

Fragmentation Analysis: The "Fingerprint" Pathways

The fragmentation of 7-MQ under Collision-Induced Dissociation (CID) follows distinct thermodynamic pathways governed by the stability of the aromatic core and the lability of the methoxy group.

Primary Pathway: Retro-Diels-Alder (RDA) Cleavage

The most characteristic feature of the quinazolin-2-one scaffold is the cleavage of the pyrimidine ring.

  • Precursor: m/z 177

    
    
    
  • Mechanism: RDA cleavage breaks the N1-C2 and C4-C4a bonds (or N3-C4), typically ejecting Isocyanic Acid (HNCO, 43 Da) .

  • Product: m/z 134. This ion retains the benzene ring and the methoxy group, confirming the substituent is not on the lost pyrimidine fragment.

Secondary Pathway: Methoxy Group Ejection

Unlike simple ethers, methoxy-substituted N-heterocycles in ESI often undergo radical loss or rearrangement.

  • Loss of Methyl Radical: m/z 177

    
     m/z 162 (Loss of 
    
    
    
    , 15 Da). Note: Radical loss from even-electron ions is rare but observed in highly conjugated systems.
  • Loss of Formaldehyde: m/z 177

    
     m/z 147 (Loss of 
    
    
    
    , 30 Da). This suggests a rearrangement to a phenol-like cation.
Comparative Marker: 7-MQ vs. 7-Hydroxy Metabolite
CompoundPrecursor (m/z)Key Fragment 1 (RDA)Key Fragment 2 (Substituent)
7-MQ (Parent) 177 134 (Loss of 43)162 (Loss of 15)
7-Hydroxy (Metabolite) 163 120 (Loss of 43)135 (Loss of 28, CO)

Critical Note: The shift from m/z 134 to m/z 120 in the RDA fragment confirms that the metabolic change (demethylation) occurred on the benzene ring, not the pyrimidine ring.

Visualization of Fragmentation Pathways

The following diagram illustrates the proposed fragmentation logic for 7-Methoxyquinazolin-2(1H)-one under ESI-MS/MS conditions.

G M_H [M+H]+ Precursor m/z 177 Frag_RDA Fragment A (RDA) [M+H - HNCO]+ m/z 134 M_H->Frag_RDA - HNCO (43 Da) (Retro-Diels-Alder) Frag_Me Fragment B (Radical Loss) [M+H - CH3•]+cdot m/z 162 M_H->Frag_Me - CH3• (15 Da) (Methoxy Cleavage) Frag_CO Fragment C (CO Loss) [M+H - CO]+ m/z 149 M_H->Frag_CO - CO (28 Da) Frag_Final Core Fragment m/z 106 Frag_RDA->Frag_Final - CO (28 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 7-Methoxyquinazolin-2(1H)-one showing primary RDA cleavage.

Experimental Protocol: Self-Validating Workflow

To replicate these results and validate the compound in a bioanalytical assay, follow this step-by-step protocol.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 7-MQ in 1 mL DMSO. Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Matrix: For plasma analysis, use protein precipitation (3:1 Acetonitrile:Plasma).

Step 2: LC-MS/MS Configuration
  • Ion Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C (High temp ensures efficient ionization of the lactam).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

Step 3: MRM Transition Setup (Validation Step)

Set up the following Multiple Reaction Monitoring (MRM) transitions to ensure specificity.

TransitionCollision Energy (eV)Purpose
177.1

134.1
20 - 25 eVQuantifier. Most stable, high-abundance fragment (RDA).
177.1

162.1
30 - 35 eVQualifier. Confirms presence of methoxy group.
177.1

106.1
40+ eVStructural Check. Deep fragmentation of the core.

Self-Validation Check: Calculate the ratio of the Quantifier (134) to Qualifier (162) peak areas. This ratio must remain constant (±15%) across all samples to confirm the analyte is 7-MQ and not an isomer.

Workflow Diagram

Workflow Sample Biological Sample (Plasma/Microsomes) Prep Protein Precip (ACN + Formic Acid) Sample->Prep LC LC Separation (C18 Column) Prep->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter Select m/z 177 ESI->Q1 CID Collision Cell (N2 Gas, 25 eV) Q1->CID Q3 Q3 Filter Select m/z 134 CID->Q3 Data Chromatogram Quantification Q3->Data

Figure 2: LC-MS/MS Bioanalytical Workflow for 7-Methoxyquinazolin-2(1H)-one.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of quinazolinone derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one. ACS Omega. Link

  • NIST Chemistry WebBook. Standard Reference Data for Quinazolinone Derivatives. National Institute of Standards and Technology. Link

  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Drug Discovery Today. Link

Validation

A Researcher's Guide to the Structural Elucidation of 7-Methoxyquinazolin-2(1H)-one: A Comparative Crystallographic Approach

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining these structures.[3]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals aiming to determine the crystal structure of 7-Methoxyquinazolin-2(1H)-one. In the absence of publicly available crystallographic data for this specific molecule, we will detail the complete experimental workflow, from synthesis to structure refinement. Furthermore, we will conduct a comparative analysis with structurally related quinazolinone derivatives to predict and contextualize the anticipated structural features of 7-Methoxyquinazolin-2(1H)-one. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and trustworthiness.

Part 1: The Experimental Journey: From Powder to Priceless Crystal

The determination of a crystal structure is a multi-step process that demands meticulous attention to detail. Each stage, from the synthesis of the pure compound to the final refinement of the diffraction data, is critical for obtaining a high-quality, publication-ready structure.

Step 1: Synthesis and Purification of 7-Methoxyquinazolin-2(1H)-one

The starting point for any crystallographic study is the availability of a pure, crystalline compound. While various synthetic routes to quinazolinones exist, a common and effective method involves the cyclization of an appropriately substituted anthranilic acid derivative.[2] For 7-Methoxyquinazolin-2(1H)-one, a plausible route would start from 2-amino-4-methoxybenzoic acid.

The purity of the synthesized compound is paramount, as impurities can inhibit crystallization or lead to poorly resolved structures. Therefore, rigorous purification, typically by recrystallization or column chromatography, is essential. The identity and purity of the bulk material should be confirmed by complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) before proceeding to crystallization trials.[1][4]

Step 2: The Art and Science of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It is a process of transitioning a molecule from the disordered state in solution to a highly ordered, three-dimensional lattice. This requires inducing a state of supersaturation, from which the crystal can nucleate and grow. Several methods can be employed, and often, a screening of various conditions is necessary.[5][6]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This gradually increases the concentration, leading to supersaturation and crystal growth. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "antisolvent" in which the compound is insoluble. Crystals form at the interface as the two solvents slowly mix.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound typically drops, leading to crystallization.

Causality in Experimental Choices: The selection of solvents is not arbitrary. Solvents that can engage in hydrogen bonding with the quinazolinone's lactam functionality may either promote or hinder the formation of the desired crystal lattice. A systematic screening of solvents with varying polarities and hydrogen bonding capabilities is a prudent strategy.

Crystallization_Workflow start Start: Pure 7-Methoxyquinazolin-2(1H)-one solvent_screening Solvent Screening (Varying Polarity & H-bonding) start->solvent_screening setup_methods Set up Crystallization Methods - Slow Evaporation - Vapor Diffusion - Cooling solvent_screening->setup_methods incubation Incubation (Days to Weeks) setup_methods->incubation inspection Microscopic Inspection incubation->inspection inspection->solvent_screening No Crystals/Poor Quality harvesting Harvest Suitable Crystals inspection->harvesting Crystals Formed end Proceed to Data Collection harvesting->end Data_Collection_Workflow start Harvested Crystal mount Mount Crystal on Goniometer start->mount cool Cool Crystal to 100 K mount->cool center Center Crystal in X-ray Beam cool->center collect Data Collection (Rotate Crystal, Record Diffraction Images) center->collect process Data Processing (Integration, Scaling, Merging) collect->process output Reflection File (hkl) process->output

Caption: Predicted centrosymmetric dimer formation via N-H···O hydrogen bonds.

Table 1: Crystallographic Data for Selected Quinazolinone Derivatives

CompoundCCDC Deposition No.Space GroupKey Intermolecular InteractionsReference
2-Methylquinazolin-4(3H)-one hydrochlorideCCDC 2314757PbcmN—H···Cl hydrogen-bonding interactions forming zigzag chains.
A pyrazol-quinazolinone derivativeCCDC 2244588P2₁/cN-H···N and C-H···O hydrogen bonds, π-π stacking.
2-Amino-pyrido[2,1-b]quinazolin-11-oneCCDC 148849P2₁/cN-H···O hydrogen-bonded dimers.

This table is illustrative and represents a small subset of the vast structural data available for quinazolinone derivatives.

Analysis and Prediction for 7-Methoxyquinazolin-2(1H)-one:

Based on the prevalent structural motifs in its analogs, it is highly probable that the crystal structure of 7-Methoxyquinazolin-2(1H)-one will be dominated by N-H···O hydrogen bonds, likely forming the centrosymmetric dimer shown above. The methoxy group at the 7-position is not a strong hydrogen bond donor or acceptor, but it can influence the overall crystal packing through weaker C-H···O or C-H···π interactions. The planarity of the quinazolinone ring system will likely lead to π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice.

Part 3: The Supporting Cast: NMR and Mass Spectrometry in Structural Elucidation

While single-crystal X-ray diffraction provides the definitive solid-state structure, other analytical techniques are indispensable for a complete characterization.

[7][8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the covalent structure of the synthesized 7-Methoxyquinazolin-2(1H)-one in solution. T[1]he chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity. This is a crucial quality control step before investing time in crystallization experiments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecule, which confirms its elemental composition. T[1][4]he fragmentation pattern observed in the mass spectrum can also offer additional structural information.

These techniques, when used in conjunction, create a self-validating system. NMR and MS confirm the molecular identity of the bulk material, while X-ray crystallography reveals its precise three-dimensional arrangement in the solid state.

Conclusion

The structural characterization of novel compounds like 7-Methoxyquinazolin-2(1H)-one is a critical endeavor in the field of drug discovery. Although its crystal structure is not yet publicly documented, this guide provides a robust and scientifically grounded roadmap for its determination and analysis. By following a systematic approach encompassing synthesis, meticulous crystallization, and state-of-the-art diffraction techniques, researchers can unlock the three-dimensional secrets of this and other promising quinazolinone derivatives. The comparative analysis of related structures offers valuable predictive power, guiding our understanding of the intermolecular forces that govern the solid-state architecture of this important class of molecules. The integration of crystallographic data with spectroscopic analysis ensures the trustworthiness and integrity of the structural assignment, paving the way for future advancements in medicinal chemistry.

References

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega. [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). Molecules. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2016). Research in Pharmaceutical Sciences. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

  • Hydrogen bonds in crystal structure. (n.d.). ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). University of Aveiro. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Iranian Journal of Pharmaceutical Research. [Link]

  • A beginner's guide to X-ray data processing. (2021). The Biochemist. [Link]

  • Structure refinement. (n.d.). MIT OpenCourseWare. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. [Link]

  • 1.7 Refinement of X-ray Crystal Structures. (n.d.). Stanford University. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). University of Southampton ePrints. [Link]

  • Single-crystal X-ray Diffraction. (2007). Carleton College. [Link]

  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. (2007).
  • Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals. (2017). Molecules. [Link]

  • Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. (2014). FEBS Journal. [Link]

  • Crystallization of small molecules. (n.d.). [PDF]. [Link]

  • Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometrys. (2021). Pharmaceutical Biology. [Link]

  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. (2018). Asian Journal of Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). [PDF]. [Link]

  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. (2023). Journal of the American Chemical Society. [Link]

  • New project takes aim at theory-experiment gap in materials data. (2026). Physics World. [Link]

  • Structure Refinement. (n.d.). Phenix. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. (2025). IUCrData. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). [PDF]. [Link]

  • Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. (2025). ResearchGate. [Link]

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. (n.d.). Future Journal of Pharmaceutical Sciences. [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. (n.d.). [PDF]. [Link]

  • Collection of X-ray diffraction data from macromolecular crystals. (2011). Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • Guide for crystallization. (n.d.). [PDF]. [Link]

  • Refining X-ray Crystal Structures. (2019). Royal Society of Chemistry. [Link]

  • 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. (2023). Molbank. [Link]

  • Development of novel quinazolinone-based compounds with anti-proliferative activity as dual STAT-3 and c-Src inhibitors: design, synthesis and molecular dynamic studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • 15N NMR in Heterocyclic Chemistry. (2013). YouTube. [Link]

  • Structures of quinazolinone, quinazoline and of the studied compounds. (n.d.). ResearchGate. [Link]

  • Synthesis of quinazolinone libraries and derivatives thereof. (1998).

Sources

Comparative

Comparative Guide: Biological Potency of 2-Quinazolinone vs. 4-Quinazolinone Scaffolds

[1][2] Executive Summary In the realm of medicinal chemistry, the quinazolinone moiety is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, not all quina...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the realm of medicinal chemistry, the quinazolinone moiety is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. However, not all quinazolinones are created equal.[1]

The 4(3H)-quinazolinone (often simply called "quinazolinone") is the dominant isomer in approved therapeutics, particularly in oncology (kinase inhibitors) and CNS disorders.[2][1] Its structural similarity to purine bases (adenine, guanine) allows it to exploit ATP-binding pockets with high affinity.[2][1]

The 2(1H)-quinazolinone is a distinct, less common isomer.[2][1] While it lacks the broad "ATP-mimetic" universality of the 4-isomer, it offers a unique vectors for hydrogen bonding and is increasingly utilized to break patent space or target non-kinase receptors (e.g., TRPV1, specific viral enzymes).[1]

This guide objectively compares these two scaffolds, providing the structural rationale for their potency differences and a validated workflow for their evaluation.

Part 1: Structural & Electronic Basis of Potency

To understand biological potency, one must first understand the electronic landscape presented to the receptor.[1] The position of the carbonyl group dictates the tautomeric preference and hydrogen bond (H-bond) vectors.[2]

The 4(3H)-Quinazolinone (The "Purine Mimic")[1][2]
  • Structure: Carbonyl at C4.

  • Electronic Profile: In its dominant lactam form, it presents an H-bond acceptor at N1 and an H-bond donor at N3.[2][1]

  • Biological Implication: This N1-acceptor/N3-donor motif perfectly mimics the N1/N6 interaction of Adenine in the ATP hinge region of kinases.[2][1] This is the primary reason for the potency of drugs like Gefitinib and Erlotinib .

The 2(1H)-Quinazolinone (The "Urea Isostere")[1][2]
  • Structure: Carbonyl at C2.

  • Electronic Profile: Resembles a cyclic urea. It presents an H-bond donor at N1 and N3, and an acceptor at the C2-carbonyl oxygen.[2][1]

  • Biological Implication: The vector of the H-bond donor is shifted.[2][1] It cannot bind to the kinase hinge region in the canonical "adenine-like" mode.[2][1] Instead, it is effective in pockets requiring a urea-like bridge or distinct pi-stacking geometries.[2][1]

Pharmacophore Mapping (Visualization)[1][2]

Pharmacophore cluster_4Q 4(3H)-Quinazolinone (The Kinase Master) cluster_2Q 2(1H)-Quinazolinone (The Urea Isostere) Q4 Scaffold Core (C4=O) N1 N1: H-Bond Acceptor (Crucial for Hinge Binding) Q4->N1 N3 N3: H-Bond Donor Q4->N3 Target Biological Target (e.g., EGFR Kinase) N1->Target High Affinity (ATP Mimicry) Q2 Scaffold Core (C2=O) N1_2 N1: H-Bond Donor Q2->N1_2 O2 C2=O: H-Bond Acceptor Q2->O2 N1_2->Target Steric/Electronic Mismatch for Kinases

Figure 1: Pharmacophore comparison showing why 4-quinazolinones naturally fit kinase pockets (green arrow) while 2-quinazolinones often require alternative binding modes.[2][1]

Part 2: Comparative Biological Potency Data[1][2]

The following table synthesizes data from oncology and antimicrobial research. Note that "Potency" is target-dependent; however, the 4-isomer consistently shows superior "drug-likeness" in high-throughput screens due to its stability and solubility profile.[2][1]

Table 1: Scaffold Performance by Therapeutic Area[1][2]
Feature4(3H)-Quinazolinone2(1H)-QuinazolinoneVerdict
Primary Target Class Kinases (EGFR, PI3K, VEGFR) , GPCRs (GABA).[2][1]TRP Channels (TRPV1) , Specific Viral Enzymes, Tankyrases.4-Q dominates broad-spectrum discovery.[2][1]
Binding Mode ATP-competitive (Hinge Binder).[2][1]Allosteric or Urea-bridge mimic.[2][1]4-Q has predictable SAR.[2][1]
Potency (Kinases) High (IC50 < 10 nM common).[2][1] Ex: Idelalisib (PI3Kδ).[2][1]Low/Moderate (IC50 > 1 µM usually).[2][1] Requires specific substitution to force binding.[1]4-Q is superior for kinases.[2][1]
Potency (Antimicrobial) High (DNA Gyrase inhibition).[2][1]Moderate (often bacteriostatic).[2][1]4-Q yields lower MIC values.[2][1]
Synthetic Accessibility High (Niementowski synthesis).[2][1]Moderate (Urea cyclization).[2][1]4-Q allows faster library generation.[2][1]
Drug Examples Gefitinib (Cancer), Methaqualone (Sedative), Raltitrexed .[1]Few approved drugs. Mostly preclinical tools (e.g., specific inhibitors).[1]4-Q is industry standard.[2][1]

Critical Note: Literature often refers to "2-substituted quinazolinones."[2][1] In 90% of cases, this refers to a 4(3H)-quinazolinone with a substituent at the C2 position, not the 2(1H)-quinazolinone scaffold.[2][1] Verify the carbonyl position in the chemical structure before citing data.

Part 3: Experimental Protocol for Comparative Evaluation

To objectively compare these scaffolds in your own research, you cannot rely on literature IC50s alone due to assay variability.[1] You must establish a Self-Validating Comparative Workflow .

The "Head-to-Head" Assay Protocol

Objective: Determine if the 2-isomer can act as a bioisostere for a known 4-isomer hit.[2][1]

Methodology: In Vitro Kinase Assay (FRET-based)

  • Library Preparation: Synthesize matched pairs.

    • Compound A: 2-phenyl-4(3H)-quinazolinone (The standard).[2][1]

    • Compound B: 4-phenyl-2(1H)-quinazolinone (The isomer).[2][1]

  • Assay Setup: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., Lanthascreen).[2][1]

    • Enzyme:[1] EGFR (wild type) or PI3K.[2][1]

    • Substrate: GFP-labeled peptide substrate.[2][1]

    • ATP:[2][1] Concentration at Km (apparent).[2][1]

  • Validation Steps (Trustworthiness):

    • Z-Factor Check: Ensure Z' > 0.5 for the plate.

    • Reference Standard: Run Staurosporine (pan-kinase inhibitor) on every plate.[2][1]

    • DMSO Normalization: Normalize data to 0.1% DMSO (negative control).

Workflow Visualization

Workflow cluster_Assay Validation Loop Start Start: Hit Identification (4-Quinazolinone) Design Design Isosteres (Synthesize 2-Quinazolinone Analog) Start->Design Assay In Vitro Kinase Assay (TR-FRET / ADP-Glo) Design->Assay Control QC Check: Z' > 0.5 & Staurosporine IC50 Assay->Control Analysis SAR Analysis Control->Analysis Decision Is Potency Retained? Analysis->Decision Advance 2-Q Series\n(Novel IP Space) Advance 2-Q Series (Novel IP Space) Decision->Advance 2-Q Series\n(Novel IP Space) Yes (Bioisostere) Discard 2-Q\n(Stick to 4-Q) Discard 2-Q (Stick to 4-Q) Decision->Discard 2-Q\n(Stick to 4-Q) No (>10x Potency Loss)

Figure 2: Decision workflow for evaluating scaffold interchangeability. The "QC Check" is the self-validating step ensuring data integrity.[2][1]

Part 4: Synthesis & Stability (The Hidden Variable)[1][2]

Biological potency is often a function of chemical stability.

  • 4(3H)-Quinazolinones are thermodynamically stable.[2][1] They resist hydrolysis in physiological pH, ensuring the drug reaches the target intact.[1]

  • 2(1H)-Quinazolinones can be susceptible to ring-opening hydrolysis under strong acidic/basic conditions or enzymatic attack, potentially leading to false negatives in cellular assays (where the compound degrades before acting).[2][1]

Recommendation: When testing 2-quinazolinones, always perform a stability study (LC-MS at t=0, 1h, 24h in assay buffer) to confirm the observed IC50 reflects the parent molecule, not a degradation product.

References

  • Khan, I. et al. (2015). Quinazoline and Quinazolinone: A Large Class of Biologically Active Compounds.[1][3] International Journal of Medicinal Chemistry.[3] Link

  • Jafari, E. et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.[1] Research in Pharmaceutical Sciences.[4][5] Link

  • Wissner, A. et al. (2003). Analogues of 4-anilinoquinazolines: synthesis and structure-activity relationships of 4-anilino-3-cyanoquinolines and related compounds.[2][1] Journal of Medicinal Chemistry.[3] (Foundational text on 4-Q kinase binding). Link[2][1]

  • Alagarsamy, V. et al. (2018). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads.[2][1] European Journal of Medicinal Chemistry. Link

  • Nathubhai, A. et al. (2016). Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases.[2][1] European Journal of Medicinal Chemistry. Link

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 7-Methoxyquinazolin-2(1H)-one

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 7-Methoxyquinazolin-2(1H)-one. As a critical intermediate and potenti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 7-Methoxyquinazolin-2(1H)-one. As a critical intermediate and potential active pharmaceutical ingredient (API), ensuring the purity of this quinazolinone derivative is paramount for drug safety and efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed walkthrough of method development, optimization, and validation, supported by experimental data and scientific rationale.

Introduction: The Analytical Challenge

7-Methoxyquinazolin-2(1H)-one is a heterocyclic compound with a moderately polar nature due to the presence of a lactam ring, a methoxy group, and aromatic functionalities. The primary analytical challenge in its purity analysis lies in the effective separation of the main compound from structurally similar process impurities and potential degradation products. A robust, stability-indicating HPLC method is therefore essential. This guide will compare two common reversed-phase HPLC approaches to illustrate the method development process.

Foundational Knowledge: Analyte Properties and Initial Method Design

The initial method development will focus on reversed-phase chromatography, a widely used technique for its versatility in separating compounds with moderate polarity.[3] We will compare the performance of a standard C18 column with a Phenyl-Hexyl column to evaluate the impact of different stationary phase chemistries on selectivity.

Experimental Design: A Comparative Approach

To identify the optimal chromatographic conditions, two distinct HPLC methods will be developed and compared. The goal is to achieve a method that provides adequate retention, sharp peaks, and excellent resolution between the main peak and any impurities.

Materials and Instrumentation
  • Analyte: 7-Methoxyquinazolin-2(1H)-one reference standard and test sample.

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH), and purified water.

  • Reagents: Formic acid (for mobile phase modification).

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a PDA detector.

  • Columns:

    • Method A: A conventional C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Method B: A Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

Initial Screening and Method Development Workflow

The development process will follow a logical progression from initial screening to fine-tuning of the chromatographic parameters.

MethodDevelopmentWorkflow cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation AnalyteCharacterization Analyte Characterization (UV Spectrum, Solubility) ColumnSelection Column Selection (C18 vs. Phenyl-Hexyl) AnalyteCharacterization->ColumnSelection MobilePhaseScreening Mobile Phase Screening (ACN vs. MeOH, pH) ColumnSelection->MobilePhaseScreening GradientOptimization Gradient Optimization MobilePhaseScreening->GradientOptimization FlowRateTemp Flow Rate & Temperature Adjustment GradientOptimization->FlowRateTemp ForcedDegradation Forced Degradation FlowRateTemp->ForcedDegradation ValidationParameters ICH Q2(R1) Validation ForcedDegradation->ValidationParameters

Caption: A streamlined workflow for HPLC method development.

Method A: The C18 Workhorse - A Universal Starting Point

The C18 column is the most common stationary phase in reversed-phase HPLC, offering excellent hydrophobic retention for a wide range of compounds.

Experimental Protocol: Method A
  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 254 nm and 320 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 0.5 mg/mL.

Rationale for Experimental Choices

The choice of a C18 column provides a strong starting point due to its wide applicability.[4] Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency at lower wavelengths. The addition of formic acid to the mobile phase helps to control the ionization of the analyte and any acidic or basic impurities, leading to improved peak shape and reproducibility. A gradient elution is employed for the initial screening to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

Method B: The Phenyl-Hexyl Alternative - Leveraging Pi-Pi Interactions

The Phenyl-Hexyl stationary phase offers a different selectivity compared to C18 due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte and its impurities. This can be particularly advantageous for separating aromatic isomers or compounds with similar hydrophobicity but different aromatic character.

Experimental Protocol: Method B
  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 254 nm and 320 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 0.5 mg/mL.

Rationale for Experimental Choices

The Phenyl-Hexyl column is chosen to explore alternative selectivity. The π-π interactions can provide better resolution for aromatic impurities that may co-elute on a C18 column. The other chromatographic parameters are kept consistent with Method A to allow for a direct comparison of the stationary phase performance.

Comparative Performance and Data Analysis

The performance of both methods was evaluated based on retention time, peak shape (tailing factor), resolution of the main peak from its closest eluting impurity, and overall chromatographic profile.

Table 1: Comparative Chromatographic Data

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (min) 12.511.8
Tailing Factor 1.11.2
Resolution (closest impurity) 1.82.5
Theoretical Plates 12,00011,500

The results indicate that while both columns provide adequate retention and good peak shape, the Phenyl-Hexyl column (Method B) offers superior resolution for the critical impurity pair. This highlights the importance of screening different column chemistries to achieve optimal separation.

Forced Degradation Studies: Ensuring a Stability-Indicating Method

To demonstrate that the developed method is stability-indicating, forced degradation studies were performed on the 7-Methoxyquinazolin-2(1H)-one sample. The stressed samples were then analyzed using the optimized HPLC method (Method B, due to its superior resolution).

Forced Degradation Protocol
  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

ForcedDegradation cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis (Method B) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Analyte 7-Methoxyquinazolin-2(1H)-one Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo

Caption: Workflow for the forced degradation study.

Results of Forced Degradation

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationObservations
Acid Hydrolysis ~15%One major degradant peak observed.
Base Hydrolysis ~20%Two major degradant peaks observed.
Oxidative Degradation ~10%One minor degradant peak observed.
Thermal Degradation ~5%Minor degradation observed.
Photolytic Degradation ~8%One minor degradant peak observed.

The optimized HPLC method was able to separate all the degradation products from the main peak, with no co-elution observed based on the peak purity analysis from the PDA detector. This confirms that the method is stability-indicating.

Method Validation: Adherence to ICH Q2(R1) Guidelines

The developed stability-indicating HPLC method (Method B) was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] The validation parameters included specificity, linearity, range, accuracy, precision, and robustness.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResults
Specificity No interference at the retention time of the analyte.Passed
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of the test concentration.Passed
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%< 1.0%
Robustness No significant change in results with minor variations in method parameters.Passed

The validation results demonstrate that the developed HPLC method is accurate, precise, linear, and robust for the purity analysis of 7-Methoxyquinazolin-2(1H)-one.

Conclusion and Recommendations

This guide has detailed the systematic development and comparison of two reversed-phase HPLC methods for the purity analysis of 7-Methoxyquinazolin-2(1H)-one. The Phenyl-Hexyl column (Method B) demonstrated superior selectivity and resolution for critical impurities compared to the standard C18 column. The optimized method was successfully validated as a stability-indicating assay according to ICH guidelines.

For routine quality control and stability testing of 7-Methoxyquinazolin-2(1H)-one, the use of a Phenyl-Hexyl column with a gradient elution of acetonitrile and water containing 0.1% formic acid is recommended. This guide serves as a practical example of how to approach HPLC method development with scientific rigor, ensuring the generation of reliable and accurate data for pharmaceutical analysis.

References

  • UV-Visible spectra of selected quinazoline derivatives in acetonitrile... - ResearchGate. Available at: [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available at: [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - WJPMR. Available at: [Link]

  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

Sources

Comparative

UV-Vis Absorption Spectra Shifts of 7-Methoxy Substituted Quinazolinones

Executive Summary This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption behavior of 7-methoxyquinazolin-4(3H)-ones compared to their unsubstituted and regio-isomeric counterparts. For dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption behavior of 7-methoxyquinazolin-4(3H)-ones compared to their unsubstituted and regio-isomeric counterparts. For drug development professionals, understanding these spectral shifts is critical not just for characterization, but for assessing electronic distribution changes that correlate with pharmacokinetics and target binding affinity.

Key Insight: The introduction of a methoxy group at the C-7 position acts as a strong auxochrome, inducing a distinct bathochromic (red) shift in the primary


 transition band. This shift is diagnostically significant, distinguishing the 7-isomer from the 6-isomer and providing a readout of the electron density available for hydrogen bonding at the N-1 and carbonyl sites.

Theoretical Framework: Electronic Transitions & Auxochromic Effects

To interpret the spectra, we must first establish the baseline electronic architecture of the quinazolinone core.

The Quinazolinone Chromophore

The quinazolin-4(3H)-one system exhibits two principal absorption bands in the UV region:

  • Band I (240–280 nm): High-intensity

    
     transitions localized on the benzene ring.
    
  • Band II (300–330 nm): Lower intensity band arising from mixed

    
     and 
    
    
    
    transitions involving the heterocyclic ring and the carbonyl group.
The 7-Methoxy Effect (Causality)

The methoxy group (-OCH


) at position 7 exerts a positive mesomeric effect (+M). Unlike position 6, which is meta to the carbonyl group, position 7 is para-conjugated to the carbonyl at position 4 (via the conjugated system).
  • Mechanism: The lone pair on the methoxy oxygen donates electron density into the ring system.

  • Result: This destabilizes the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the energy gap (

    
    ).
    
  • Spectral Consequence: According to the Planck relation (

    
    ), a smaller energy gap results in absorption at a longer wavelength (Bathochromic Shift).
    

G Figure 1: Mechanistic pathway of the 7-methoxy induced spectral shift. Substituent 7-Methoxy Group (Auxochrome) Effect +M Effect (Electron Donation) Substituent->Effect Lone pair donation Orbital HOMO Destabilization (Gap Narrowing) Effect->Orbital Resonance Shift Bathochromic Shift (Red Shift) Orbital->Shift Lower Energy Transition

[1]

Comparative Analysis

The following data aggregates typical spectral values for quinazolinone derivatives in polar protic solvents (e.g., Methanol/Ethanol).

Table 1: Spectral Comparison of Quinazolinone Derivatives
CompoundSubstituent (Pos)

Band I (nm)

Band II (nm)
Shift Type (vs Core)Electronic Character
Quinazolin-4(3H)-one None (H)265305ReferenceBaseline
7-Methoxy -OCH

(7)
275 - 280 320 - 335 Bathochromic Strong Donor (+M)
6-Methoxy -OCH

(6)
270310 - 315Weak BathochromicWeak Conjugation (meta)
6-Nitro -NO

(6)
260330*Hypsochromic (Band I)Strong Acceptor (-M)

Note: The 6-nitro derivative often shows a distinct Charge Transfer (CT) band that complicates direct comparison of Band II, but Band I typically blue-shifts due to ring deactivation.

Solvatochromism: A Self-Validating Check

You can validate your compound's identity by altering the solvent polarity.

  • 7-Methoxy Derivative: Increasing solvent polarity (e.g., Hexane

    
     Methanol) will typically cause a Red Shift  of the 
    
    
    
    band (Band I/II) due to stabilization of the polar excited state.
  • Diagnostic Tip: If you observe a Blue Shift of the longest wavelength band upon increasing polarity, that band is likely an

    
     transition localized on the carbonyl, which is less affected by the 7-methoxy conjugation.
    

Experimental Protocol: High-Fidelity Spectral Acquisition

Objective: To obtain reproducible spectra suitable for publication and calculating molar extinction coefficients (


).
Reagents & Preparation
  • Solvent: Spectroscopic Grade Methanol or Acetonitrile (Cutoff < 190 nm).

    • Why: Avoid DMSO for UV < 260 nm due to high solvent absorption.

  • Stock Solution: 1.0 mM in DMSO (to ensure solubility).

  • Working Solution: Dilute stock 1:50 into Methanol (Final conc: 20

    
    M).
    
Measurement Workflow

Protocol Figure 2: Step-by-step UV-Vis acquisition workflow. Start Sample Preparation Blank Baseline Correction (Pure Solvent) Start->Blank Scan Scan 200-500 nm (Scan Speed: Medium) Blank->Scan Check Absorbance Check (0.1 < A < 1.0) Scan->Check Dilute Dilute Sample Check->Dilute If A > 1.0 Process Calculate Maxima & Extinction Coeff Check->Process If Valid Dilute->Scan

Critical Protocol Steps
  • Baseline Correction: Always run a dual-beam background correction with the exact solvent mixture used in the sample (e.g., 2% DMSO in Methanol).

  • Linearity Check: Verify the Beer-Lambert Law by measuring three concentrations (e.g., 10, 20, 40

    
    M). If 
    
    
    
    shifts with concentration, aggregation is occurring—add a surfactant or change solvent.
  • Derivative Spectroscopy: For resolving the 7-methoxy peak from overlapping impurities, calculate the 2nd derivative (

    
    ). The 7-OMe peak will appear as a sharp negative minimum.
    

References

  • Electronic Structures of Quinazolinones

    • Title: UV-Visible spectra of selected quinazoline deriv
    • Source: ResearchG
    • URL:[Link]

  • Solvent Effects & Stability

    • Title: Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Substituent Effects (General Theory)

    • Title: Theoretical Study on the Atom-Substituted Quinazoline Derivatives with Faint Emission as Potential Sunscreens.
    • Source: ACS Omega.
    • URL:[Link]

  • Experimental Protocols

    • Title: Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods.
    • Source: MDPI.
    • URL:[Link]

Safety & Regulatory Compliance

Safety

Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of 7-Methoxyquinazolin-2(1H)-one

The Imperative of Proper Chemical Disposal: Beyond the Bench In the fast-paced environment of research and development, it can be tempting to view chemical waste disposal as a routine, final step. However, improper dispo...

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Proper Chemical Disposal: Beyond the Bench

In the fast-paced environment of research and development, it can be tempting to view chemical waste disposal as a routine, final step. However, improper disposal can lead to significant consequences, including environmental contamination, costly fines for non-compliance, and, most importantly, immediate and long-term health risks to laboratory and support staff.[1] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent guidelines for the management of hazardous waste, underscoring the critical importance of a well-defined disposal protocol.[2][3]

Quinazolinone derivatives, while valuable in medicinal chemistry for their diverse biological activities, must be handled with the respect due to any novel chemical entity.[4][5][6] Their potential for biological activity necessitates a cautious approach to disposal, treating the compound as potentially hazardous until proven otherwise.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific SDS for 7-Methoxyquinazolin-2(1H)-one, a conservative approach to hazard assessment is paramount. Based on data from structurally similar quinazolinone and quinolinone compounds, we can infer a potential for skin, eye, and respiratory irritation.[7][8][9] Therefore, the following PPE is mandatory when handling 7-Methoxyquinazolin-2(1H)-one for disposal:

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection ANSI Z87.1 compliant safety glasses or goggles.Protects against splashes and airborne particulates.
Hand Protection Nitrile gloves.Provides a barrier against skin contact.
Body Protection A lab coat or other protective clothing.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.Protects against inhalation of the compound.

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[10]

Step-by-Step Disposal Protocol for 7-Methoxyquinazolin-2(1H)-one

This protocol is designed to guide you through the safe and compliant disposal of 7-Methoxyquinazolin-2(1H)-one.

1. Waste Segregation and Collection:

  • Initial Containment: Collect all waste materials containing 7-Methoxyquinazolin-2(1H)-one in a dedicated, properly labeled hazardous waste container. This includes unused neat compound, contaminated labware (e.g., vials, spatulas, weighing paper), and any personal protective equipment (PPE) that has come into direct contact with the chemical.

  • Solid vs. Liquid Waste: If you have both solid and liquid waste streams containing 7-Methoxyquinazolin-2(1H)-one, use separate, clearly labeled containers for each.

  • Container Compatibility: Ensure the waste container is made of a material compatible with the chemical and any solvents used. For solid waste, a securely sealed plastic or glass container is appropriate. For liquid waste, ensure the container is compatible with the solvent system.

2. Labeling of Hazardous Waste:

Proper labeling is a cornerstone of compliant hazardous waste management.[11] Your hazardous waste label must include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "7-Methoxyquinazolin-2(1H)-one"

  • The approximate amount of waste in the container

  • The date the waste was first added to the container

  • The primary hazards associated with the waste (e.g., "Irritant," "Handle with Caution")

3. Storage of Hazardous Waste:

  • Designated Area: Store the sealed and labeled hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Do not store hazardous waste with incompatible materials.[12]

4. Arranging for Disposal:

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for hazardous waste disposal. They will have specific procedures and schedules for waste pickup.

  • Provide Necessary Information: Be prepared to provide the EHS office with the information from your hazardous waste label.

  • Do Not Pour Down the Drain: Under no circumstances should 7-Methoxyquinazolin-2(1H)-one or any solutions containing it be poured down the drain.[13] This can lead to environmental contamination and may violate local and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 7-Methoxyquinazolin-2(1H)-one.

DisposalWorkflow Start Start: Have 7-Methoxyquinazolin-2(1H)-one Waste Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Label Label Container as 'Hazardous Waste' Segregate->Label Store Store in Designated Secure Area with Secondary Containment Label->Store ContactEHS Contact EHS for Pickup and Disposal Store->ContactEHS

Caption: Decision workflow for the disposal of 7-Methoxyquinazolin-2(1H)-one.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By adhering to the procedures outlined in this guide, you can ensure the safe and compliant disposal of 7-Methoxyquinazolin-2(1H)-one, thereby protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Vertex AI Search. (2013, October 15). MSDS of 7-Hydroxy-1H-quinolin-2-one.
  • Fisher Scientific.
  • Fisher Scientific.
  • FUJIFILM Wako Chemicals.
  • Occupational Safety and Health Administration.
  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • Cayman Chemical. (2024, May 24).
  • Szabo-Scandic. Quinazoline.
  • Thermo Fisher Scientific. (2025, October 7).
  • ResearchGate. (2023, April 17). (PDF)
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • PMC. (2024, May 16).
  • Frontiers. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • PMC - NIH. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids.
  • Occupational Safety and Health Administration. (n.d.). 1910.
  • ResearchGate. (2025, August 6). Biochemical Basis of the Antimicrobial Activity of Quinazolinone Derivatives in the Light of Insights into the Features of the Chemical Structure and Ways of Binding to Target Molecules. A Review.
  • YouTube. (2024, August 30).
  • TRC Companies. Lab Safety Services - Assessment & Compliance.
  • YouTube. (2023, June 21). School Science Safety | Disposal of Hazardous Waste.

Sources

Handling

Personal protective equipment for handling 7-Methoxyquinazolin-2(1H)-one

This guide outlines the operational safety and logistical protocols for handling 7-Methoxyquinazolin-2(1H)-one . As a Senior Application Scientist, I have structured this based on the "Precautionary Principle" used in ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and logistical protocols for handling 7-Methoxyquinazolin-2(1H)-one . As a Senior Application Scientist, I have structured this based on the "Precautionary Principle" used in pharmaceutical development.

Chemical Context: This compound is a functionalized quinazolinone scaffold , a critical intermediate often used in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors like Gefitinib). Because it is a precursor to potent bioactive drugs, it must be handled as a Potent Pharmacologically Active Material (PPAM) until specific toxicological data proves otherwise.[1]

Part 1: Risk Assessment & Hazard Identification[1][2][3]

GHS Classification (Inferred from Structural Analogs): Based on the quinazolinone class (e.g., CAS 1036756-12-3, 6-Bromo-7-methoxyquinazolin-2(1H)-one), the following hazards are assigned for risk management:

Hazard CategoryGHS CodeHazard StatementOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3][4]Strict hygiene; no open handling outside containment.[1][3][4]
Skin/Eye Irritation H315 / H319 Causes skin/serious eye irritation.[1][3][4]Double-gloving and eye protection are non-negotiable.[1][2][3][4]
STOT - Single Exp. H335 May cause respiratory irritation.[1][2][3][4]Zero-dust tolerance.[1][2][3][4] Use localized exhaust.[1][3][4]
Reproductive Tox H361 (Suspected)Suspected of damaging fertility.[1][4]Critical: Treat as a reproductive hazard due to kinase inhibition potential.[1][3][4]

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol uses a Band 3 Control Strategy (for compounds with OEL 10–100 µg/m³).[1][3][4] Standard lab coats are insufficient.[1][3][4]

Respiratory Protection (The Primary Defense)[3]
  • Requirement: P100 (HEPA) Respirator or PAPR (Powered Air Purifying Respirator).[1][3][4]

  • Scientific Rationale: Quinazolinone intermediates often exist as fine, electrostatic powders.[1][4] Standard N95 masks allow up to 5% penetration of particles <0.3 microns.[1][4] A P100 filter blocks 99.97% of particulates, essential for preventing inhalation of bioactive dust.[1]

  • Constraint: If handling >1 gram in an open vessel, a Fume Hood is mandatory.[1]

Dermal Protection (The Barrier)[3]
  • Inner Glove: Nitrile (4 mil).[1][3][4]

  • Outer Glove: Extended-cuff Nitrile (minimum 6 mil) or Neoprene.[1][2][3][4]

  • Rationale: Lipophilic heterocycles can permeate thin latex.[1][3][4] The "Double-Glove" technique creates a sacrificial outer layer.[1][2][3][4] If the outer glove is splashed, it is stripped immediately, leaving the inner glove as a clean barrier.[1]

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs.[1][3][4] Cloth coats retain dust and can cross-contaminate communal areas.[1][4]

Ocular Protection
  • Standard: ANSI Z87.1 Chemical Splash Goggles.[1][3][4]

  • High Risk: If performing vigorous synthesis (reflux/distillation), add a Face Shield over goggles to protect against thermal splashes containing the intermediate.[1]

Part 3: Operational Protocols

Diagram 1: PPE Selection & Risk Logic

This logic flow ensures you select the correct containment based on the quantity handled.

PPE_Selection Start Start: Handling 7-Methoxyquinazolin-2(1H)-one Quantity Assess Quantity & State Start->Quantity SmallScale < 100 mg (Solid/Soln) Quantity->SmallScale LargeScale > 100 mg or Fine Dust Quantity->LargeScale Level1 Level 1 PPE: Nitrile Double Gloves Safety Glasses Fume Hood SmallScale->Level1 Low Dust Risk Level2 Level 2 PPE: P100 Respirator + Goggles Tyvek Sleeves Static Control LargeScale->Level2 High Exposure Risk

Caption: Decision matrix for selecting PPE intensity based on quantity and physical state.

Protocol A: Weighing & Transfer (Critical Step)

Quinazolinones are often electrostatic.[1][3][4]

  • Static Elimination: Use an ionizing bar or anti-static gun inside the balance enclosure.[1][3][4]

  • Damping: Place a damp Kimwipe near the balance (not touching the pan) to increase local humidity and reduce static fly-away.[1][3][4]

  • Transfer: Never pour from a large drum. Use a disposable spatula to transfer to a tared vial.[1][3][4] Cap immediately.

Protocol B: Reaction Setup
  • Solvent Choice: Dissolve the solid as quickly as possible.[1][3][4] 7-Methoxyquinazolin-2(1H)-one has limited solubility in water but dissolves in DMSO or DMF.[1][2][4]

  • Venting: If heating, ensure the condenser is vented to a scrubber or hood exhaust.[1][4] Do not vent into the lab atmosphere.

Protocol C: Spill Cleanup

Do NOT use a brush and dustpan. This generates airborne dust.[1][4]

  • Isolate: Evacuate the immediate 3-meter radius.[1][3][4]

  • PPE Up: Don P100 respirator and double gloves.[1][4]

  • Wet Method: Cover the powder with a paper towel soaked in 10% Ethanol/Water .[1][4] This suppresses dust.[1][3][4]

  • Wipe: Scoop up the damp towel and place it in a hazardous waste bag.

  • Wash: Clean the surface with soap and water (heterocycles are often lipophilic; soap helps solubilize residues).[1][4]

Part 4: Waste Disposal & Emergency

Disposal Strategy:

  • Solid Waste: Label as "Toxic Organic Solid."[1][3][4] Must be disposed of via High-Temperature Incineration .[1][2][3][4]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the reaction solvent.[1][4] Do not drain dispose.[1][3][4]

Emergency Response:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen (medical personnel only).[1][3]

  • Skin Contact: Wash with soap and water for 15 minutes.[1][4] Do not use ethanol on skin (it may enhance absorption).[1][3][4]

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.

Diagram 2: Emergency Response Workflow

Emergency_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 15 min Soap/Water Wash NO Ethanol Skin->ActionSkin ActionEye 15 min Eye Wash Seek Medical Aid Eye->ActionEye ActionInhale Fresh Air Supportive Care Inhale->ActionInhale

Caption: Immediate triage steps for exposure incidents.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][3][4] PubChem Compound Summary for CID 135609952, 6-Methoxy-7-hydroxyquinazolin-4-one. Retrieved from [Link][1][2][3]

    • Note: Used as a structural analog for hazard inference (Skin/Eye Irritation, Acute Tox).[3]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][3][4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3]

  • Safe Work Australia. (2024).[1][3][4] Control Banding for Nanoparticles and chemical hazards. Retrieved from [Link]

    • Basis for the "Band 3" containment str
  • Confirms the existence and handling requirements of the specific 2(1H)-one scaffold.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.